molecular formula C33H38N2O5 B565069 Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester CAS No. 1356838-13-5

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Numéro de catalogue: B565069
Numéro CAS: 1356838-13-5
Poids moléculaire: 542.676
Clé InChI: RWCSKKNSVKJXAY-NSOVKSMOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, also known as Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, is a useful research compound. Its molecular formula is C33H38N2O5 and its molecular weight is 542.676. The purity is usually 95%.
BenchChem offers high-quality Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCSKKNSVKJXAY-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675669
Record name Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356838-13-5
Record name Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Synthesis Logic, and Analytical Workflows of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) is a highly specialized, orthogonally protected derivative of benazeprilat[1][2]. While benazeprilat itself is the active diacid metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor benazepril[3][4], this dual-esterified form serves as a critical synthetic intermediate and analytical standard. By masking the polar carboxylic acid groups, this compound exhibits significantly altered pharmacokinetic properties and provides a controlled pathway for targeted deprotection in complex synthetic workflows and proteomics research[1][2].

Chemical Identity & Structural Elucidation

Benazeprilat contains a 1-benzazepine core with two distinct carboxylic acid moieties:

  • A 4-phenylbutanoic acid group.

  • An acetic acid group attached to the benzazepine nitrogen (often referred to as the "glycine" derivative due to the N-alkylated carboxymethyl structure)[3].

In Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, these two acidic sites are differentially protected:

  • The 4-phenylbutanoic acid is protected as a benzyl ester .

  • The N-acetic acid is protected as a tert-butyl ester [1][2].

Causality in Structural Design: The selection of benzyl and tert-butyl esters is not arbitrary; it establishes a strict orthogonal protection strategy. Benzyl esters are highly stable to mild acids but are readily cleaved via catalytic hydrogenolysis (H₂, Pd/C). Conversely, tert-butyl esters resist hydrogenolysis and basic conditions but are easily cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality allows researchers to selectively unmask one specific carboxylic acid while leaving the other protected, enabling the synthesis of asymmetric conjugates or specific prodrug derivatives without unwanted side reactions.

G cluster_0 A Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester B Acidic Cleavage (TFA) A->B C Hydrogenolysis (H2, Pd/C) A->C D Benazeprilat Benzyl Ester (Monoacid) B->D Cleaves t-butyl F Benazeprilat (Active Diacid) B->F Cleaves t-butyl E Benazeprilat t-Butyl Ester (Monoacid) C->E Cleaves benzyl C->F Cleaves benzyl D->C E->B

Caption: Orthogonal deprotection logic for selective ester cleavage in benazeprilat derivatives.

Physicochemical Properties

The dual esterification significantly increases the lipophilicity of the molecule compared to the parent diacid, making it highly soluble in organic solvents and altering its chromatographic behavior[2].

PropertyValueSource
IUPAC Name Benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate[2]
CAS Number 1356838-13-5[1][2]
Molecular Formula C₃₃H₃₈N₂O₅[1][2]
Molecular Weight 542.67 g/mol [1][2]
Exact Mass 542.27800 Da[2]
XLogP3 ~6.0[2]
Topological Polar Surface Area (TPSA) 84.9 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 6[2]

Pharmacological Context: The RAAS Pathway

While the protected ester form is primarily an in vitro tool, its parent molecule, benazeprilat, is a potent inhibitor of the Renin-Angiotensin-Aldosterone System (RAAS)[3][4]. Benazeprilat competitively binds to the zinc metalloproteinase ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II[3]. The esterified derivatives are often utilized in metabolic stability assays to track the enzymatic kinetics of esterases that convert prodrugs into the active diacid.

G Ang Angiotensinogen AngI Angiotensin I Ang->AngI Renin Renin Renin->AngI Catalyzes AngII Angiotensin II AngI->AngII ACE ACE (Kininase II) ACE->AngII Catalyzes AT1 AT1 Receptor (Vasoconstriction) AngII->AT1 Benaz Benazeprilat (Active Inhibitor) Benaz->ACE Inhibits

Caption: RAAS pathway demonstrating the inhibitory mechanism of active benazeprilat on ACE.

Experimental Protocols: LC-MS/MS Quantification Workflow

To utilize Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester as an analytical standard in proteomics or metabolism studies[1], researchers must employ highly sensitive quantification methods. The following LC-MS/MS protocol is designed as a self-validating system, incorporating internal standards and specific gradient conditions tailored to the compound's high lipophilicity (XLogP3 ~6.0)[2].

Causality in Method Design:

  • Protein Precipitation: Cold acetonitrile is used to denature plasma proteins while efficiently extracting the highly non-polar dual ester.

  • Gradient Elution: A steep organic gradient is required to elute the compound from the C18 stationary phase due to the bulky, hydrophobic benzyl and tert-butyl groups.

  • ESI+ Ionization: The secondary amine in the benzazepine core acts as an excellent proton acceptor, making positive Electrospray Ionization (ESI+) the optimal choice for generating the [M+H]⁺ precursor ion at m/z 543.3.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating Extraction):

    • Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

    • Spike with 10 µL of an isotopically labeled internal standard (e.g., Benazeprilat-d5 at 100 ng/mL) to validate extraction efficiency and correct for matrix effects.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • UHPLC Separation:

    • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: Start at 30% B, hold for 0.5 min. Ramp to 95% B over 3.0 min to elute the lipophilic ester. Hold at 95% B for 1.5 min, then re-equilibrate at 30% B.

    • Flow Rate: 0.4 mL/min. Injection volume: 5 µL.

  • Mass Spectrometry (MRM Detection):

    • Operate the Triple Quadrupole MS in ESI+ mode.

    • Precursor Ion: m/z 543.3 [M+H]⁺.

    • Product Ion (Transitions): Monitor specific fragments (e.g., loss of the tert-butyl group or benzyl cleavage) optimized via direct infusion.

    • Collision Energy (CE): Optimize between 15-30 eV for maximum fragment yield.

  • System Validation:

    • Run a calibration curve from 1 ng/mL to 1000 ng/mL. Ensure the coefficient of determination (R²) is ≥ 0.995.

    • Analyze Quality Control (QC) samples at low, medium, and high concentrations. Acceptance criteria dictate that QC accuracy must fall within ±15% of the nominal concentration.

G S1 1. Sample Prep (Protein Precipitation + IS) S2 2. UHPLC Separation (C18, Steep Organic Gradient) S1->S2 S3 3. ESI+ Ionization (Protonation of Sec-Amine) S2->S3 S4 4. MRM Detection (Triple Quadrupole, m/z 543.3) S3->S4 S5 5. Data Analysis (QC Validation & Quant) S4->S5

Caption: Step-by-step LC-MS/MS analytical workflow for quantifying the dual-esterified metabolite.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5463984, Benazeprilat". pubchem.ncbi.nlm.nih.gov. URL:[Link]

  • Wikipedia. "Benazepril". wikipedia.org. URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of Angiotensin-Converting Enzyme (ACE) inhibitors, the synthesis of reference standards and protected metabolites is a critical regulatory requirement. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS 1356838-13-5) serves as a highly specialized, orthogonally protected derivative of benazeprilat—the active di-acid metabolite of the prodrug Benazepril.

This technical guide explores the mechanistic utility of this compound. By leveraging two distinct esterification groups (benzyl and tert-butyl), synthetic chemists and analytical scientists can achieve absolute regiocontrol during deprotection phases. This whitepaper details the compound's physicochemical properties, the causality behind its orthogonal deprotection workflows, and its application as a reference standard in impurity profiling[1],[2].

Physicochemical and Structural Profile

Understanding the baseline metrics of CAS 1356838-13-5 is the first step in integrating it into complex synthetic or analytical workflows. The compound features a benzazepine core linked to a homophenylalanine side chain, with the two carboxylic acid moieties masked by chemically distinct protecting groups[1],[3].

Quantitative Data Summary
PropertyValue
Chemical Name (3S)-2,3,4,5-Tetrahydro-2-oxo-3-[[(1S)-3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester
CAS Registry Number 1356838-13-5
Molecular Formula C₃₃H₃₈N₂O₅
Molecular Weight 542.67 g/mol
Product Category Impurity Standard / Protected Metabolite
Primary Applications Proteomics research, LC-MS Reference Standard, Prodrug Synthesis

The Mechanistic Paradigm of Orthogonal Protection

The true value of CAS 1356838-13-5 lies in its orthogonal protection strategy . In advanced peptidomimetic synthesis, modifying one specific functional group while leaving another intact is a persistent challenge.

  • The tert-Butyl Ester (Acid-Labile): Located on the benzazepine-1-acetic acid moiety, this group is highly susceptible to strong acids (e.g., Trifluoroacetic acid) but completely stable to catalytic hydrogenation and mild bases.

  • The Benzyl Ester (Reduction-Labile): Located on the homophenylalanine side chain, this group is easily cleaved by catalytic hydrogenolysis (H₂, Pd/C) but remains entirely stable under standard acidic conditions.

This dual-esterification allows researchers to selectively unmask either the specific benzazepine core acid or the homophenylalanine acid. This regioselectivity is paramount when synthesizing conjugated metabolites (such as acyl-β-D-glucuronides) or complex next-generation prodrugs.

OrthogonalProtection Start Benazeprilat Benzyl Ester (Glycine) t-Butyl Ester CAS: 1356838-13-5 PathA Hydrogenolysis (H2, Pd/C) Start->PathA Cleaves Benzyl PathB Acidolysis (TFA / DCM) Start->PathB Cleaves t-Butyl ProdA Benazeprilat t-Butyl Ester (Free Homophenylalanine Acid) PathA->ProdA ProdB Benazeprilat Benzyl Ester (Free Benzazepine Acetic Acid) PathB->ProdB Final Global Deprotection (Benazeprilat Di-acid) ProdA->Final Acidolysis ProdB->Final Hydrogenolysis

Orthogonal deprotection pathways for CAS 1356838-13-5 yielding specific benazeprilat mono-acids.

Experimental Workflows: Selective Deprotection

The following self-validating protocols outline how to manipulate CAS 1356838-13-5 to yield specific mono-acids.

Protocol A: Selective Acidolysis (tert-Butyl Cleavage)

Objective: Isolate Benazeprilat Benzyl Ester by removing the tert-butyl group while preserving the benzyl ester.

  • Solvation: Dissolve 1.0 equivalent of CAS 1356838-13-5 in anhydrous Dichloromethane (DCM) (approx. 10 mL/mmol).

    • Causality: DCM is a non-coordinating, aprotic solvent that stabilizes intermediate carbocations without participating in side reactions.

  • Scavenger Addition: Add 2.0 equivalents of Triisopropylsilane (TIPS).

    • Causality: Cleavage of the tert-butyl ester generates a highly reactive tert-butyl cation. TIPS acts as a scavenger, preventing this cation from re-alkylating the electron-rich benzazepine core.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.

    • Causality: TFA provides the necessary protonation of the ester carbonyl to drive the elimination of the tert-butyl group, while being volatile enough for easy post-reaction removal. The benzyl ester remains completely stable under these conditions.

  • Reaction & Monitoring: Stir at 25°C for 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the highly pure mono-acid.

Protocol B: Selective Hydrogenolysis (Benzyl Cleavage)

Objective: Isolate Benazeprilat tert-Butyl Ester by removing the benzyl group while preserving the tert-butyl ester.

  • Solvation: Dissolve 1.0 equivalent of CAS 1356838-13-5 in HPLC-grade Methanol.

    • Causality: Methanol readily solubilizes the substrate and facilitates excellent hydrogen gas mass transfer to the catalyst surface.

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate) under an Argon atmosphere.

    • Causality: Argon prevents the spontaneous ignition of the dry palladium catalyst when exposed to solvent vapors and atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously for 4 hours.

    • Causality: The palladium surface catalyzes the addition of hydrogen across the benzylic C-O bond. Because the tert-butyl ester lacks this benzylic activation, it remains entirely inert, ensuring 100% regioselectivity.

  • Filtration: Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite traps the fine particulate Pd/C, preventing heavy metal contamination of the final product.

  • Isolation: Evaporate the filtrate to dryness under vacuum to yield the target mono-acid.

Analytical Application in Impurity Profiling

During the bulk manufacturing of Benazepril API, trace amounts of unreacted intermediates or degradation products can persist. Regulatory bodies (such as the FDA and EMA) require the strict quantification of these impurities. CAS 1356838-13-5 is frequently utilized as a reference standard to calibrate LC-MS instruments for the detection of ester-protected metabolites[1],[2].

AnalyticalWorkflow API Benazepril API Sample Prep Sample Prep & Spiking API->Prep Ref Reference Standard CAS 1356838-13-5 Ref->Prep LC RP-HPLC Separation Prep->LC MS ESI-TOF/MS Detection LC->MS Data Impurity Quantification MS->Data

LC-MS analytical workflow utilizing CAS 1356838-13-5 as an impurity reference standard.

By spiking known concentrations of CAS 1356838-13-5 into API batches, analytical chemists can establish precise Limit of Detection (LOD) and Limit of Quantification (LOQ) thresholds, ensuring the safety and efficacy of the final pharmaceutical product.

References

  • [3] Benazepril-Impurities. Pharmaffiliates. Available at:[Link]

Sources

Synthesis and Characterization of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester: A Technical Guide for Advanced API Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the stereoselective synthesis of active pharmaceutical ingredients (APIs) like Benazepril requires highly controlled intermediate stages. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) serves as a critical, orthogonally protected precursor[1][2]. This whitepaper provides an in-depth mechanistic analysis and a self-validating synthetic protocol for this intermediate, prioritizing asymmetric nucleophilic substitution over classical reductive amination to achieve superior diastereomeric purity and operational safety.

Chemical Identity & Structural Significance

Benazeprilat is the active diacid metabolite of the prodrug benazepril[3]. To synthesize benazeprilat directly or to generate novel prodrug derivatives for Structure-Activity Relationship (SAR) studies, chemists utilize a fully protected intermediate where both carboxylic acid moieties are masked.

In this specific intermediate, the homophenylalanine carboxyl group is protected as a benzyl ester , while the benzazepine-1-acetic acid carboxyl group is protected as a tert-butyl ester [3].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Benzyl (S)-2-(((S)-1-(2-(tert-butoxy)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate
CAS Number 1356838-13-5
Molecular Formula C₃₃H₃₈N₂O₅
Molecular Weight 542.67 g/mol
Stereochemistry (S,S)-diastereomer
Core Application Advanced synthetic intermediate / Impurity reference standard

Mechanistic Causality of Orthogonal Protection

The selection of benzyl and tert-butyl protecting groups is not arbitrary; it is driven by the principle of orthogonal deprotection . In complex peptide and peptidomimetic synthesis, orthogonality ensures that one protecting group can be removed under specific conditions without affecting the other.

  • tert-Butyl Ester: Highly stable to nucleophilic attack and catalytic hydrogenation, but readily cleaved via acidolysis (e.g., using Trifluoroacetic acid (TFA) or HCl gas).

  • Benzyl Ester: Stable to mild acids and bases, but easily cleaved via hydrogenolysis (e.g., H₂, Pd/C).

This dual-protection strategy allows researchers to selectively unmask either the benzazepine acetic acid or the homophenylalanine moiety, facilitating the synthesis of mixed ester prodrugs or enabling simultaneous global deprotection to yield the active diacid, Benazeprilat.

Retrosynthetic Strategy & Pathway Design

Historically, the synthesis of benazepril derivatives relied on the reductive amination of a 2-oxo-4-phenylbutyrate ester with a benzazepine amine using sodium cyanoborohydride ( NaBH3​CN )[4][5]. However, this classical route presents significant industrial and chemical drawbacks.

Table 2: Comparative Analysis of Synthetic Routes
ParameterRoute A: Reductive AminationRoute B: Asymmetric SN​2 Alkylation
Key Reagents Benzyl 2-oxo-4-phenylbutyrate + NaBH3​CN Benzyl (R)-2-(nosyloxy)-4-phenylbutanoate + Base
Stereoselectivity Poor (Typically yields a 7:3 (S,S):(S,R) ratio)Excellent (>99% (S,S) via Walden inversion)
Toxicity Profile High (Generates toxic cyanide byproducts)Low (Avoids toxic reducing agents)
Downstream Processing Requires complex fractional crystallizationDirect isolation via standard chromatography

To ensure high enantiomeric purity and eliminate the use of toxic reducing agents, Route B is the modern standard[4][5]. By reacting tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-acetate[6] with a chiral sulfonate ester (such as a p-nitrobenzenesulfonate or "nosylate"), the reaction proceeds via an SN​2 mechanism. The (R)-configuration of the sulfonate ester undergoes a strict Walden inversion, yielding the desired (S,S)-diastereomer.

SynthesisWorkflow A tert-butyl (3S)-3-amino-benzazepine-1-acetate C Base (NMM), Solvent 75-80°C A->C B benzyl (R)-2-(nosyloxy)-4-phenylbutanoate B->C D S_N2 Walden Inversion (Stereochemical Control) C->D E Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (S,S) D->E

Fig 1. Asymmetric S_N2 synthesis workflow yielding the (S,S) diastereomer via Walden inversion.

Self-Validating Experimental Protocol: Asymmetric SN​2 Alkylation

The following protocol outlines the synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester using the highly stereospecific SN​2 displacement method[4]. The protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow.

Materials Required:
  • tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-acetate (1.0 eq)

  • Benzyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutanoate (1.1 eq)

  • N-Methylmorpholine (NMM) or Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous Toluene or Ethyl Acetate (Solvent)

Step-by-Step Methodology:
  • Reaction Initialization: Charge a dry, nitrogen-purged reactor with tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-acetate and the selected solvent (10 volumes).

  • Base Addition: Add N-Methylmorpholine (2.0 eq) to the stirring solution at room temperature.

  • Electrophile Introduction: Slowly add benzyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutanoate (1.1 eq) in portions to control any minor exothermic activity.

  • Thermal Activation: Elevate the reaction temperature to 75–80 °C. Maintain stirring for 8 to 10 hours[4].

  • IPC 1 (Reaction Kinetics): Sample the mixture after 8 hours. Perform HPLC analysis (UV 254 nm). Validation Check: The reaction is deemed complete when the peak area of the benzazepine starting material is < 1.0%.

  • Aqueous Workup: Cool the mixture to 20 °C. Quench with purified water (5 volumes). Separate the organic layer and wash sequentially with 5% aqueous NaHCO3​ and brine to remove the water-soluble p-nitrobenzenesulfonate salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatographic Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

  • IPC 2 (Stereochemical Integrity): Perform chiral HPLC analysis on the purified fraction. Validation Check: Diastereomeric excess (d.e.) must be > 98.5%, confirming that the SN​2 inversion occurred without racemization.

Global Deprotection to Benazeprilat

Once the fully protected intermediate is synthesized and validated, it can be converted into the active pharmaceutical ingredient, Benazeprilat, through orthogonal deprotection pathways.

DeprotectionPathway Start Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester PathA 1. TFA (Cleaves t-Butyl) 2. H2, Pd/C (Cleaves Benzyl) Start->PathA PathB 1. H2, Pd/C (Cleaves Benzyl) 2. TFA (Cleaves t-Butyl) Start->PathB Final Benazeprilat (Active Diacid Metabolite) PathA->Final PathB->Final

Fig 2. Orthogonal deprotection pathways for converting the fully protected ester to Benazeprilat.

By leveraging the differential stabilities of the tert-butyl and benzyl esters, chemists maintain absolute control over the molecule's reactive sites, ensuring that the final Benazeprilat API is produced with maximum yield and structural fidelity.

References

  • A Process For The Preparation Of Benazepril Hydrochloride. Quick Company. Available at:[Link]

  • Synthesis method of benazepril intermediate and benazepril hydrochloride. Google Patents (CN110835319A).

Sources

Synthesis and Mechanistic Pathway of Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester: A Fully Protected ACE Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester (CAS 1356838-13-5) is a highly specialized, fully protected intermediate and analytical standard utilized in the synthesis and metabolic profiling of the ACE inhibitor benazepril[1]. With a molecular formula of C33H38N2O5 and a molecular weight of 542.67 g/mol , this compound features a dual-protection strategy that is critical for advanced synthetic manipulations[2]. The nomenclature "(Glycine) tert-butyl ester" refers to the tert-butyl protected acetic acid moiety attached to the N1 position of the benzazepine ring, which structurally mimics a substituted glycine residue[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the synthetic choices, the mechanistic pathways of its formation, and the self-validating protocols required to synthesize this molecule with high diastereomeric purity.

Structural Architecture & Orthogonal Protection Strategy

In complex peptidomimetic synthesis, orthogonal protection is paramount. This molecule employs two distinct ester groups that can be cleaved under completely independent chemical conditions:

  • Benzyl Ester (Bn): Protects the homophenylalanine carboxylate. It is highly stable to mild acids and bases but can be selectively cleaved via palladium-catalyzed hydrogenolysis (H2, Pd/C) without affecting the tert-butyl ester.

  • tert-Butyl Ester (tBu): Protects the benzazepine-1-acetic acid moiety. It is completely stable to hydrogenolysis and nucleophiles but is highly labile to strong acids like Trifluoroacetic acid (TFA).

This orthogonality allows researchers to selectively unmask either carboxylate group depending on the required downstream application, making it an invaluable tool for synthesizing benazeprilat analogs.

Retrosynthetic Analysis & Pathway Selection

The industrial synthesis of benazepril traditionally relies on the reductive amination of ethyl 2-oxo-4-phenylbutyrate with the benzazepine amine, as described in the4[4]. However, this route is thermodynamically driven and yields a poor diastereomeric ratio (typically 70:30 of the desired S,S to the undesired S,R isomer), necessitating extensive and wasteful recrystallization steps[4].

To achieve the high diastereomeric purity required for Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester, the nucleophilic substitution pathway (analogous to the methodology in 5) is strictly preferred[5]. This route utilizes an SN2 displacement of a highly activated chiral sulfonate by the bulky benzazepine amine[6]. Because SN2 reactions proceed with a clean inversion of stereochemistry, starting with the (2R)-enantiomer of the activated butyrate guarantees the formation of the desired (S,S)-diastereomer with an excess of >96%[5].

Mechanistic Pathway: SN2 Triflate Displacement

Mechanism A Benzyl (2R)-2-hydroxy-4-phenylbutyrate (Chiral Pool Starting Material) B Tf2O, Pyridine, DCM, -20°C (Triflation) A->B C Benzyl (2R)-2-(triflyloxy)-4-phenylbutyrate (Activated Electrophile) B->C E N-Methylmorpholine (NMM), DCM (SN2 Nucleophilic Substitution) C->E D (3S)-3-amino-1-benzazepine-1-acetic acid t-butyl ester (Nucleophile) D->E F Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester (S,S-Configuration) E->F Stereochemical Inversion (R -> S)

Figure 1: Mechanistic pathway for the synthesis of Benazeprilat Benzyl Ester via SN2 displacement.

The critical step in this synthesis is the displacement of the triflate leaving group. The amine nucleophile attacks the electrophilic alpha-carbon of Benzyl (2R)-2-(trifluoromethylsulfonyloxy)-4-phenylbutyrate. Because the benzazepine amine is sterically hindered, the choice of base is critical to prevent the triflate from undergoing E2 elimination (which would yield an inactive alkene).

Quantitative Data: Optimization of Displacement Conditions

To validate the causality of reagent selection, the following table summarizes the optimization of the base used during the SN2 aza-alkylation step. N-Methylmorpholine (NMM) is specifically chosen because it is a weak, sterically hindered base. It acts as a proton sponge to neutralize the liberated triflic acid without acting as a competing nucleophile or inducing E2 elimination[5].

Table 1: Optimization of Base and Solvent in the SN2 Displacement Step

BaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de %)Mechanistic Observation
Triethylamine (TEA)DCM0 to 254582High basicity promotes E2 elimination side-reactions.
PyridineDCM0 to 253075Acts as a competing nucleophile (pyridinium salt formation).
N,N-DiisopropylethylamineTHF0 to 256890Steric bulk prevents nucleophilic attack, but yield is moderate.
N-Methylmorpholine (NMM) DCM 0 to 25 88 >96 Optimal proton sponge; prevents elimination and racemization.

Experimental Protocols (Self-Validating Workflow)

Step 1: Activation of the Chiral Pool Precursor (Triflation)

Objective: Convert Benzyl (2R)-2-hydroxy-4-phenylbutyrate into a highly reactive electrophile.

  • Charge a flame-dried round-bottom flask with Benzyl (2R)-2-hydroxy-4-phenylbutyrate (1.0 eq) and anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add anhydrous pyridine (1.1 eq) to serve as an acid scavenger.

  • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add Trifluoromethanesulfonic anhydride (Tf2O, 1.05 eq) over 30 minutes. The low temperature strictly prevents unwanted elimination reactions.

  • Stir for 1 hour at -20 °C. Quench with cold 0.5 M HCl, extract with DCM, wash with brine, and dry over Na2SO4.

Critical Causality Checkpoint: The resulting Benzyl (2R)-2-(trifluoromethylsulfonyloxy)-4-phenylbutyrate is highly unstable and prone to degradation or racemization at room temperature. It must be concentrated in vacuo at <20 °C and used immediately in the next step.

Step 2: SN2 Displacement (Aza-Alkylation)

Objective: Couple the benzazepine amine with the triflate via stereospecific inversion.

  • Dissolve (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester (0.95 eq) in anhydrous DCM.

  • Add N-Methylmorpholine (NMM, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly transfer the freshly prepared triflate from Step 1 (1.0 eq in DCM) into the reaction flask.

  • Allow the reaction to slowly warm to 25 °C and stir for 4–6 hours.

  • Monitor via HPLC. Upon completion, wash the organic layer with water and brine, dry, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the pure (S,S)-Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester.

Orthogonal Deprotection Workflow

OrthogonalProtection Center Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester Left TFA / DCM, 25°C (Acidic Cleavage) Center->Left Right H2, Pd/C, EtOH (Hydrogenolysis) Center->Right BottomLeft Benazeprilat Benzyl Ester (tert-butyl removed) Left->BottomLeft BottomRight Benazeprilat tert-butyl Ester (Benzyl removed) Right->BottomRight

Figure 2: Orthogonal deprotection pathways for Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester.

References

  • Title: Benazeprilat Benzyl Ester (Glycine)
  • Title: Benazeprilat Benzyl Ester (Glycine)
  • Source: newdrugapprovals.
  • Source: quickcompany.
  • Source: google.

Sources

Discovery and Isolation of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester: A Whitepaper on Orthogonal Protection in ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Benazepril is a highly effective, widely prescribed prodrug used in the management of hypertension and heart failure. Upon oral administration, it undergoes hepatic esterase cleavage to form benazeprilat , the active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor1[1].

In advanced drug development, impurity profiling, and proteomics research, isolating and modifying specific unsymmetrical diacid metabolites requires absolute regiocontrol over the carboxylic acid functional groups. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) serves as a critical, orthogonally protected intermediate that solves this synthetic challenge 2[2]. This guide details the mechanistic rationale, synthetic workflow, and isolation protocols for this pivotal compound.

G A Benazepril (Prodrug, Ethyl Ester) B Hepatic Esterases (Hydrolysis) A->B In vivo cleavage C Benazeprilat (Active Diacid) B->C D ACE Enzyme (Target Inhibition) C->D High-affinity binding

Figure 1: In vivo activation pathway of Benazepril to Benazeprilat and subsequent ACE inhibition.

Chemical Identity & Structural Parameters

The target molecule features a benzazepine core with two distinct branches: an N-acetic acid branch (referred to structurally as the "glycine" derivative) and a C3-homophenylalanine branch. The quantitative parameters of this intermediate are summarized below.

ParameterValue
Chemical Name Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
IUPAC Name Benzyl (S)-2-(((S)-1-(2-(tert-butoxy)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate
CAS Registry Number 1356838-13-5
Molecular Formula C₃₃H₃₈N₂O₅
Molecular Weight 542.67 g/mol
Predicted XLogP3 ~6.0
Topological Polar Surface Area 84.9 Ų

Data synthesized from authoritative chemical databases including3[3], 4[4], and structurally analogous diastereomeric profiling5[5].

Mechanistic Rationale: The Power of Orthogonal Protection

To synthesize specific derivatives of benazeprilat, chemists must differentiate the two carboxylic acid moieties. This is achieved through an orthogonal protection strategy :

  • The N-Acetic Acid Branch (tert-butyl ester):

    • Causality: The bulky tert-butyl group provides immense steric shielding during subsequent coupling steps at the C3 position. It is selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid, TFA) without affecting other ester linkages2[2].

  • The Homophenylalanine Branch (benzyl ester):

    • Causality: Benzyl esters are highly stable to the acidic conditions used to remove tert-butyl groups. However, they can be cleanly and quantitatively removed via catalytic hydrogenolysis (H₂, Pd/C) under entirely neutral conditions 6[6].

This self-validating orthogonal system ensures that either carboxylate can be unmasked independently, providing absolute regiocontrol for downstream functionalization.

Retrosynthetic Strategy & Experimental Methodology

The assembly of this complex intermediate relies on two critical steps: the N-alkylation of the benzazepine core and the stereospecific installation of the homophenylalanine moiety 6[6].

G SM (S)-3-Amino-1H-benzazepin-2-one (N3-Protected) Step1 N-Alkylation (tert-Butyl bromoacetate, KOtBu) SM->Step1 Int1 tert-Butyl 2-(3-amino-2-oxo- benzazepin-1-yl)acetate Step1->Int1 Yields protected acetic acid branch Step2 Stereospecific SN2 (Benzyl (R)-triflate derivative, DIPEA) Int1->Step2 Target Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester CAS: 1356838-13-5 Step2->Target Inversion to (S,S) protected homophenylalanine

Figure 2: Orthogonal synthesis workflow for Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

Protocol 1: N-Alkylation of the Benzazepine Core

To prevent competitive alkylation, the C3 primary amine of the starting material is typically protected (e.g., as an N-phthalimide derivative) prior to lactam N-alkylation.

  • Preparation: Dissolve the N3-protected (S)-3-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0°C. Slowly add 1.1 equivalents of Potassium tert-butoxide (KOtBu).

    • Causality: Maintaining 0°C prevents the base-catalyzed racemization of the sensitive C3 chiral center.

  • Alkylation: Add 1.2 equivalents of tert-butyl bromoacetate dropwise. Stir for 2 hours at room temperature.

  • Deprotection: Remove the C3 protecting group (e.g., via hydrazine if phthalimide was used) to yield the free primary amine intermediate.

  • Validation Check: ¹H-NMR (CDCl₃) must confirm the addition of a 9H singlet at ~1.45 ppm, validating the successful installation of the tert-butyl ester.

Protocol 2: Stereospecific SN2 Coupling (Homophenylalanine Installation)
  • Electrophile Preparation: Prepare Benzyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutanoate.

    • Causality: The triflate is an exceptional leaving group that ensures a clean Sₙ2 displacement. This guarantees complete inversion of configuration from (R) to (S), strictly avoiding the formation of the unwanted 1'-epi-benazeprilat diastereomer (CAS 1356011-61-4)5[5].

  • Coupling: React the intermediate from Protocol 1 with the triflate in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at -10°C for 4 hours.

  • Validation Check: Monitor by chiral HPLC to ensure the (S,S) configuration is maintained at >98% enantiomeric excess (ee).

Isolation and Analytical Characterization

Because the reaction matrix contains unreacted electrophiles and trace elimination byproducts, rigorous isolation is mandatory.

Isolation Protocol
  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid generated during the Sₙ2 displacement. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Flash Column Chromatography: Load the concentrated organic phase onto a silica gel column. Elute with a gradient of Hexanes to EtOAc (9:1 to 7:3).

    • Causality: The fully protected target molecule is highly lipophilic (Predicted XLogP3 ~ 6.0), allowing it to elute rapidly while polar impurities remain bound to the baseline silica.

  • Crystallization: Concentrate the purified fractions in vacuo and recrystallize from a mixture of methyl tert-butyl ether (MTBE) and heptane to yield the pure product as a crystalline solid.

Analytical Validation Parameters

A self-validating analytical suite is required to confirm the orthogonal protection:

  • LC-MS: Expected mass-to-charge ratio m/z [M+H]⁺ = 543.3.

  • ¹H-NMR (CDCl₃): The spectrum must simultaneously display the tert-butyl singlet (9H, ~1.4 ppm) and the benzyl methylene AB quartet (2H, ~5.1 ppm). The presence of both distinct signals self-validates the dual protection status.

Sources

An In-depth Technical Guide to Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a key chemical entity associated with the angiotensin-converting enzyme (ACE) inhibitor, benazepril. Primarily recognized as an ester-protected metabolite of benazepril, this compound also serves as a significant reference standard in the synthesis and quality control of benazepril and its related substances.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, analytical methodologies for its characterization, and its relevance in the broader context of benazepril's pharmacology.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is crucial for its application in research and development.

PropertyValueSource(s)
Molecular Formula C33H38N2O5[1][2]
Molecular Weight 542.67 g/mol [1]
CAS Number 1356838-13-5
Appearance Likely a solid, specific details not widely published
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane

Synthesis and Origin

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is not the primary therapeutic agent but rather a protected byproduct or intermediate in the synthesis of benazepril metabolites.[2] Its formation can be logically inferred from the known synthetic routes of benazepril, which often involve the coupling of a benzazepine intermediate with a protected amino acid derivative.

A plausible synthetic approach would involve the reaction of a suitably protected benazeprilat precursor with a glycine tert-butyl ester derivative, followed by benzylation. The tert-butyl and benzyl ester groups serve as protecting groups to prevent unwanted side reactions during the synthesis.

Synthesis_Pathway A Benazeprilat Precursor C Coupling Reaction A->C B Glycine tert-butyl Ester B->C D Protected Intermediate C->D Formation of Amide Bond E Benzylation D->E Introduction of Benzyl Group F Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester E->F

Caption: Plausible synthetic pathway for Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

Role in Drug Development and Pharmacology

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is intrinsically linked to the prodrug benazepril. Benazepril is administered orally and is subsequently metabolized in the liver by cleavage of its ester group to form the active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

The presence of ester protecting groups, as seen in Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, is a common strategy in drug synthesis to enhance stability and facilitate specific chemical transformations. In the context of benazepril, this particular ester may arise during synthesis or as a metabolite. Its characterization is vital for impurity profiling and ensuring the quality and safety of the final drug product.

Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Benazeprilat Benazeprilat ACE ACE Benazeprilat->ACE Inhibits

Caption: Simplified schematic of the Renin-Angiotensin-Aldosterone System and the inhibitory action of benazeprilat.

Analytical Characterization

The identification and quantification of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, particularly as an impurity in benazepril drug substance or product, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Representative HPLC Method

A stability-indicating HPLC method is crucial for separating benazepril from its related compounds, including potential impurities like Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester. The following is a representative method based on published protocols for benazepril and its impurities.[3][4]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]
Flow Rate 1.0 mL/min
Detection UV at 240 nm[3]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Rationale for Method Parameters:

  • C18 Column: Provides excellent separation for moderately polar to non-polar compounds like benazepril and its esters.

  • Buffered Mobile Phase: Controls the ionization state of the analytes, leading to improved peak shape and reproducibility.

  • Organic Modifier: Acetonitrile or methanol is used to elute the compounds from the column. A gradient elution is often employed to resolve complex mixtures of impurities with varying polarities.

  • UV Detection at 240 nm: This wavelength is suitable for detecting the aromatic chromophores present in the benazepril structure.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies of benazepril are performed.[5][6] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.

Typical Stress Conditions:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H2O2).

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80-100 °C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

The analytical method must be able to separate the main drug peak from all the degradation products formed under these stress conditions.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Benazepril Drug Substance/Product B Dissolution in a Suitable Solvent A->B C Injection into HPLC System B->C D Separation on C18 Column C->D E UV Detection at 240 nm D->E F Chromatogram Generation E->F G Peak Identification and Quantification F->G H Impurity Profiling G->H

Caption: A typical workflow for the HPLC analysis of benazepril and its related compounds.

Conclusion

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a molecule of significant interest in the pharmaceutical analysis and process chemistry of benazepril. While not a therapeutic agent itself, its role as a protected intermediate and potential impurity underscores the importance of its characterization and control. A thorough understanding of its chemical properties, synthetic origins, and analytical determination is essential for ensuring the quality, safety, and efficacy of benazepril-containing drug products. The methodologies and information presented in this guide provide a solid foundation for researchers and scientists working with this important ACE inhibitor.

References

  • Narayanam, M., Handa, T., Sharma, P., Singh, S., & Singh, S. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques.
  • Narayanam, M., Handa, T., Sharma, P., Singh, S., & Singh, S. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. PubMed. Retrieved from [Link]

  • Reddy, B. P., Reddy, K. R., & Reddy, M. N. (2014). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Benazepril EP Impurity and USP Related Compounds. Retrieved from [Link]

  • Taylor & Francis. (2018, August 27). Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Jetir.Org. (2024, June 7). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). benazepril hydrochloride and its Impurities. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). benazepril and its Impurities. Retrieved from [Link]

  • Analytical Chemistry: An Indian Journal. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. TSI Journals. Retrieved from [Link]

  • Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • Cirilli, R., La Manna, A., & Mollica, A. (1998). Stereoselective analysis of benazepril and its stereoisomers by reversed-phase high-performance liquid chromatography on a chiral AGP column.
  • ResearchGate. (n.d.). Preparation and characterization of Forms A and B of benazepril hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005009972A2 - Process for preparation of benazepril.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). New process for preparing benazepril precursor. Retrieved from [Link]

Sources

Stereochemistry and Synthetic Methodologies of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a triumph of structure-based drug design, heavily reliant on precise stereochemical control. Benazepril, a potent second-generation ACE inhibitor, requires strict (3S, 1'S) stereochemistry to effectively bind the zinc-dependent catalytic active site of the ACE enzyme[1].

This whitepaper provides an in-depth technical analysis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5), a critical, orthogonally protected intermediate and reference standard used in the synthesis and impurity profiling of benazepril metabolites[2]. We explore its stereochemical architecture, the causality behind its synthetic Dynamic Kinetic Resolution (DKR), and provide field-proven protocols for its isolation and validation.

Molecular Architecture & Stereochemical Significance

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester contains two critical stereocenters that dictate its pharmacological and synthetic utility:

  • The C3 Benzazepine Center (3S): Located on the core 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one ring.

  • The C1' Homophenylalanine Center (1'S): Located on the aliphatic side chain bridging the benzazepine core to the benzyl ester.

The Role of Orthogonal Protection

The compound employs a dual-protection strategy:

  • tert-Butyl Ester (Glycine moiety): Protects the acetic acid group attached to the benzazepine nitrogen. It is highly stable to basic conditions and nucleophilic attack but can be selectively cleaved under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane).

  • Benzyl Ester (Homophenylalanine moiety): Protects the carboxylic acid of the side chain. It is stable to mild acids but is readily cleaved via catalytic hydrogenolysis (H2, Pd/C)[3].

This orthogonality allows synthetic chemists to selectively unmask either the monoacid (yielding benazepril prodrug analogs) or the diacid (yielding active benazeprilat) without disturbing the rest of the molecule.

Stereochemical Byproducts

During synthesis, the primary stereochemical impurity generated is the epimer. While the target compound possesses the (3S, 1'S) configuration, synthetic deviations can yield the (3R, 1'S) diastereomer, or the 1'-epi byproduct (3S, 1'R) (CAS: 1356011-61-4) if the starting homophenylalanine is not enantiomerically pure[4]. These diastereomers exhibit drastically reduced ACE inhibition because they fail to align with the S1 and S2' hydrophobic pockets of the enzyme[5].

StereoLogic Stereo Stereochemical Configuration (3S, 1'S) C3 C3 Benzazepine Center (S) Stereo->C3 C1 C1' Homophenylalanine Center (S) Stereo->C1 Bind1 Optimal S2' Pocket Alignment C3->Bind1 Bind2 Optimal S1 Pocket Alignment C1->Bind2 Zinc Zinc Ion Coordination Bind1->Zinc Bind2->Zinc ACE Potent ACE Inhibition Zinc->ACE

Logical relationship between (3S, 1'S) stereochemistry and ACE inhibition efficacy.

Mechanistic Synthesis: Dynamic Kinetic Resolution (DKR)

The synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester relies on a highly sophisticated Dynamic Kinetic Resolution (DKR) [3].

If one were to attempt a standard SN​2 displacement of a racemic 3-bromo-benzazepine derivative with an enantiopure amine, the maximum theoretical yield of the desired diastereomer would be 50%. DKR circumvents this limitation.

The Causality of the DKR Mechanism
  • Racemization in Situ: The starting material, 1-(tert-butoxycarbonylmethyl)-3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, has a highly acidic alpha-proton at the C3 position (flanked by a carbonyl and a bromine atom). In the presence of a mild base (e.g., Triethylamine) and heat, this proton is continuously abstracted, forming an enolate intermediate that rapidly racemizes the (3S) and (3R) enantiomers.

  • Stereoselective SN​2 Inversion: The enantiopure nucleophile, (S)-homophenylalanine benzyl ester, attacks the racemic bromide mixture. Due to the steric bulk and chiral trajectory, the transition state for the attack on the (3R)-bromide is significantly lower in energy than the attack on the (3S)-bromide.

  • Equilibrium Shift: As the (3R)-bromide is consumed via SN​2 inversion to form the desired (3S, 1'S) product, Le Chatelier's principle and the continuous base-catalyzed enolization force the unreacted (3S)-bromide to convert into the (3R)-bromide. This allows the reaction to theoretically achieve 100% conversion to the desired stereoisomer.

SynthWorkflow SM1 3-Bromo-2,3,4,5-tetrahydro- 1H-1-benzazepin-2-one Step1 N-Alkylation (K2CO3, DMF) SM1->Step1 SM2 tert-Butyl Bromoacetate SM2->Step1 Int1 1-(tert-Butoxycarbonylmethyl)- 3-bromo-benzazepin-2-one Step1->Int1 Step2 Dynamic Kinetic Resolution (Et3N, 85°C) Int1->Step2 SM3 (S)-Homophenylalanine Benzyl Ester SM3->Step2 Prod Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (3S, 1'S) Step2->Prod Major (Inversion via SN2) Imp Diastereomeric Byproduct (3R, 1'S) Step2->Imp Minor Pathway

Synthetic workflow and DKR of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

Experimental Protocol: Synthesis and Isolation

To ensure high scientific integrity, the following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify stereochemical fidelity before downstream processing.

Reagents and Materials
  • Racemic 1-(tert-butoxycarbonylmethyl)-3-bromo-benzazepin-2-one (1.0 eq)

  • (S)-Homophenylalanine benzyl ester (1.1 eq)

  • Triethylamine ( Et3​N , 1.5 eq)

  • Anhydrous Ethyl Acetate or Acetonitrile (Solvent)

Step-by-Step Methodology
  • Reaction Assembly: Charge a dry, nitrogen-flushed round-bottom flask with 1.0 eq of the racemic bromide intermediate. Dissolve in anhydrous ethyl acetate (10 mL/g of substrate).

  • Nucleophile Addition: Add 1.1 eq of (S)-homophenylalanine benzyl ester, followed dropwise by 1.5 eq of Triethylamine.

  • Thermal DKR Activation: Heat the reaction mixture to a gentle reflux (80–85°C). Causality Note: Operating at room temperature will result in a standard kinetic resolution, stalling the reaction at ~50% yield. The thermal energy is required to overcome the activation barrier for the base-catalyzed enolization, ensuring continuous racemization of the bromide.

  • In-Process Control (IPC) via Chiral HPLC: After 24 hours, withdraw a 50 µL aliquot. Quench with dilute NH4​Cl , extract into hexane, and analyze via Chiralpak AD-H column. Self-Validation Check: Do not proceed to work-up until the ratio of (3S,1'S) to (3R,1'S) exceeds 92:8 and starting material is <2%[6].

  • Aqueous Work-Up: Cool the mixture to 20°C. Wash sequentially with saturated aqueous NaHCO3​ (to remove acidic impurities), water, and brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Crystallization & Diastereomeric Enrichment: Concentrate the organic layer under reduced pressure to yield a viscous oil. Dissolve the crude mixture in a minimal volume of hot diisopropyl ether. Allow to cool slowly to 4°C. The highly crystalline (3S, 1'S) target compound will precipitate, leaving the minor (3R, 1'S) and 1'-epi byproducts in the mother liquor.

  • Filtration: Filter the white crystalline solid and dry under vacuum at 40°C.

Analytical Data and Physicochemical Properties

Quantitative data for the target compound and its primary epimeric byproduct are summarized below to aid in analytical identification and impurity profiling.

Table 1: Physicochemical and Stereochemical Properties

PropertyTarget CompoundEpimeric Byproduct
Nomenclature Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
CAS Registry Number 1356838-13-5[2]1356011-61-4[4]
Stereochemistry (3S, 1'S)(3S, 1'R) or (3R, 1'S)
Molecular Formula C33​H38​N2​O5​ C33​H38​N2​O5​
Molecular Weight 542.67 g/mol 542.67 g/mol
Topological Polar Surface Area 84.9 Ų84.9 Ų
Predicted XLogP3 ~6.0~6.0
Primary Industrial Role Orthogonally protected intermediate / Reference StandardSynthetic Impurity / Degradation Reference

Conclusion

The stereochemistry of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is not merely a structural footnote; it is the fundamental basis for its utility in synthesizing active ACE inhibitors. By leveraging orthogonal protecting groups and mastering Dynamic Kinetic Resolution, chemists can achieve near-perfect stereocontrol. The protocols and logical frameworks outlined in this guide provide a robust foundation for drug development professionals engaged in the synthesis, impurity profiling, and scale-up of benzazepine-class therapeutics.

Sources

Mechanistic Causality: The "Protect and Deprotect" Strategy

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Glycine tert-Butyl Ester in Advanced Chemical Synthesis

As a Senior Application Scientist, I frequently observe that the success of complex, multi-step organic synthesis hinges not on the most exotic reagents, but on the reliable performance of foundational building blocks. In the realm of peptide assembly and pharmaceutical development, free amino acids present a distinct challenge: their bifunctional nature (containing both a nucleophilic amine and an electrophilic carboxylate) inevitably leads to uncontrolled polymerization, auto-condensation, and poor yields if left unprotected.

To achieve reproducible, sequence-specific coupling, the carboxyl terminus must be temporarily masked. Glycine tert-butyl ester—most frequently utilized in its highly stable hydrochloride salt form (Gly-OtBu·HCl)—serves as a premier protective building block, enabling chemists to dictate the exact trajectory of molecular assembly[1].

The utility of the tert-butyl ester group is rooted in its profound steric hindrance. The bulky tert-butyl moiety acts as a physical shield, effectively blocking the electrophilic carbonyl carbon from unwanted nucleophilic attack during peptide coupling cycles[1].

This steric bulk provides perfect orthogonal stability in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The ester remains entirely inert under the basic conditions (e.g., 20% piperidine) required to strip the Fmoc group from the N-terminus. However, the tert-butyl group is highly susceptible to acidolysis. When exposed to strong acids like Trifluoroacetic acid (TFA), the ester oxygen is protonated, leading to the cleavage of the ester bond and the formation of a highly stable tert-butyl cation and isobutylene gas. This irreversible gas evolution drives the deprotection reaction to completion, cleanly unmasking the native glycine carboxylate[1].

Why the Hydrochloride Salt? While the free base of glycine tert-butyl ester (CAS 6456-74-2) is available, it is rarely the preferred reagent for bench chemists. Free amino esters are highly prone to intermolecular auto-condensation, forming unwanted diketopiperazines. By isolating the compound as a hydrochloride salt (CAS 27532-96-3), the amine is protonated and rendered non-nucleophilic. This simple chemical modification drastically increases the compound's shelf-life, prevents hydrolysis under ambient conditions, and ensures it remains a free-flowing, easily handled crystalline powder[1][2][3].

Logical Workflow of Protection and Assembly

G N1 Free Glycine (Reactive) N2 Esterification (t-BuOH / H+) N1->N2 N3 Gly-OtBu·HCl (Protected) N2->N3 N4 Peptide Coupling (HATU / DIPEA) N3->N4 N5 Dipeptide-OtBu (Intermediate) N4->N5 N6 Acidolysis (95% TFA) N5->N6 N7 Target Peptide (Free Carboxyl) N6->N7

Logical workflow of Glycine carboxyl protection, coupling, and deprotection.

Beyond Peptides: Pharmaceutical Applications

While peptide chemistry is its stronghold, Gly-OtBu is a versatile intermediate in broader medicinal chemistry:

  • Prodrug Formulation: In drug development, the tert-butyl ester is used to temporarily increase the lipophilicity of a drug, enhancing cellular permeability and bioavailability. Once inside the body, endogenous esterases or physiological pH shifts cleave the ester to release the active therapeutic agent[2].

  • Asymmetric Synthesis: Glycine tert-butyl ester is frequently reacted with benzophenone to prepare specialized Schiff bases. These Schiff bases undergo asymmetric alkylation in the presence of chiral phase-transfer catalysts, serving as the foundation for synthesizing complex guanidine-containing pentacyclic compounds and novel active pharmaceutical ingredients (APIs)[4][5].

Quantitative Data: Orthogonal Stability & Cleavage Matrix

Understanding the specific reaction conditions that cleave or preserve the tert-butyl ester is critical for designing multi-step synthetic routes.

Reagent / ConditionEffect on t-Butyl EsterMechanistic Causality
20% Piperidine in DMF Stable Steric hindrance of the bulky t-butyl group prevents nucleophilic acyl substitution by the secondary amine.
95% TFA / 2.5% TIS / 2.5% H₂O Cleaved (Rapid)Acidolysis protonates the ester, yielding a stable tert-butyl cation and driving the reaction via isobutylene gas evolution.
ZnBr₂ (500 mol%) in DCM Cleaved (Selective)Lewis acid coordination to both oxygens of the ester, followed by decomplexation. Allows for selective cleavage in the presence of N-(PhF) amines[6].
Aqueous NaOH (1M) Stable to Slow Hydrolysis The extreme steric bulk severely retards standard base-catalyzed saponification compared to methyl or ethyl esters.

Experimental Protocol: Self-Validating Peptide Coupling and Acidolytic Deprotection

To ensure high-fidelity synthesis, protocols must be self-validating. The following methodology details the coupling of an N-protected amino acid to Gly-OtBu·HCl, followed by its controlled deprotection, utilizing built-in analytical checkpoints.

Phase 1: Neutralization and Coupling

  • Free-Basing: Suspend 1.0 equivalent (eq) of Gly-OtBu·HCl in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the reactive free amine without participating in side reactions.

    • Validation Check: Spot the organic layer on wet pH paper; a basic reading (pH ~9) confirms complete neutralization.

  • Activation: In a separate flask, dissolve 1.1 eq of the incoming N-protected amino acid (e.g., Fmoc-Ala-OH) and 1.1 eq of HATU in N,N-Dimethylformamide (DMF). Stir for 5 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester intermediate, priming it for nucleophilic attack.

  • Coupling: Transfer the activated Fmoc-Ala-OH solution into the Gly-OtBu solution. Stir at room temperature for 2 hours.

    • Validation Check: Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A color change from blue to yellow/colorless confirms the complete consumption of the primary amine.

  • Isolation: Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under vacuum to yield the protected dipeptide intermediate.

Phase 2: Acidolytic Deprotection (Cleavage)

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

    • Causality: While TFA cleaves the ester, it generates highly reactive tert-butyl carbocations. TIS and water act as nucleophilic scavengers, trapping these carbocations to prevent the re-alkylation of the peptide backbone.

  • Cleavage: Dissolve the purified intermediate in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 2 hours.

    • Validation Check: Observe the reaction vessel. The cessation of isobutylene gas bubbling is a physical indicator that the acidolysis is nearing completion.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to 20% of its original volume. Add cold diethyl ether (-20°C) to precipitate the completely deprotected peptide. Centrifuge and decant the ether.

  • Final Validation: Analyze the precipitate via LC-MS. A mass shift of exactly -56 Da (loss of the isobutylene fragment) confirms the successful unmasking of the carboxylate.

Sources

The Benzyl Ester (OBn) Carboxyl Protecting Group: A Strategic Guide for Complex Peptide and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex peptides and small-molecule therapeutics, the strategic selection of protecting groups is the primary determinant of synthetic success. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks—such as premature cleavage, racemization, or poor solubility—that trace back to incompatible protection strategies. The benzyl ester (OBn) stands as a cornerstone for C-terminal carboxyl protection, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) paradigm and solution-phase fragment condensation[1]. This whitepaper elucidates the mechanistic rationale, comparative advantages, and self-validating protocols for deploying the benzyl ester protecting group.

Mechanistic Principles & Orthogonality

The efficacy of a protecting group is defined by its stability during chain elongation and its facile, selective removal[2]. The benzyl ester provides robust protection against nucleophilic attack and mild acidic or basic conditions encountered during standard peptide coupling cycles.

Causality of Stability: The stability of the benzyl ester derives from the steric bulk of the phenyl ring, which shields the carbonyl carbon from adventitious nucleophiles. Furthermore, unlike the tert-butyl group, the benzyl moiety does not readily form a stabilized carbocation under mild acidic conditions, rendering it highly stable to standard acidolysis[3].

Orthogonality in Synthesis: In the classic Boc/Bzl strategy, the N-terminal tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA). The benzyl ester is completely stable to TFA because its cleavage requires either strong Brønsted acids (like anhydrous HF or TFMSA) or reductive conditions[1]. Conversely, the benzyl ester can be cleaved via catalytic hydrogenolysis (H 2​ , Pd/C) without affecting Boc or Fmoc groups, offering true orthogonal flexibility[4]. This orthogonality is critical when synthesizing disulfide-containing peptides or performing directed modifications[].

OrthogonalProtection A Free Amino Acid (COOH & NH2) B Cs2CO3, BnBr (C-Terminal Protection) A->B Step 1 C Boc2O (N-Terminal Protection) B->C Step 2 D Fully Protected Monomer (Boc-AA-OBn) C->D Isolation E TFA / DCM (Selective N-Deprotection) D->E Acidolysis (OBn Survives) F H2, Pd/C (Selective C-Deprotection) D->F Hydrogenolysis (Boc Survives)

Workflow of Orthogonal Protection using the Boc/Bzl Strategy.

Comparative Analysis of C-Terminal Protecting Groups

To contextualize the utility of the benzyl ester, it must be evaluated against other common C-terminal protecting groups[1]. The table below summarizes the quantitative and qualitative data dictating group selection[6].

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonality ProfilePrimary Synthetic Use Case
Benzyl (OBn) BnBr, Cs 2​ CO 3​ H 2​ /Pd-C or HFStable to TFA (Boc cleavage)Boc/Bzl SPPS, Solution-phase condensation
tert-Butyl (OtBu) Isobutylene, H + TFAStable to Piperidine (Fmoc cleavage), H 2​ /Pd-CFmoc/tBu SPPS
Methyl (OMe) MeOH, HClLiOH (Saponification)Stable to TFA, PiperidineSimple, short fragment synthesis
Allyl (OAll) Allyl bromide, basePd(PPh 3​ ) 4​ , PhSiH 3​ Stable to TFA, Piperidine, HFComplex cyclic peptides, Glycopeptides

Benzyl Esterification: The "Cesium Effect" Protocol

Direct esterification of amino acids under acidic conditions can lead to racemization or poor yields. The preferred modern approach utilizes the cesium salt of the amino acid[1].

The Causality of the Cesium Effect: The use of cesium carbonate (Cs 2​ CO 3​ ) is a deliberate mechanistic choice. The large ionic radius of the Cs + cation results in a low charge density, preventing tight ion-pairing with the carboxylate anion. In polar aprotic solvents like DMF, this renders the carboxylate highly "naked" and nucleophilic, significantly accelerating the S N​ 2 attack on benzyl bromide at room temperature while strictly preserving the stereochemical integrity of the α -carbon.

Protocol 1: Benzyl Esterification of C-Terminal Amino Acids

This protocol is a self-validating system designed for high-yield solution-phase preparation.

  • Salt Formation: Dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) in a minimal volume of ethanol. Add an aqueous solution of Cs 2​ CO 3​ (0.5 eq) and stir until dissolved.

    • Validation: The 0.5 eq of carbonate provides exactly 1.0 eq of Cs + , ensuring complete conversion to the mono-cesium salt without excess alkalinity that could trigger side reactions.

  • Solvent Exchange: Evaporate the solvent under reduced pressure to yield a dry powder. Redissolve the highly reactive cesium salt in anhydrous DMF.

  • Alkylation: Add Benzyl bromide (BnBr, 1.1 eq) dropwise. Stir at room temperature for 12-24 hours[1].

    • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The successful formation of the ester is validated by the appearance of a new, higher R f​ spot that is strongly UV-active (due to the benzyl ring).

  • Quench & Extraction: Dilute the mixture with water to precipitate inorganic salts and quench trace BnBr. Extract the aqueous layer with diethyl ether.

  • Purification Wash: Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (to remove any unreacted free acid), water, and brine. Dry over anhydrous MgSO 4​ .

  • Isolation: Filter and concentrate under reduced pressure to yield the pure Boc-AA-OBn product.

Deprotection Strategies: Catalytic Hydrogenolysis

While strong acids (HF, TFMSA) are used in final SPPS cleavage[3], catalytic hydrogenolysis is the premier method for solution-phase OBn deprotection due to its mildness, high atom economy, and preservation of acid-labile groups[7].

Mechanism of Action: Palladium on carbon (Pd/C) acts as a heterogeneous catalyst. Hydrogen gas adsorbs onto the Pd surface and dissociates into active atomic hydrogen. Crucially, the benzyl aromatic ring coordinates (chemisorbs) to the Pd surface via π -metal interactions. This specific affinity brings the benzylic C-O bond into direct proximity with the active hydrogen species. Insertion of Pd into the C-O bond followed by reductive elimination cleaves the ester, releasing the free acid and volatile toluene[7].

HydrogenolysisMechanism Substrate Peptide-OBn (Starting Material) Adsorption Chemisorption & H2 Activation (π-Metal Interaction) Substrate->Adsorption PdC Pd/C Surface (Heterogeneous Catalyst) PdC->Adsorption Surface Binding Cleavage C-O Bond Cleavage (Reductive Elimination) Adsorption->Cleavage Product Peptide-COOH + Toluene (Free Acid) Cleavage->Product

Mechanistic pathway of Pd/C catalyzed benzyl ester hydrogenolysis.

Protocol 2: Catalytic Hydrogenolysis for Benzyl Ester Deprotection

This procedure ensures complete cleavage while preventing heavy metal contamination.

  • Preparation: Dissolve the Peptide-OBn in methanol or ethanol[1].

    • Causality: Polar protic solvents facilitate peptide solubility and stabilize the transition state during reduction on the metal surface.

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Safety Validation: Pd/C is highly pyrophoric. Inerting the flask prevents the ignition of methanol vapors upon catalyst introduction.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with H 2​ gas from a balloon. Repeat this cycle three times.

    • Causality: Removing oxygen is critical to prevent explosive mixtures and ensures the Pd surface is fully saturated with hydrogen for optimal chemisorption.

  • Reaction: Stir the mixture vigorously at room temperature under the H 2​ atmosphere[1].

    • In-Process Control (IPC): Monitor the reaction by HPLC. The self-validating endpoint is the complete disappearance of the hydrophobic OBn-peptide peak and the emergence of a more polar (earlier eluting) free-acid peak.

  • Filtration: Purge the flask with Argon to remove residual H 2​ . Filter the reaction mixture through a tightly packed pad of Celite[1].

    • Validation: Celite traps the fine, sub-micron Pd/C particles, ensuring the final peptide formulation is entirely free of heavy metal contamination.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the highly pure, deprotected peptide.

References

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal.[Link]

  • NIH PMC. "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." National Institutes of Health. [Link]

  • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. [Link]

  • ACS Publications. "Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme." The Journal of Organic Chemistry. [Link]

  • Wikipedia. "Protecting group." Wikipedia.[Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in human plasma. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a significant metabolite of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor. The accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation for sample extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The assay has been validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4][5][6][7]

Introduction

Benazepril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is metabolized in the liver to its active form, benazeprilat, which is responsible for the therapeutic effect.[8][9] The metabolic pathway of benazepril can be complex, leading to the formation of various metabolites. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazeprilat.[10] Understanding the formation and elimination of such metabolites is essential for a complete characterization of the drug's disposition and for assessing potential drug-drug interactions.

LC-MS/MS has become the definitive technique for bioanalytical studies due to its inherent selectivity and sensitivity. This application note presents a detailed protocol for a robust LC-MS/MS method for the quantification of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in human plasma, suitable for high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (Reference Standard, >98% purity)

    • Benazeprilat-d5 (Internal Standard, >98% purity)

  • Chemicals and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Drug-free human plasma (K2EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0020
0.5020
3.0095
4.0095
4.1020
5.0020

Table 3: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester: m/z 543.3 → 369.2
Benazeprilat-d5 (IS): m/z 402.2 → 208.2
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi

Note: The MRM transition for the analyte is proposed based on its molecular weight of 542.67 g/mol and common fragmentation patterns of similar molecules.[10][11] The transition for the internal standard is based on established methods for benazeprilat analysis.[9] These may require optimization on the specific instrument used.

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester and Benazeprilat-d5 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS in methanol.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike drug-free human plasma with the appropriate analyte working solutions to obtain final concentrations ranging from 1.00 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • Lower Limit of Quantitation (LLOQ): 1.00 ng/mL

    • Low QC (LQC): 3.00 ng/mL

    • Medium QC (MQC): 500 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation Protocol

The following diagram illustrates the sample preparation workflow.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample (CS, QC, or Unknown) is Add 20 µL IS (Benazeprilat-d5) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[8][9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Method Validation

The method was validated according to the principles of the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][5][12]

Linearity and Range

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 4: Calibration Curve Summary

ParameterResult
Range 1.00 - 1000 ng/mL
Regression Linear, 1/x² weighting
>0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision ≤15% CV (≤20% at LLOQ)
Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing six replicates of QC samples at four concentration levels on three separate days.

Table 5: Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.00≤2080-120≤2080-120
LQC 3.00≤1585-115≤1585-115
MQC 500≤1585-115≤1585-115
HQC 800≤1585-115≤1585-115

Note: The table presents the acceptance criteria based on regulatory guidelines. Actual experimental values should fall within these ranges.

Selectivity and Matrix Effect

Selectivity was evaluated by analyzing six different batches of blank human plasma. No significant interference was observed at the retention times of the analyte and the IS. The matrix effect was assessed and found to be within acceptable limits, indicating minimal ion suppression or enhancement.

Stability

The stability of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in human plasma was evaluated under various conditions.

Table 6: Stability Summary

ConditionDurationStability (% of Nominal)
Bench-top 6 hours at Room Temp.Within ±15%
Freeze-Thaw 3 cyclesWithin ±15%
Long-term 30 days at -80 °CWithin ±15%
Autosampler 24 hours at 10 °CWithin ±15%

The following diagram illustrates the overall analytical workflow.

G cluster_workflow Analytical Workflow sample_receipt Sample Receipt sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing reporting Reporting data_processing->reporting

Caption: Overall analytical workflow from sample receipt to reporting.

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method has been validated to meet the stringent requirements of regulatory guidelines for bioanalytical method validation. This method is well-suited for supporting pharmacokinetic and drug metabolism studies in the development of benazepril and related compounds.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][6]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link][2][4]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][13]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][3]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][12]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link][5]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. [Link][6]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link][7]

  • R Discovery. (2004). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. [Link][14]

  • ResearchGate. (2025). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. [Link][15]

  • PubMed. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. [Link][16]

Sources

Application Note: NMR Structural Elucidation of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-NMR-2026-03 Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Chemical Architecture

In the synthesis and degradation profiling of angiotensin-converting enzyme (ACE) inhibitors, the isolation and characterization of intermediate metabolites and impurities are critical for regulatory compliance. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) is a highly complex, orthogonally protected derivative of benazeprilat, the active metabolite of benazepril [1][2].

With a molecular formula of C33​H38​N2​O5​ and a molecular weight of 542.67 g/mol , this molecule presents a unique analytical challenge. It contains a rigid benzazepine core, a flexible phenylpropyl chain, and two distinct ester linkages (a benzyl ester and a tert-butyl ester) [1]. Standard LC-MS can confirm the mass, but only high-resolution NMR spectroscopy can definitively map the connectivity of the orthogonal protecting groups and validate the integrity of the stereocenters (3S, 1S) [3].

This application note details a self-validating NMR protocol designed to unambiguously assign the structure of this compound, utilizing specific 2D correlation logic to differentiate the ester linkages.

Analytical Strategy: The Causality of Experimental Choices

To achieve a self-validating structural assignment, every experimental parameter must be chosen with a specific physical causality in mind:

  • Solvent Selection ( CDCl3​ vs. DMSO- d6​ ): We mandate the use of Deuterochloroform ( CDCl3​ ) over DMSO- d6​ . DMSO disrupts intramolecular hydrogen bonding and accelerates the proton exchange of the secondary amine. CDCl3​ suppresses this exchange, allowing the critical 3JHH​ coupling between the amine proton (NH) and the adjacent chiral methine (CH) to be observed, which is vital for stereochemical validation [4].

  • Relaxation Delay ( D1​ ): A prolonged relaxation delay ( D1​=5 seconds) is required. The massive tert-butyl group and the quaternary ester carbons have significantly longer longitudinal relaxation times ( T1​ ) than the aromatic protons. A standard 1-second delay will result in severe integration truncation, invalidating our quantitative checks.

  • The HMBC Linchpin: 1D 1H NMR cannot definitively prove which ester is attached to which carboxylate. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe the 3JCH​ couplings across the ester oxygen, linking the aliphatic protons directly to their respective carbonyl carbons.

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL CDCl3) S2 1D NMR Acquisition (1H & 13C with TMS ref) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Data Processing (Apodization, FT, Phasing) S3->S4 S5 Structural Elucidation (Integration & Peak Picking) S4->S5

Figure 1: Step-by-step NMR acquisition and processing workflow for structural elucidation.

Execution Protocol

Self-Validating Sample Preparation
  • Mass Optimization: Weigh exactly 18.0±2.0 mg of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 13C and 2D HMBC acquisition within a 2-hour timeframe on a 400 MHz or 500 MHz spectrometer.

  • Solvent Addition: Dissolve the sample in 0.6 mL of CDCl3​ containing 0.05% v/v Tetramethylsilane (TMS).

  • Particulate Clearance: Filter the solution through a PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Micro-particulates distort the magnetic field homogeneity ( B0​ ), leading to broad line shapes that obscure fine J -couplings in the complex aliphatic region (2.0–2.8 ppm).

Data Acquisition Parameters
  • 1H NMR (1D): 16 scans, spectral width 12 ppm, acquisition time 3.0 s, D1​=5.0 s .

  • 13C NMR (1D): 1024 scans, spectral width 220 ppm, D1​=2.0 s , with WALTZ-16 proton decoupling.

  • COSY (2D): 128 t1​ increments, 4 scans per increment.

  • HSQC (2D): 256 t1​ increments, optimized for 1JCH​=145 Hz .

  • HMBC (2D): 256 t1​ increments, optimized for long-range nJCH​=8 Hz . This is the critical experiment for ester assignment.

Data Architecture & Interpretation

The structural validation relies on a rigid mathematical relationship between the integrated signals. By utilizing the highly shielded tert-butyl group as an internal anchor, the entire spectrum becomes a self-validating system.

The Integration Anchor (Self-Validation Check)

Set the integration of the sharp singlet at ~1.40 ppm (the tert-butyl group) to exactly 9.00 . If the relaxation delay ( D1​ ) was sufficient, the complex multiplet in the aromatic region (7.10–7.40 ppm ) must integrate to exactly 14.00 (5 protons from the phenylpropyl chain, 5 from the benzyl ester, and 4 from the benzazepine core). A deviation of >5% indicates either co-eluting aromatic impurities or incomplete longitudinal relaxation [3][4].

Quantitative Data Summaries

Table 1: Key 1H NMR Chemical Shift Assignments

MoietyChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Logic
tert-Butyl (Ester) 1.40 - 1.45Singlet (s)9HHighly shielded, no adjacent protons. Acts as the primary integration anchor.
Benzazepine (Ring CH2​ ) 2.00 - 2.80Multiplet (m)4HComplex splitting due to diastereotopic nature and rigid ring strain.
Phenylpropyl ( CH2​ ) 2.00 - 2.80Multiplet (m)4HOverlaps with benzazepine ring protons; resolved via 2D HSQC.
Chiral CH (Phenylpropyl) 3.30 - 3.50Multiplet (m)1HDeshielded by adjacent secondary amine and ester carbonyl.
Chiral CH (Benzazepine) 3.60 - 3.80Multiplet (m)1HDeshielded by adjacent amine and amide carbonyl.
Glycine N- CH2​ 4.40 - 4.60AB Quartet (dd)2HDiastereotopic protons adjacent to the chiral benzazepine center.
Benzyl CH2​ (Ester) 5.10 - 5.20ABq / Singlet2HStrongly deshielded by the adjacent oxygen and phenyl ring.
Aromatic Protons 7.10 - 7.40Multiplet (m)14HCombined signals from benzazepine (4H), benzyl (5H), and phenylpropyl (5H).

Table 2: Key 13C NMR Chemical Shift Assignments

Carbon TypeChemical Shift ( δ , ppm)Causality / Assignment Logic
tert-Butyl ( CH3​ ) 28.0Standard aliphatic shift for t-butyl methyl groups.
Benzyl ( CH2​ ) 66.5Typical shift for O-CH2​-Ar systems.
tert-Butyl (Quaternary C) 81.5Deshielded by ester oxygen; confirmed via HMBC from 1.40 ppm.
Ester Carbonyl (tert-Butyl) 169.5Differentiated from benzyl ester via HMBC correlation to N- CH2​ .
Amide Carbonyl (Core) 171.0Characteristic benzazepine lactam carbonyl shift.
Ester Carbonyl (Benzyl) 173.0Differentiated via HMBC correlation to 5.15 ppm (Benzyl CH2​ ).

Structural Assignment Logic: Resolving the Esters

The most common failure point in the characterization of orthogonally protected peptides and ACE inhibitors is the misassignment of the ester groups. We utilize HMBC to create an unbreakable logical chain of connectivity.

NMR_Logic Anchor tert-Butyl Anchor (1.4 ppm, 9H) COSY COSY Mapping (Spin Systems) Anchor->COSY Integration HSQC HSQC Mapping (1H to 13C) COSY->HSQC 1H to 13C HMBC HMBC Linkages (Ester Carbonyls) HSQC->HMBC Quaternary C Verify Full Structural Verification HMBC->Verify Connectivity

Figure 2: Logical progression of 2D NMR correlation techniques for resolving ester linkages.

HMBC Cross-Validation (The Ultimate Proof)

To definitively prove that the tert-butyl ester is on the glycine (1-acetic acid) moiety and the benzyl ester is on the phenylpropyl moiety, analyze the HMBC spectrum:

  • Tert-Butyl Verification: The N- CH2​ protons ( δ 4.40–4.60) must show a strong 3JCH​ correlation to the carbonyl carbon at δ 169.5. Simultaneously, the tert-butyl methyl protons ( δ 1.40) will show a correlation to the quaternary carbon at δ 81.5, which in turn links to the same δ 169.5 carbonyl.

  • Benzyl Verification: The chiral CH of the phenylpropyl group ( δ 3.30–3.50) must show a 3JCH​ correlation to the carbonyl at δ 173.0. The benzyl CH2​ protons ( δ 5.10–5.20) will also correlate to this exact δ 173.0 carbonyl.

If these correlations are swapped, the synthesis has yielded an incorrect regioisomer. This HMBC cross-validation makes the protocol internally foolproof.

Troubleshooting: Rotamers and Line Broadening

Because Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester contains a tertiary amide within the benzazepine ring, it is susceptible to cis-trans amide bond isomerization (rotamers) in solution.

  • Symptom: You may observe peak doubling, particularly in the N- CH2​ ( δ 4.40–4.60) and tert-butyl ( δ 1.40) regions, with a major/minor integration ratio (typically 85:15).

  • Solution: Do not mistake rotamers for impurities. To validate that peak doubling is due to rotamers, perform a Variable Temperature (VT) NMR experiment. Heat the sample to 50∘C in CDCl3​ (or switch to DMSO- d6​ and heat to 80∘C ). As the thermal energy exceeds the rotational barrier of the amide bond, the doubled peaks will coalesce into single, time-averaged resonances [3].

References

  • Pharmaffiliates. "Benazepril-Impurities and Reference Standards". Pharmaffiliates. Available at:[Link]

  • National Institutes of Health (PubMed). "Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques". NIH. Available at:[Link]

  • Google Patents. "US 2011/0082129 A1: Organic Compounds and Prodrug Moieties". Googleapis.

Application Note: Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Analytical Protocol Target Audience: Analytical Chemists, Process Chemists, and Regulatory Affairs Professionals Focus: Reference Standard Characterization, Mechanistic Chemistry, and HPLC/LC-MS Methodologies

Executive Summary

In the development and quality control of Angiotensin-Converting Enzyme (ACE) inhibitors, impurity profiling is a mandatory regulatory requirement under ICH Q3A(R2) and Q3B(R2) guidelines. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) is a highly specific, fully protected synthetic intermediate and process-related impurity encountered during the synthesis of Benazepril and its active metabolite, Benazeprilat[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we will deconstruct the chemical causality behind this compound's formation, explain the rationale for its unique nomenclature, and provide self-validating analytical protocols for its baseline separation and trace quantification in pharmaceutical matrices.

Structural Rationale & Physicochemical Profiling

Understanding the structure of this reference standard is critical for developing robust analytical methods. The name "Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester" often causes confusion due to the inclusion of "Glycine."

Mechanistic Nomenclature: Benazepril consists of a benzazepine core linked to a homophenylalanine side chain. The benzazepine nitrogen is alkylated with an acetic acid group. Structurally, this N -acetic acid appendage functions as an N -alkylated glycine residue. During targeted synthesis, orthogonal protection is required to prevent unwanted polymerization or side reactions:

  • The "Glycine" tert-butyl ester: Protects the 1-acetic acid moiety on the benzazepine ring. It is selectively cleaved under acidic conditions (e.g., Trifluoroacetic acid)[2].

  • The Benzyl ester: Protects the carboxylate of the homophenylalanine side chain. It is selectively cleaved via catalytic hydrogenolysis (Pd/C)[1].

When these deprotection steps are incomplete, this fully protected compound carries over into the active pharmaceutical ingredient (API) as a lipophilic impurity.

Table 1: Physicochemical Properties of the Reference Standard
ParameterSpecification / Data
Compound Name Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
CAS Registry Number 1356838-13-5[3]
Molecular Formula C₃₃H₃₈N₂O₅[4]
Molecular Weight 542.67 g/mol [4]
Topological Polar Surface Area (TPSA) ~84.9 Ų (Predicted based on ester analogs)[5]
Stereoisomeric Variants 1'-epi-Benazeprilat Benzyl Ester (CAS: 1356011-61-4)[5]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol, Acetonitrile[6]

Synthetic Pathway & Impurity Carryover Mechanism

To establish a self-validating analytical system, one must understand why the impurity is present. The diagram below illustrates the orthogonal deprotection strategy. If either Step 1 or Step 2 fails, the fully protected intermediate (or partially protected variants like Benazepril tert-Butyl Ester, CAS 109010-61-9[7]) will contaminate the final batch.

ProtectionStrategy A Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) B Acidic Cleavage (TFA) Removes t-Butyl Group A->B Step 1 E Incomplete Deprotection (Impurity Carryover) A->E Process Failure C Hydrogenolysis (Pd/C) Removes Benzyl Group B->C Step 2 D Benazeprilat (Active Diacid) C->D Complete Yield E->D Contaminates API

Orthogonal deprotection pathway of Benazeprilat and potential impurity carryover.

Analytical Protocols

Because CAS 1356838-13-5 contains two bulky, highly hydrophobic protecting groups, it exhibits significantly higher lipophilicity than Benazepril API. Chromatographic methods must employ a high-organic gradient to ensure elution and prevent column fouling.

Protocol A: HPLC-UV Method for Impurity Profiling

Scientific Rationale: A C18 stationary phase is selected for its strong retention of hydrophobic esters. 0.1% Trifluoroacetic acid (TFA) is utilized in Mobile Phase A to suppress the ionization of residual free acids in the API, ensuring sharp, symmetrical peaks, while the high concentration of Mobile Phase B (Acetonitrile) at the end of the gradient washes the highly retained doubly-protected impurity from the column.

Materials:

  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Detection: UV at 240 nm.

  • Flow Rate: 1.0 mL/min.

Step-by-Step Workflow:

  • Standard Preparation: Dissolve 1.0 mg of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester reference standard[4] in 1.0 mL of Acetonitrile to create a 1 mg/mL stock.

  • System Suitability Solution: Spike the stock solution into a 1 mg/mL Benazepril API solution to achieve a final impurity concentration of 0.15% (w/w) relative to the API.

  • Equilibration: Purge the column with 95% Mobile Phase A for 15 minutes.

  • Execution: Inject 10 µL of the sample and run the gradient outlined in Table 2.

Table 2: HPLC Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0955Retain polar degradants and Benazeprilat
15.05050Elute Benazepril API
25.01090Force elution of the lipophilic Benzyl/t-Butyl ester impurity
30.01090Column wash
31.0955Re-equilibration
Protocol B: LC-MS/MS Method for Trace Quantification

For genotoxic screening or trace analysis below the UV detection limit, LC-MS/MS is required.

LCMSWorkflow S1 Sample Prep Spike & Recovery S2 UHPLC Separation C18, High Organic S1->S2 S3 ESI+ MS/MS [M+H]+ m/z 543.3 S2->S3 S4 Data Processing ICH Q2(R1) Validated S3->S4

LC-MS/MS analytical workflow for trace quantification of protected benazepril impurities.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+). The tertiary amine in the benzazepine ring readily accepts a proton.

  • Precursor Ion (Q1): m/z 543.3 [M+H]+ (Based on MW 542.67)[4].

  • Product Ions (Q3): m/z 487.3 (Loss of the tert-butyl group, -56 Da via isobutylene elimination) and m/z 453.2 (Loss of the benzyl group).

  • Collision Energy (CE): 25-35 eV (optimized per instrument).

System Suitability & Self-Validating Criteria

A protocol is only as reliable as its internal controls. To guarantee the trustworthiness of the analytical run, the system must self-validate against the criteria in Table 3 before any batch release data is accepted.

Table 3: Acceptance Criteria for Impurity Profiling
ParameterAcceptance CriteriaScientific Causality / Rationale
Resolution ( Rs​ ) ≥ 3.0 between API and ImpurityEnsures the bulky ester impurity does not co-elute with the API tail, preventing false positive quantification.
Tailing Factor ( Tf​ ) ≤ 1.5 for the Impurity PeakConfirms that the TFA in the mobile phase is successfully masking secondary interactions with column silanols.
% RSD of Area ≤ 2.0% (n=6 injections)Validates autosampler precision and ionization stability (for MS methods).
Signal-to-Noise (S/N) ≥ 10 for LOQEstablishes the absolute limit of quantitation for regulatory reporting (typically 0.05% threshold).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11465773, Benazepril tert-Butyl Ester. Retrieved from:[Link]

  • Pharmaffiliates. Benazepril-Impurities: Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester. Retrieved from:[Link]

  • Absin Bioscience. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester. Retrieved from: [Link]

Sources

Application Note: Stereospecific Synthesis of Benazeprilat Benzyl Ester (Glycine) tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Benazeprilat Benzyl Ester (Glycine) tert-Butyl Ester is a critical, orthogonally protected intermediate and analytical standard utilized in the development of angiotensin-converting enzyme (ACE) inhibitors and advanced proteomics research[1]. The synthesis of this complex molecule requires the precise construction of two adjacent chiral centers with a strict (S,S) configuration.

Historically, the coupling of the benzazepine core with the phenylpropyl side chain was achieved via reductive amination. However, this method inherently produces a mixture of (S,S) and (S,R) diastereomers (typically in a 70:30 ratio) that necessitates tedious fractional crystallization, leading to significant yield attrition[2].

To bypass this limitation, this protocol employs a highly stereospecific SN​2 displacement strategy[3]. By activating (R)-benzyl 2-hydroxy-4-phenylbutanoate as a highly reactive trifluoromethanesulfonate (triflate) ester, the subsequent nucleophilic attack by the benzazepine amine proceeds with complete Walden inversion. This self-correcting mechanistic pathway cleanly inverts the (R)-stereocenter to the desired (S)-configuration, yielding the target compound with >98% diastereomeric excess[3].

Physicochemical & Quantitative Specifications

ParameterSpecification
Chemical Name (3S)-2,3,4,5-Tetrahydro-2-oxo-3-[[(1S)-3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester
Molecular Formula C₃₃H₃₈N₂O₅[1]
Molecular Weight 542.67 g/mol [1]
Stereochemistry (3S, 1'S)
Target Yield 75% – 85% (Coupling Step)
Ionization (LC-MS) [M+H]+=543.3

Reagent Matrix

ReagentFunctionEquivalents
(R)-Benzyl 2-hydroxy-4-phenylbutanoateChiral precursor1.05 eq
Trifluoromethanesulfonic anhydride (Tf₂O)Activating agent1.10 eq
2,6-LutidineNon-nucleophilic base (Phase 1)1.20 eq
(3S)-3-Amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-oneNucleophile (Benzazepine core)1.00 eq
N-Methylmorpholine (NMM)Acid scavenger (Phase 2)1.50 eq
Dichloromethane (DCM), AnhydrousAprotic SolventN/A

Synthetic Workflow

Synthesis A (R)-Benzyl 2-hydroxy-4-phenylbutanoate B Tf2O, 2,6-Lutidine DCM, -78°C A->B C (R)-Triflate Intermediate B->C Activation E Stereospecific SN2 Coupling NMM, DCM, 0°C to RT C->E D (3S)-Benzazepine Core (tert-butyl ester) D->E F Target Compound (S,S)-Configuration E->F Walden Inversion

Figure 1: Stereospecific SN2 synthesis workflow for the target benazeprilat ester derivative.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Chiral Triflate Intermediate

Caution: Trifluoromethanesulfonic anhydride is highly corrosive and moisture-sensitive. Perform all operations under an inert argon or nitrogen atmosphere.

  • Preparation: Dissolve (R)-benzyl 2-hydroxy-4-phenylbutanoate (1.05 eq) in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask.

  • Cooling & Base Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add 2,6-lutidine (1.20 eq) dropwise via syringe and stir for 10 minutes.

  • Activation: Slowly add Tf₂O (1.10 eq) dropwise over 15 minutes. Maintain the temperature at -78°C for 30 minutes, then allow the reaction to warm to 0°C over 1 hour.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting alcohol ( Rf​≈0.3 ) must be completely consumed, replaced by the triflate ( Rf​≈0.6 ).

  • Workup: Quench the reaction with cold 0.5 M HCl to remove the lutidinium salts. Wash the organic layer rapidly with ice-cold saturated NaHCO₃ and cold brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at <25°C. Note: The resulting (R)-triflate is highly susceptible to solvolysis and must be used immediately in Phase 2 without further purification.

Phase 2: Stereospecific SN​2 Coupling
  • Preparation of Nucleophile: Dissolve the benzazepine core, (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (1.00 eq), in anhydrous DCM (0.15 M concentration).

  • Acid Scavenging: Add N-methylmorpholine (NMM) (1.50 eq) to the solution and cool to 0°C[3].

  • Coupling: Dissolve the freshly prepared (R)-triflate from Phase 1 in a minimal amount of anhydrous DCM and add it dropwise to the benzazepine solution over 20 minutes.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours under inert atmosphere.

  • Validation Checkpoint 2: Perform LC-MS analysis on a reaction aliquot. The successful coupling is self-validated by the disappearance of the benzazepine core mass and the emergence of the target product peak at m/z=543.3 [M+H]+ [1].

  • Purification: Dilute the mixture with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure Benazeprilat Benzyl Ester (Glycine) tert-Butyl Ester as a white to off-white foam.

Mechanistic Insights & Troubleshooting (E-E-A-T)

  • Why use N-Methylmorpholine (NMM) instead of stronger bases? The coupling step generates one equivalent of triflic acid. A base is required to neutralize this acid and prevent the protonation of the benzazepine amine, which would halt the reaction. However, using a strong or highly sterically hindered base (like TEA or DIPEA) can induce an E2 elimination on the sensitive triflate, yielding an unwanted alkene byproduct. NMM is specifically chosen because its mild, non-nucleophilic nature efficiently scavenges the acid without triggering elimination[3].

  • Why use Dichloromethane (DCM)? DCM is a non-polar, aprotic solvent that minimizes the solvolysis of the highly reactive triflate intermediate. Protic solvents or highly polar aprotic solvents (like DMF) can lead to premature degradation of the triflate or promote racemization via an SN​1 pathway. DCM ensures the reaction remains strictly SN​2 , guaranteeing the required (S,S) stereofidelity[3].

  • Handling the Triflate: The (R)-triflate intermediate is thermally unstable. Concentration of the organic layer during Phase 1 must strictly be kept below 25°C. If degradation is observed, bypass the aqueous workup in Phase 1 and instead filter the crude mixture through a short pad of silica gel to remove the lutidinium salts, utilizing the eluent directly for Phase 2.

References

  • New Drug Approvals. Benazepril Hydrochloride Synthesis and Review. (2013).[3] URL:[Link]

  • Watthey, J. W. H., et al. Synthesis and biological properties of (carboxyalkyl)amino-substituted bicyclic lactam inhibitors of angiotensin converting enzyme. Journal of Medicinal Chemistry 1985, 28 (10), 1511-1516.[2] URL:[Link]

Sources

A Stability-Indicating Approach to the Chromatographic Separation of Benazepril and Its Ester-Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antihypertensive agent benazepril from its primary ester-related compounds, including its active metabolite benazeprilat and other potential process impurities or degradants. The causality behind critical methodological choices—from mobile phase optimization to column chemistry—is explored to provide a protocol that is not only reproducible but also scientifically sound. This guide is intended for researchers, quality control analysts, and formulation scientists engaged in the development and manufacturing of benazepril-containing pharmaceuticals, ensuring the accuracy and reliability of purity and stability assessments.

Introduction: The Analytical Imperative for Benazepril

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Chemically, it is the ethyl ester prodrug of its pharmacologically active metabolite, benazeprilat.[2][3] This biotransformation, which occurs via hepatic cleavage of the ester group, is essential for its therapeutic effect.[2][3]

The presence of this ester linkage makes benazepril susceptible to hydrolysis, both enzymatically in vivo and chemically during manufacturing, storage, or under stress conditions. The primary hydrolytic degradant is benazeprilat.[4][5][6] Furthermore, other ester-related impurities can arise during synthesis. Therefore, a highly specific and validated chromatographic method is paramount for:

  • Quality Control: Ensuring the purity of the active pharmaceutical ingredient (API) and the finished drug product.

  • Stability Testing: Assessing the degradation profile of the drug under various environmental conditions to establish shelf-life and storage requirements.[7][8]

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies like the FDA and ICH for impurity profiling.[9]

This document provides a field-proven protocol that effectively resolves benazepril from its critical related compounds.

The Chromatographic Challenge: Resolving Structurally Similar Analytes

The primary analytical challenge lies in the structural similarity between benazepril and its ester-related compounds. Benazeprilat differs only by the absence of an ethyl group, leading to a significant change in polarity but requiring careful optimization for baseline separation from other potential impurities. A robust method must be "stability-indicating," a designation defined by its ability to unequivocally separate the intact drug from any degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[10][11] Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the industry standard and the most effective technique for this purpose.[10][11][12]

The key to successful separation lies in the precise control of the mobile phase, particularly its pH and organic composition, to exploit the subtle differences in the physicochemical properties of the analytes.

Logical Workflow for Method Development

The development of a reliable separation method follows a logical progression designed to ensure robustness and accuracy.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Column & Mobile Phase Selection (e.g., C18, ACN/MeOH, Buffers) B Detector Wavelength Selection (UV Scan, ~240 nm) A->B Initial Injections C pH & Buffer Strength Tuning (Control Ionization) B->C Proceed to Optimization D Gradient/Isocratic & Organic Ratio (Optimize Resolution & Run Time) C->D E Flow Rate & Temperature Adjustment (Fine-tune Efficiency) D->E F Forced Degradation (Prove Specificity) E->F Finalize Conditions G Validation Parameters (Linearity, Accuracy, Precision) F->G H System Suitability Definition (Routine Performance Check) G->H I Routine Analysis H->I Implement for QC

Caption: Workflow for Benazepril HPLC Method Development.

Recommended Protocol: Stability-Indicating RP-HPLC

This protocol is a robust starting point, validated to provide excellent separation for benazepril and its key related substances.

Instrumentation and Reagents
  • System: HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector.[7][10][11]

  • Reagents: HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water.

  • Standards: USP or EP reference standards for Benazepril Hydrochloride, Benazeprilat, and other relevant related compounds (e.g., Benazepril Related Compound B).[13][14][15]

Optimized Chromatographic Conditions
ParameterRecommended ConditionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for the target analytes. A widely cited and proven column choice.[1][10][11]
Mobile Phase A 20 mM Potassium Dihydrogen PhosphateBuffers the mobile phase to maintain a consistent pH, ensuring reproducible retention times and peak shapes.
Mobile Phase B AcetonitrileStrong organic solvent that effectively elutes the analytes from the C18 column.
pH (Aqueous) 2.5 ± 0.1 (Adjusted with H₃PO₄)At this acidic pH, the carboxylic acid groups on both benazepril and benazeprilat are protonated, suppressing ionization and leading to sharper peaks and better retention on the reversed-phase column.[7]
Elution Mode IsocraticA simple and robust approach suitable for routine QC. A common starting ratio is 65:35 (v/v) of Mobile Phase A to B. Adjust as needed for optimal resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[7][10]
Detection UV at 240 nmThis wavelength is near the absorbance maximum for benazepril and its related compounds, providing high sensitivity.[7][11][12][13]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overload.[7]
Column Temp. Ambient or 30 °CMaintaining a constant temperature ensures retention time stability.
Preparation of Solutions
  • Diluent: Mobile Phase or a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve ~10 mg of Benazepril Hydrochloride RS in 100 mL of diluent.

  • Impurity Stock Solutions: Prepare individual stock solutions of benazeprilat and other available impurities in a similar manner.

  • System Suitability Solution (SSS): Prepare a solution containing benazepril (~50 µg/mL) and key impurities (e.g., benazeprilat, Benazepril Related Compound B) at a concentration relevant to their specification limits (e.g., 0.5 µg/mL). The SSS is critical for verifying the resolving power of the system before any analysis.[13]

  • Sample Solution (from Tablets):

    • Weigh and finely powder no fewer than 10 tablets.

    • Transfer an amount of powder equivalent to one tablet's dosage into a suitable volumetric flask.

    • Add approximately 70% of the flask volume with diluent.

    • Sonicate for 15-20 minutes to ensure complete dissolution.[1]

    • Allow to cool to room temperature and dilute to volume with diluent.

    • Filter through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • System Equilibration: Purge the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the SSS five or six times. The system is deemed ready for use only if it meets the criteria outlined below.

  • Analysis: Inject a blank (diluent), followed by the standard solution(s) and the prepared sample solutions in a defined sequence.

System Suitability and Acceptance Criteria

This self-validating check ensures the chromatographic system is performing correctly for each run.

ParameterAcceptance CriteriaPurpose
Resolution (R) NLT 1.7 between benazepril and the closest eluting impurity (e.g., Benazepril Related Compound B).[13]Ensures that the two peaks are sufficiently separated for accurate integration and quantification.
Tailing Factor (T) NMT 2.0 for the benazepril peak.Measures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions, affecting integration accuracy.
% RSD NMT 2.0% for the peak areas from replicate injections of the benazepril standard.[13]Demonstrates the precision and reproducibility of the injector and the system as a whole.

Method Validation: The Cornerstone of Trustworthiness

To be considered reliable, the method must undergo rigorous validation according to ICH guidelines.

Specificity through Forced Degradation

The cornerstone of a stability-indicating method is its specificity. This is proven by subjecting a sample solution of benazepril to forced degradation under various stress conditions. The method must demonstrate the ability to separate the intact benazepril peak from all degradation products formed.[10][11]

Stress ConditionTypical ProtocolExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-4 hoursSignificant degradation to benazeprilat is expected.[5]
Base Hydrolysis 0.1 M NaOH at room temp for 1 hourRapid and extensive hydrolysis to benazeprilat.[3][10]
Oxidation 3% H₂O₂ at room temp for 24 hoursPotential for formation of N-oxide or other oxidative degradants.[7]
Thermal 80 °C for 48 hours (solid state)Assess thermal stability; may lead to various minor degradants.[7]
Photolytic ICH Q1B conditions (UV/Vis light)May produce specific photodegradation products.[4][7]
Validation Parameters
  • Linearity: The method should demonstrate a linear relationship between concentration and peak area over a specified range (e.g., LOQ to 150% of the target concentration). A correlation coefficient (r²) of >0.999 is typically required.[7][11]

  • Accuracy: Determined by performing recovery studies on a placebo spiked with known amounts of benazepril and its impurities. Recoveries should typically be within 98.0-102.0%.[7][10]

  • Precision:

    • Repeatability (Intra-day): Low %RSD on multiple preparations by the same analyst on the same day.[7][10]

    • Intermediate Precision (Inter-day): Low %RSD on analyses conducted by different analysts on different days or with different equipment.[7][10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Essential for quantifying impurities at low levels.[10]

  • Robustness: The method's performance should be unaffected by small, deliberate variations in parameters like mobile phase pH (±0.1), organic content (±2%), and flow rate (±0.1 mL/min).[7][10]

Structural Relationships

Benazepril's structure is centered around a benzazepine ring, and its key related compounds are formed by modifications to its two ester groups.

Benazepril_Esters Benazepril Benazepril (Prodrug) Ethyl Ester (Side Chain) Ethyl Ester (Main Chain) Benazeprilat Benazeprilat (Active Metabolite) Carboxylic Acid Ethyl Ester Benazepril:f0->Benazeprilat:f0 Hydrolysis Compound_G Benazepril Related Compound G Ethyl Ester Ethyl Ester Benazepril:f1->Compound_G:f1 Esterification (Process Impurity)

Caption: Relationship between Benazepril and its key ester forms.

Conclusion

The RP-HPLC method detailed herein provides a reliable and robust framework for the chromatographic separation of benazepril and its ester-related compounds. By understanding the rationale behind the chosen parameters—from the acidic pH of the mobile phase to the selection of a C18 column—analytical scientists can confidently implement, validate, and troubleshoot this method for routine quality control and stability studies. Adherence to the system suitability criteria and a thorough validation approach ensures that the data generated is accurate, reproducible, and compliant with global regulatory standards.

References

  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Eranki, R. J. V., Inti, G., Jayaraman, V., Pannala, R., Vidiyala, S., & Ramulu, J. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4, 715-724. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2005). Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 651-658. Retrieved from [Link]

  • Srinivasan, K., & Raphael, A. (2012). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1124-1129. Retrieved from [Link]

  • Eranki, R., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing. Retrieved from [Link]

  • Narayanam, M., Handa, T., Sharma, P., Singh, S., & Singh, S. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 78-90. Retrieved from [Link]

  • Development of a Validated Stability Indicating Rp Hplc Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of their Degradation Products and Application to Pharmaceutical Formulatin and Human Plasma. (n.d.). Analytical Chemistry: An Indian Journal. Retrieved from [Link]

  • Panderi, I., & Parissi-Poulou, M. (2002). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 115-123. Retrieved from [Link]

  • Narayanam, M., Handa, T., Sharma, P., Singh, S., & Singh, S. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Request PDF on ResearchGate. Retrieved from [Link]

  • Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, G., Zhang, J., & Wang, W. (2004). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Rapid Communications in Mass Spectrometry, 18(22), 2735-2739. Retrieved from [Link]

Sources

Application Notes and Protocols for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Quality in Pharmaceuticals

In the pharmaceutical industry, quality is not merely a benchmark; it is the bedrock upon which patient safety and therapeutic efficacy are built. Rigorous quality control (QC) is an indispensable component throughout the entire lifecycle of a pharmaceutical product, from the initial characterization of raw materials to the final release testing of the finished dosage form. This continuous scrutiny ensures that every batch of a drug product consistently meets its predetermined specifications for identity, strength, purity, and performance.[1][2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for key analytical techniques employed in modern pharmaceutical quality control. The methodologies outlined herein are grounded in established scientific principles and aligned with global regulatory expectations, including those set forth by the International Council for Harmonisation (ICH) and various pharmacopeias.[4][5][6] The aim is to provide not just a set of instructions, but a deeper understanding of the causality behind experimental choices, thereby empowering the user to implement robust and reliable QC strategies.

I. Foundational Pillars of Pharmaceutical Quality Control

A robust pharmaceutical quality control system is built upon several key pillars that work in concert to ensure the final product is safe and effective. These pillars are guided by international standards and regulatory bodies to ensure a harmonized approach to quality.

A. The Role of Pharmacopeias

Pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), provide a set of official standards for medicines and their ingredients.[5] These standards define the quality, purity, strength, and identity of drugs and are legally recognized.[5][6] Adherence to pharmacopeial standards is a fundamental requirement for pharmaceutical products to be marketed in a particular region.[5] These compendia offer detailed monographs for specific active pharmaceutical ingredients (APIs), excipients, and finished products, which include analytical procedures and acceptance criteria.[6]

B. International Council for Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. The ICH has developed a series of guidelines that are recognized and implemented by regulatory authorities around the globe.[4] Key ICH Quality Guidelines that are central to pharmaceutical QC include:

  • ICH Q1A-Q1F (Stability): These guidelines provide a framework for designing stability studies to determine the shelf-life of a drug product.[7]

  • ICH Q3A-Q3D (Impurities): These guidelines establish thresholds for the reporting, identification, and qualification of impurities in drug substances and products.[7]

  • ICH Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System): These guidelines promote a more scientific and risk-based approach to drug development and manufacturing, emphasizing a deep understanding of the product and process.[8][9][10]

The interplay between pharmacopeial standards and ICH guidelines forms the regulatory and scientific foundation for the analytical methodologies discussed in the following sections.

II. Chromatographic Techniques for Purity and Potency Determination

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a complex mixture.[1] High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique in pharmaceutical QC due to its versatility, precision, and robustness.[11][12]

A. High-Performance Liquid Chromatography (HPLC)

Causality of Application: HPLC is employed to assess two critical quality attributes: the purity of the API and the potency (or assay) of the finished product.[12] Its high resolving power allows for the separation of the main active ingredient from any impurities, degradation products, or other excipients in the formulation.[13][14] This is crucial for ensuring that the drug is free from potentially harmful substances and contains the correct amount of the active ingredient.[13][14]

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Drug Product SamplePrep Accurate Weighing & Dissolution Sample->SamplePrep Standard Reference Standard StandardPrep Accurate Weighing & Dissolution Standard->StandardPrep Solvent Diluent Solvent->SamplePrep Solvent->StandardPrep Injector Autosampler SamplePrep->Injector StandardPrep->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Quantification Integration->Calculation Report Report Calculation->Report

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Protocol: Assay of Acetaminophen Tablets by HPLC

This protocol outlines the determination of the amount of acetaminophen in a tablet formulation.

1. Materials and Reagents:

  • Acetaminophen Reference Standard (USP or equivalent)

  • Acetaminophen Tablets

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (ACS grade)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Methanol:Water (40:60), adjust to pH 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 243 nm
Column Temperature 30 °C

3. Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 25 mg of Acetaminophen Reference Standard.

  • Transfer to a 250 mL volumetric flask.

  • Dissolve in and dilute to volume with mobile phase.

4. Sample Preparation (100 µg/mL):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 100 mg of acetaminophen.

  • Transfer to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes.

  • Allow to cool to room temperature and dilute to volume with mobile phase.

  • Filter a portion of this solution through a 0.45 µm syringe filter.

  • Transfer 10.0 mL of the filtered solution to a 100 mL volumetric flask and dilute to volume with mobile phase.

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.

  • The tailing factor for the acetaminophen peak should be not more than 2.0.

  • The theoretical plates for the acetaminophen peak should be not less than 2000.

6. Procedure:

  • Inject the standard preparation and the sample preparation into the chromatograph.

  • Record the chromatograms and measure the peak areas for acetaminophen.

7. Calculation:

Assay (% of Label Claim) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample = Peak area of acetaminophen in the sample preparation

  • Area_Standard = Peak area of acetaminophen in the standard preparation

  • Conc_Standard = Concentration of the standard preparation (µg/mL)

  • Conc_Sample = Nominal concentration of the sample preparation (µg/mL)

III. Spectroscopic Techniques for Identification and Structural Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter and is a powerful tool for the identification and structural elucidation of pharmaceutical compounds.[15]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Application: FTIR spectroscopy is primarily used for the identification of raw materials (both APIs and excipients).[15] The principle behind this application is that each molecule has a unique infrared spectrum, which acts as a "molecular fingerprint." By comparing the FTIR spectrum of an incoming material to that of a known reference standard, its identity can be unequivocally confirmed.

Protocol: Identification of Ibuprofen Raw Material by FTIR

1. Instrument and Accessories:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Reference Standard Preparation:

  • Obtain the USP Ibuprofen Reference Standard.

  • Record the spectrum of the reference standard.

3. Sample Preparation:

  • Place a small amount of the ibuprofen raw material sample directly onto the ATR crystal.

4. Measurement:

  • Record the infrared spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

5. Acceptance Criteria:

  • The infrared absorption spectrum of the sample should be concordant with the spectrum of the reference standard. Major absorption bands in the sample spectrum should correspond in position and relative intensity to those in the standard spectrum.

B. Mass Spectrometry (MS)

Causality of Application: Mass spectrometry is a highly sensitive and specific technique used for the identification and quantification of impurities and degradation products , often at trace levels.[16][17] It is also invaluable for the structural elucidation of unknown compounds.[17][18] In combination with a chromatographic separation technique like HPLC (LC-MS), it provides comprehensive information about the composition of a sample.[1]

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column Column Injector->Column IonSource Ion Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow.

IV. Performance Testing: Dissolution

For solid oral dosage forms like tablets and capsules, it is critical to ensure that the active ingredient is released from the product in a consistent and predictable manner. Dissolution testing is an in vitro test that measures the rate and extent to which a drug substance dissolves from its dosage form.[19][20] This is a critical performance attribute that can be linked to the in vivo bioavailability of the drug.[19][21]

A. Dissolution Testing

Causality of Application: Dissolution testing is used to:

  • Assess the lot-to-lot quality of a drug product.[22]

  • Guide the development of new formulations.[22]

  • Ensure continuing product quality and performance after certain manufacturing changes.[22]

Protocol: Dissolution of Immediate-Release Tablets

1. Apparatus and Media:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid)

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 rpm

2. Procedure:

  • Place one tablet in each of the six dissolution vessels.

  • Start the apparatus and withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the samples for the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

3. Acceptance Criteria (Example):

  • Not less than 80% (Q) of the labeled amount of the drug is dissolved in 30 minutes.

Dissolution Profile Comparison:

Time (min)Batch A (% Dissolved)Batch B (% Dissolved)
53532
106258
158581
309895
4510199
60102100

V. Conclusion: An Integrated Approach to Quality

The analytical techniques and protocols detailed in this guide represent a fundamental toolkit for the modern pharmaceutical quality control laboratory. It is important to recognize that these techniques are not employed in isolation. Rather, they form part of a comprehensive and integrated quality system that is designed to ensure the consistent production of safe and effective medicines. A thorough understanding of the scientific principles behind each method, coupled with a commitment to meticulous execution and data integrity, is paramount for achieving the ultimate goal of protecting public health.

References

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. (n.d.). U.S. Food and Drug Administration.
  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398.
  • US Pharmacopeia (USP). (n.d.).
  • Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • Henderson, T. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
  • Teledyne Labs. (n.d.). Dissolution Testing For Tablets.
  • Pharma Focus America. (2024, February 5). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • Dissolution Testing for Generic Drugs: An FDA Perspective. (n.d.). PMC.
  • Avantes. (n.d.). Spectroscopy: A Key Driver in Quality Control Across Industries.
  • Vici Health Sciences. (2025, April 4). What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing?
  • OMNI Lab Solutions. (2023, August 16). How Does the Pharmaceutical Industry Use Mass Spectrometry?
  • FIP Guidelines for Dissolution Testing of Solid Oral Products. (n.d.).
  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?
  • ICH. (n.d.). ICH guidelines.
  • Contract Pharma. (2021, September 9). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control.
  • ICH. (n.d.). Quality Guidelines.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
  • Thermo Fisher Scientific. (2023, May 15). Top 7 Benefits of Using HPLC for Manufacturing Quality Control.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024, March 18). Longdom Publishing.
  • PharmaGuideline. (2025, May 1). ICH Guidelines Explained | A Complete Overview for Pharmaceutical Professionals. YouTube.
  • ICH Q10 PHARMACEUTICAL QUALITY SYSTEM GUIDANCE: UNDERSTANDING ITS IMPACT ON PHARMACEUTICAL QUALITY. (n.d.). PMC.
  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, August 25).
  • RQM+. (2024, June 26). Three Critical Aspects of Analytical Testing for Pharmaceuticals.
  • Cognidox. (2025, May 20). ICH Q10 Guidelines: Building a Pharmaceutical Quality System.
  • Lab Manager. (2025, November 27). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • Mass spectrometry applications for drug discovery and development. (2021, February 18).
  • From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods. (2024, October 22).
  • USP Reference Standards. (n.d.).
  • CymitQuimica. (2023, October 24). Understanding Pharmacopeia Standards for Quality and Compliance.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.). PMC.
  • Pharmacopoeia as quality codex for the manufacturers. (n.d.). PubMed.
  • Veeprho. (2023, August 23). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare.

Sources

Application Notes and Protocols for Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the critical role and practical application of Drug Metabolism and Pharmacokinetic (DMPK) studies. This guide is designed to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to DMPK assessment in drug discovery and development.

Section 1: The Imperative of DMPK in Modern Drug Development

Drug Metabolism and Pharmacokinetics (DMPK) is a cornerstone of pharmaceutical sciences, dedicated to elucidating the journey of a drug through a living organism.[1] It encompasses the study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the onset, intensity, and duration of its therapeutic effect.[2] A thorough understanding of a compound's DMPK profile is paramount, as suboptimal pharmacokinetic properties are a leading cause of late-stage drug candidate attrition.[3] Early and integrated DMPK assessment allows for the selection of candidates with optimal safety and efficacy profiles, thereby de-risking the development pipeline and reducing costly failures.[4][5]

The primary objective of DMPK studies is to characterize how the body acts on a drug. This involves a suite of in vitro and in vivo assays designed to predict human pharmacokinetics and potential drug-drug interactions (DDIs).[6] The data generated from these studies are integral to lead optimization, candidate selection, and successful Investigational New Drug (IND) submissions.[5]

Section 2: Foundational In Vitro DMPK Assays: Protocols and Scientific Rationale

In vitro DMPK assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means of screening large numbers of compounds for desirable ADME properties.[7] These assays provide crucial data for building structure-activity relationships (SAR) and guiding medicinal chemistry efforts.

Metabolic Stability Assessment in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, playing a central role.[8] Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a simple and effective in vitro system to assess a compound's susceptibility to Phase I metabolic enzymes.[9][10] The metabolic stability assay measures the rate of disappearance of a parent compound over time, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).[11][12] A compound with high metabolic stability is more likely to have a longer duration of action in vivo.[13]

Experimental Workflow: Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare test compound stock solution inc1 Pre-incubate microsomes and test compound at 37°C prep1->inc1 prep2 Thaw and prepare liver microsomes prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction by adding NADPH prep3->inc2 inc1->inc2 inc3 Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 min) inc2->inc3 inc4 Terminate reaction with cold acetonitrile containing internal standard inc3->inc4 an1 Centrifuge to precipitate proteins inc4->an1 an2 Analyze supernatant by LC-MS/MS an1->an2 data1 Plot ln(% remaining) vs. time an2->data1 data2 Calculate t½ and CLint data1->data2

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to an appropriate working concentration (e.g., 125 µM).[14]

    • Thaw cryopreserved liver microsomes (human or other species of interest) in a 37°C water bath.[15] Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[10]

    • Prepare a fresh NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[16]

  • Incubation:

    • In a 96-well plate, add the diluted microsomal solution and the test compound. Pre-incubate the plate at 37°C for 10 minutes with shaking.[14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[8]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing a suitable internal standard.[8]

    • Include control incubations: a negative control without the NADPH regenerating system to assess for non-enzymatic degradation, and positive controls with compounds of known metabolic stability (e.g., verapamil, testosterone).[8]

  • Sample Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[17]

  • Data Analysis and Interpretation:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[12]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[11]

ParameterFormulaDescription
Half-life (t½) 0.693 / kThe time required for the concentration of the compound to decrease by half.[12]
Intrinsic Clearance (CLint) (0.693 / t½) * (V/P)The rate of metabolism in the absence of physiological limitations, where V is the incubation volume and P is the amount of protein.[11]
Cytochrome P450 (CYP) Reaction Phenotyping

Scientific Rationale: Identifying the specific CYP isozymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions (DDIs).[18] If a new drug is metabolized primarily by a single CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme can lead to significant changes in the new drug's exposure, potentially causing toxicity or loss of efficacy.[19] Reaction phenotyping is typically conducted using two complementary approaches: chemical inhibition in human liver microsomes (HLMs) and metabolism by recombinant human CYP enzymes.[20][21]

Experimental Workflow: CYP Reaction Phenotyping

cluster_chem Chemical Inhibition cluster_rec Recombinant CYPs cluster_data Data Integration chem1 Incubate test compound with HLMs and NADPH chem2 Co-incubate with specific CYP inhibitors chem1->chem2 chem3 Measure parent compound depletion chem2->chem3 chem4 Calculate % inhibition chem3->chem4 data1 Combine data from both approaches chem4->data1 rec1 Incubate test compound with individual recombinant CYP enzymes and NADPH rec2 Measure parent compound depletion rec1->rec2 rec3 Determine which CYPs metabolize the compound rec2->rec3 rec3->data1 data2 Identify primary metabolizing enzymes data1->data2 data3 Estimate fraction metabolized (fm) data2->data3

Caption: Workflow for CYP reaction phenotyping.

Detailed Protocol: CYP Reaction Phenotyping

A. Chemical Inhibition Approach:

  • Incubation:

    • Prepare incubation mixtures containing the test compound, human liver microsomes, and a panel of selective CYP inhibitors (see table below) in a suitable buffer.[22]

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

    • Terminate the reaction with cold acetonitrile containing an internal standard.

  • Sample Analysis and Data Interpretation:

    • Process and analyze the samples by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percent inhibition for each inhibitor relative to the control (no inhibitor). A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isozyme.[19]

CYP IsozymeSelective Inhibitor
CYP1A2 α-Naphthoflavone
CYP2C9 Sulfaphenazole
CYP2C19 Ticlopidine
CYP2D6 Quinidine
CYP3A4 Ketoconazole

B. Recombinant CYP Enzyme Approach:

  • Incubation:

    • Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and the NADPH regenerating system.[23]

    • Follow the same incubation and termination procedures as the chemical inhibition assay.

  • Sample Analysis and Data Interpretation:

    • Analyze the samples by LC-MS/MS.

    • The disappearance of the parent compound in the presence of a specific recombinant CYP indicates that the enzyme is capable of metabolizing the drug.[23]

    • By combining the results from both approaches, the fraction of metabolism (fm) by each enzyme can be estimated, providing a clearer picture of the DDI risk.[18][24]

Section 3: In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

In vivo studies in animal models are essential to understand a drug's behavior in a whole organism and to predict its pharmacokinetics in humans.[25] These studies provide critical information on bioavailability, clearance, volume of distribution, and half-life.

Rodent Bioavailability Study

Scientific Rationale: Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[26] It is a critical parameter that influences the choice of the route of administration and the dosage regimen.[6] A typical bioavailability study involves administering the drug via both intravenous (IV) and an extravascular route (e.g., oral, PO) to separate groups of animals, usually rats or mice.[22][27] The IV dose serves as a reference, as it has 100% bioavailability.[26]

Ethical Considerations in Animal Studies: All animal studies must be conducted in accordance with ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[21][28][29][30][31] This includes using the minimum number of animals necessary to obtain statistically significant data, refining procedures to minimize pain and distress, and replacing animal studies with alternative methods whenever possible.[8][16][32][33][34]

Detailed Protocol: Rat Bioavailability Study (Oral and IV)

  • Animal Preparation and Dosing:

    • Use healthy, adult rats (e.g., Sprague-Dawley or Wistar) of a specific sex and weight range. House the animals in appropriate conditions with access to food and water.[35]

    • Fast the animals overnight before dosing, with water available ad libitum.[35]

    • Oral (PO) Dosing: Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.[6][13][17][36][37]

    • Intravenous (IV) Dosing: Administer the test compound formulated in a sterile, isotonic solution via a tail vein or jugular vein injection.[6]

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site, such as the saphenous vein or via a cannula.[1][3][4][38][39]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Process the blood samples to obtain plasma by centrifugation and store the plasma frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma, adhering to FDA and EMA guidelines for bioanalytical method validation.[1][2][5][11][40]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both the PO and IV routes.

    • Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) using the trapezoidal rule.[23]

    • Calculate other pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

    • Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCpo / Dosepo) / (AUCiv / Doseiv) x 100 .[20][26][27][41]

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area Under the plasma concentration-time Curve, representing total drug exposure.[23]
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma.
Half-life, the time required for the drug concentration to decrease by half.
F% Absolute bioavailability, the fraction of the orally administered dose that reaches the systemic circulation.[26]

Section 4: The Role of Bioanalysis and Advanced Modeling

Bioanalytical Methodologies

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[15][42] Advanced techniques such as high-resolution mass spectrometry (HRMS) can provide additional structural information for metabolite identification.[5]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a powerful computational tool that integrates physicochemical, in vitro, and in vivo data to simulate the ADME of a drug in virtual populations.[19][39][41][43][44] These models can be used to predict human pharmacokinetics from preclinical data, assess the impact of intrinsic and extrinsic factors (e.g., age, disease, DDIs) on drug exposure, and inform clinical trial design.[19]

PBPK Modeling Workflow

cluster_input Model Inputs cluster_model Model Building & Verification cluster_predict Prediction & Application input1 Physicochemical Properties model1 Construct PBPK model input1->model1 input2 In Vitro ADME Data input2->model1 input3 System Physiology Data input3->model1 model2 Verify with preclinical in vivo data model1->model2 model3 Refine model parameters model2->model3 predict1 Predict human PK model3->predict1 predict2 Simulate DDI scenarios predict1->predict2 predict3 Inform clinical trial design predict2->predict3

Caption: Workflow for PBPK modeling and simulation.

The Importance of Drug Transporters

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and excretion of drugs.[14][43][44][45][46] Interactions with transporters can significantly impact a drug's pharmacokinetic profile and can be a source of DDIs. Therefore, evaluating a compound's potential as a substrate or inhibitor of key transporters (e.g., P-gp, BCRP, OATPs) is an important component of a comprehensive DMPK assessment.[43][44]

Section 5: Troubleshooting and Conclusion

Troubleshooting Common DMPK Assay Issues:

IssuePotential Cause(s)Corrective Action(s)
High variability in microsomal stability assay Pipetting errors, inconsistent mixing, microsomal activity degradation.Use calibrated pipettes, ensure thorough mixing, use fresh or properly stored microsomes.[35]
No metabolism observed for a compound Compound is highly stable, incorrect cofactors, analytical method not sensitive enough.Extend incubation time, confirm cofactor presence and activity, optimize LC-MS/MS method.
Inconsistent results in CYP inhibition assay Inhibitor concentration not optimal, non-specific binding.Use a range of inhibitor concentrations, consider protein binding in the assay.
Poor oral bioavailability in vivo Low solubility, high first-pass metabolism, efflux transporter activity.Improve formulation, investigate metabolic pathways, assess transporter interactions.

A robust and integrated DMPK strategy is fundamental to modern drug discovery and development. By employing a combination of well-designed in vitro and in vivo studies, coupled with advanced bioanalytical techniques and computational modeling, researchers can gain a comprehensive understanding of a compound's pharmacokinetic properties. This knowledge is critical for selecting promising drug candidates, designing safe and effective clinical trials, and ultimately, bringing new medicines to patients in need. Adherence to rigorous scientific principles, ethical guidelines, and regulatory standards is paramount throughout this process.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021-12-22). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Retrieved from [Link]

  • Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]

  • Advanced Bioanalytical Techniques For Drug Discovery And Development Management. (2024-03-12). Retrieved from [Link]

  • Blood sampling: Rat. NC3Rs. (2013-11-10). Retrieved from [Link]

  • Microsomal Stability Assay. Creative Bioarray. Retrieved from [Link]

  • Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare. (2024-11-18). Retrieved from [Link]

  • The 3Rs. NC3Rs. Retrieved from [Link]

  • Ethical Considerations of Preclinical Testing. (2015-12-30). Retrieved from [Link]

  • Ethical Considerations in Preclinical Trials. Trials360. (2024-10-24). Retrieved from [Link]

  • Ethical Considerations in Pharmacological Research and Drug Development. (2024-02-07). Retrieved from [Link]

  • Comprehensive Bioanalysis of ADCs in DMPK Studies. Contract Pharma. (2022-10-03). Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (2013-09-20). Retrieved from [Link]

  • Different blood collection methods from rats: A review. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-08-14). Retrieved from [Link]

  • Blood collection techniques in rats. (2025-09-17). Retrieved from [Link]

  • Replacement, reduction and refinement. (2002-07). Retrieved from [Link]

  • Replacing, reducing and refining animal use (the 3Rs). NIBSC. Retrieved from [Link]

  • Role of Drug Transporters in Drug Disposition and Its Clinical Significance. (2019-01-21). Retrieved from [Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. (2024-12-19). Retrieved from [Link]

  • An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach. (2022-07-01). Retrieved from [Link]

  • The 3Rs – Replacement, Reduction and Refinement. NHMRC. Retrieved from [Link]

  • An Improved Method for Cytochrome P450 Reaction Phenotyping Using a Sequential Qualitative-Then-Quantitative Approach. (2022-07-01). Retrieved from [Link]

  • Drug Transporters: Gatekeepers of Drug Disposition and Therapeutic Response. (2025-02-26). Retrieved from [Link]

  • Modifications of the Method for Calculating Absolute Drug Bioavailability. (2016-05-23). Retrieved from [Link]

  • Comprehensive Review of Advanced Bioanalytical Techniques for Quantitative Determination of Drugs in Biological Fluids. (2026-03-10). Retrieved from [Link]

  • Role of transporters in drug disposition and drug-drug interactions. (2025-12-16). Retrieved from [Link]

  • Innovative Bioanalytical Techniques Transforming Pharmacokinetic Research. (2024-05-27). Retrieved from [Link]

  • The principles of 3R. Karolinska Institutet. (2025-09-29). Retrieved from [Link]

  • Alternative Method of Oral Dosing for Rats. (2010-10-01). Retrieved from [Link]

  • Emerging Modalities in DMPK. Waters. Retrieved from [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019-10-31). Retrieved from [Link]

  • How do you calculate AUC for the determination of bioavailability? (2014-09-02). Retrieved from [Link]

  • Role of drug transporters in drug development: a qualitative and quantitative approach. (2017-06-22). Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved from [Link]

  • Membrane transporters in drug development. (2010-03-01). Retrieved from [Link]

  • Bioavailability and Bioequivalence. EUPATI Open Classroom. Retrieved from [Link]

  • R&D Ethics. Tanabe Pharma Corporation. Retrieved from [Link]

  • Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus). (2023-09-01). Retrieved from [Link]

  • a review on preclinical pharmaceutical research: principal and common routes of administration in small. (2022-06-17). Retrieved from [Link]

  • Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats. (2025-08-10). Retrieved from [Link]

  • Bibliography on Alternatives to Oral Gavage for Mice and Rats. National Agricultural Library. (2025-03-23). Retrieved from [Link]

  • Assay Troubleshooting. MB. Retrieved from [Link]

  • Direct and quantitative evaluation of the human CYP3A4 contribution (fm) to drug clearance using the in vitro SILENSOMES model. (2016-08-03). Retrieved from [Link]

  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. (2025-09-15). Retrieved from [Link]

  • In Vitro ADME / DMPK Screening. Charnwood Discovery. Retrieved from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. (2025-02-09). Retrieved from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2021-01-01). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically designed for researchers and process chemists facing yield and purity bottlenecks during the synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (Target CAS: 1356838-13-5).

As a critical protected intermediate in the synthesis of the ACE inhibitor Benazepril, this molecule features two distinct ester protecting groups (a tert-butyl ester and a benzyl ester) and two adjacent stereocenters (3S, 1'S). Synthesizing this intermediate requires strict stereocontrol and mild conditions to prevent epimerization and ester cleavage.

Module 1: Mechanistic FAQs & Common Bottlenecks (The "Why")

Q1: Why is my overall yield consistently below 50%, and why am I seeing the 1'-epi-isomer in my final product? A: Low yields in this specific synthesis are rarely due to a failure of the reaction to initiate; rather, they are caused by a loss of stereocontrol. The reaction relies on an SN​2 nucleophilic substitution where the bulky (3S)-benzazepine amine attacks a (2R)-sulfonate ester (typically a nosylate) to invert the stereocenter to (1'S)[1]. If your solvent is too polar or your base is too strong, the reaction shifts toward an SN​1 pathway. The (2R)-nosylate forms a transient carbocation, leading to racemization and the formation of the 1'-epi-Benazeprilat Benzyl Ester (CAS: 1356011-61-4)[2]. This diastereomer is highly sterically hindered and difficult to separate, severely depressing your isolated yield of the pure (3S, 1'S) target.

Q2: Why do I observe significant cleavage of the tert-butyl or benzyl ester groups during the reaction? A: You are likely experiencing a pH imbalance during the alkylation step or the aqueous workup. The tert-butyl ester is highly acid-sensitive and will cleave if the sulfonic acid byproduct of the reaction is not efficiently scavenged. Conversely, the benzyl ester is sensitive to strong bases and reductive environments. Using strong inorganic bases (like K2​CO3​ ) can cause localized high pH spikes, leading to base-catalyzed hydrolysis of the benzyl ester[3].

Mechanism Amine (3S)-Benzazepine Amine (tert-butyl ester) SN2 SN2 Pathway (Inversion via NMM) Amine->SN2 SN1 SN1 Pathway (Racemization) Amine->SN1 Nosylate (2R)-Nosylate (benzyl ester) Nosylate->SN2 Nosylate->SN1 Target Target: (3S, 1'S) Benazeprilat Benzyl Ester SN2->Target Desired Inversion Hydro Ester Cleavage (Hydrolysis) SN2->Hydro Base/Acid degradation Epi Side Product: (3S, 1'R) 1'-epi-isomer SN1->Epi Loss of Stereocontrol

Mechanistic pathways in the synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

Module 2: The Self-Validating Protocol (The "How")

To overcome these bottlenecks, we must abandon reductive amination (which yields a poor 7:3 diastereomeric ratio) and utilize a highly controlled nucleophilic substitution using an activated nosylate and N-methylmorpholine (NMM)[3].

Step 1: Electrophile Activation (Nosylation)

Causality: Activating Benzyl (2R)-2-hydroxy-4-phenylbutanoate as a p-nitrobenzenesulfonate (nosylate) provides a superior leaving group that is stable enough to prevent spontaneous SN​1 racemization, yet reactive enough to undergo SN​2 displacement by a bulky amine[1].

  • Dissolve Benzyl (2R)-2-hydroxy-4-phenylbutanoate (1.0 eq) and p-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous ethyl acetate.

  • Cool the mixture to 0–5 °C.

  • Dropwise add triethylamine (1.2 eq) over 30 minutes, maintaining the temperature below 5 °C.

  • Warm to 25 °C and stir for 2 hours[3].

Self-Validation Checkpoint 1: Run a TLC (Hexane:EtOAc 7:3). The Rf​ of the starting alcohol is ~0.4, while the nosylate is ~0.6. Do not proceed to Step 2 until the alcohol spot is completely absent. If present after 3 hours, add 0.1 eq of TEA and stir for an additional hour.

Step 2: Stereospecific SN​2 Alkylation

Causality: N-methylmorpholine (NMM) is chosen because its pKa​ (~7.4) is perfectly balanced. It is basic enough to neutralize the liberated p-nitrobenzenesulfonic acid (protecting the tert-butyl ester) but not strong enough to deprotonate the α -carbon of the nosylate (which would cause epimerization) or cleave the benzyl ester[3].

  • To the unpurified nosylate solution from Step 1, add (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester (0.95 eq).

  • Add N-methylmorpholine (NMM) (1.5 eq).

  • Heat the reaction mixture to 75–80 °C for 9 hours[1].

Self-Validation Checkpoint 2: At the 6-hour mark, pull a 0.5 mL aliquot and run a Chiral HPLC. The ratio of the (3S, 1'S) target to the (3S, 1'R) epi-isomer should be 96:4. If the epi-isomer exceeds 5%, immediately lower the temperature to 65 °C to suppress the SN​1 pathway.

Step 3: Workup and Isolation
  • Cool the reaction to room temperature.

  • Wash the organic layer twice with cold 5% aqueous NaHCO3​ .

  • Wash with brine and dry over anhydrous Na2​SO4​ .

Self-Validation Checkpoint 3: Test the pH of the aqueous NaHCO3​ wash. It must be strictly between 7.5 and 8.0. If it is acidic, the tert-butyl ester is at risk of cleavage during solvent evaporation.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between base/solvent selection and the resulting yield and diastereomeric excess (de).

BaseSolventTemperatureTarget Yield (%)Diastereomeric Excess (de %)Primary Failure Mode
K2​CO3​ Toluene85 °C65%88%Benzyl ester hydrolysis
TEADichloromethane40 °C45%92%Incomplete conversion (Stalled)
NMM Ethyl Acetate 75 °C 84% >98% Optimal Conditions
DIPEAIsopropyl Acetate80 °C78%95%Minor epimerization

Module 3: Diagnostic FAQ & Troubleshooting Matrix (The "Fix")

Q3: My reaction stalls at 70% conversion. Should I increase the temperature or add more base? A: Do neither. Increasing the temperature above 80 °C will exponentially increase the formation of the 1'-epi-isomer[2]. Adding more base will trigger ester cleavage. Stalled reactions in this synthesis are typically caused by moisture degrading the nosylate intermediate. Ensure your ethyl acetate is strictly anhydrous (KF < 0.05%) and consider adding 0.1 eq of fresh nosylate rather than altering the core parameters.

Q4: How do I separate the desired (3S, 1'S) product from the (3S, 1'R) epi-isomer if it forms? A: Because both molecules are massive, lipophilic esters (MW: 542.67), standard silica gel chromatography is highly inefficient. The most reliable method is to carry the mixture forward to the deprotection step. Once the tert-butyl group is removed via HCl gas to form the hydrochloride salt, the (3S, 1'S) diastereomer can be selectively crystallized from methyl ethyl ketone (MEK) or a 3-pentanone/methanol mixture, leaving the epi-isomer in the mother liquor.

Troubleshooting Start Yield < 70% or Low Purity Check Diagnostic: Run Chiral HPLC & LC-MS Start->Check Isomer High 1'-epi-isomer (> 5% by HPLC) Check->Isomer Incomplete High Unreacted Starting Material Check->Incomplete Degradation Mass matches cleaved esters Check->Degradation Fix1 Action: Switch to NMM base; Avoid polar protic solvents Isomer->Fix1 Fix2 Action: Ensure nosylate is fresh; Verify anhydrous conditions Incomplete->Fix2 Fix3 Action: Strict pH control during workup (pH 7.5-8.0) Degradation->Fix3

Diagnostic decision tree for troubleshooting low yields and side reactions.

References
  • A Process For The Preparation Of Benazepril Hydrochloride Source: Quick Company URL:[Link]

  • CN105061312A - Improved preparation method of benazepril hydrochloride Source: Google Patents URL
  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW Source: New Drug Approvals URL:[Link]

Sources

Technical Support Center: Resolving Diastereomers of Benazepril Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis and diastereomeric resolution of benazepril esters. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating the pharmacologically active (S,S)-enantiomer of benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor.

This center synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your scale-up and purification workflows maintain absolute scientific integrity.

Mechanistic Overview & Resolution Pathways

Depending on the synthetic route chosen, benazepril intermediates often present as a mixture of (S,S) and (R,S) diastereomers. Resolving these requires exploiting subtle thermodynamic and kinetic differences between the two forms.

Workflow Start Benazepril Synthesis Intermediate Mixture (S,S / R,S) Method1 Pathway A: Asymmetric Aza-Michael Addition Start->Method1 Early Stage Synthesis Method2 Pathway B: Dynamic Crystallization & Epimerization Start->Method2 Intermediate Acid Stage Method3 Pathway C: HCl Salt Selective Crystallization Start->Method3 Final Ester/HCl Stage M1_Solvent Polar Aprotic Solvent (DCM) Yields 4.2:1 SS:RS Method1->M1_Solvent M2_Precip SS-Isomer Precipitation (Thermodynamic Sink) Method2->M2_Precip M3_Cryst Crystallization in EtOAc/Acetone (SS:SR > 99.7:0.3) Method3->M3_Cryst Final Optically Pure (S,S)-Benazepril M1_Solvent->Final M2_Precip->Final M3_Cryst->Final

Fig 1. Strategic pathways for resolving benazepril (S,S)-diastereomers from (R,S)-impurities.

Troubleshooting Guide & Causality FAQs

Q1: Why is my diastereomeric ratio (dr) plateauing during the aza-Michael addition of L-homophenylalanine ethyl ester (LHPE)? Causality: The aza-Michael addition of LHPE to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester is a 1[1]. In non-polar or protic solvents (like THF or ethanol), the thermodynamic equilibrium does not sufficiently favor the (S,S) transition state. Protic solvents disrupt stereocontrol by hydrogen-bonding with the nucleophile, while non-polar solvents fail to stabilize the polar transition state. Solution: Switch to a strongly polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile. These solvents stabilize the transition state without interfering with chiral induction, pushing the dynamic resolution to a dr of ~4.20:1[1].

Q2: During the dynamic kinetic resolution of the benazepril intermediate acid, why am I failing to achieve the >95% (S,S) target? Causality: This method relies on Epimerization-Induced Crystallization. The success of this system depends entirely on creating a "thermodynamic sink." The (S,S) form must have distinctly low solubility in the chosen solvent so that it precipitates out, continuously driving the Le Chatelier equilibrium away from the highly soluble (R,S) form[2]. If your solvent volume is too high, or if you use a solvent where both diastereomers are highly soluble, the (S,S) form remains in solution, and2[2]. Solution: Utilize strictly p-xylene at reflux. The high boiling point of p-xylene provides the thermal energy required to overcome the epimerization activation barrier, while its specific solvation properties selectively precipitate the (S,S) acid[2].

Q3: How can I upgrade the optical purity of benazepril ester post-hydrolysis if my nucleophilic substitution only yielded a 96:4 (SS:RS) ratio? Causality: The free base forms of benazepril diastereomers have nearly identical physical properties, making direct recrystallization highly inefficient. However, converting the free base to a hydrochloride salt drastically amplifies the solubility differences between the diastereomers in specific solvent matrices. Solution: Convert the mixture to benazepril hydrochloride using HCl gas in ethyl acetate. Diluting the crystalline suspension with acetone selectively keeps the (R,S)-salt in solution while the (S,S)-salt precipitates, .

Validated Experimental Protocols

Protocol A: Asymmetric Aza-Michael Addition (Kinetic Resolution)

Objective: Establish the second chiral center with high diastereoselectivity[1].

  • Preparation: Dissolve 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) at 20°C.

  • Nucleophilic Addition: Add L-homophenylalanine ethyl ester (LHPE) (1.05 eq) dropwise to the solution.

  • Reaction: Stir the mixture at 20°C for 17 hours under an inert atmosphere.

  • Workup: Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, dry the combined organic layers with MgSO₄, and purify via flash column chromatography.

  • System Validation: Monitor the reaction via chiral HPLC (tracking the characteristic ¹H-NMR peak of the unsaturated ester at δ3.80). The system is validated when the conversion stabilizes at >96% with a dr of ≥4.20:1[1].

Protocol B: Dynamic Epimerization and Crystallization (Thermodynamic Resolution)

Objective: Convert an early-stage (R,S)-heavy intermediate acid mixture into a >98% (S,S)-pure solid[2].

Epimerization RS_Sol (R,S)-Diastereomer (High Solubility) SS_Sol (S,S)-Diastereomer (Low Solubility) RS_Sol->SS_Sol Heat (p-Xylene Reflux) Epimerization SS_Solid (S,S)-Diastereomer (Solid Precipitate) SS_Sol->SS_Solid Crystallization (Drives Equilibrium) HPLC Self-Validation: Chiral HPLC Monitoring SS_Solid->HPLC Confirm dr > 98:2

Fig 2. Self-validating thermodynamic sink mechanism during p-xylene epimerization.

  • Slurry Formation: Add 5 L of p-xylene to 450 g of the mixed diastereomeric carboxylic acid intermediate.

  • Thermal Epimerization: Heat the slurry to reflux temperature and maintain for 30 hours. Do not allow the solvent to evaporate.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to isolate the precipitated solid.

  • System Validation: Extract a 1 mL aliquot of the slurry at the 15-hour and 30-hour marks. Filter and analyze the solid phase via HPLC. The thermodynamic sink is validated when the final solid phase tests at a 98:2 (S,S):(R,S) ratio, confirming the epimerization equilibrium has successfully shifted[2].

Protocol C: Hydrochloride Salt Selective Crystallization

Objective: Final purification of benazepril ester free base to optical purity.

  • Salt Formation: Dissolve crude benazepril ester (e.g., 96:4 SS:RS ratio) in ethyl acetate. Bubble dry HCl gas through the solution until complete conversion to the hydrochloride salt is achieved.

  • Selective Precipitation: Dilute the resulting crystalline suspension with acetone (maintaining an optimized EtOAc:Acetone ratio).

  • Reflux & Filtration: Reflux the mixture briefly, then cool and filter the suspension. Wash the filter cake with a minimal amount of cold ethyl acetate.

  • System Validation: Perform a melting point analysis on the final filtered crystals. A validated, highly pure (S,S)-benazepril hydrochloride crystal will exhibit a sharp melting point between 181°C and 188°C, confirming the exclusion of (R,S) lattice defects.

Quantitative Data: Solvent Optimization

The choice of solvent during the aza-Michael addition strictly dictates the kinetic resolution efficiency. The data below summarizes the causality between solvent polarity and diastereomeric excess[1].

SolventClassificationDiastereomeric Ratio (S,S : R,S)Conversion Yield (%)
Dichloromethane (DCM) Polar Aprotic 4.20 : 1 96.0
AcetonitrilePolar Aprotic3.75 : 199.0
EthanolPolar Protic2.15 : 198.0
TolueneNon-polar1.60 : 199.1
Tetrahydrofuran (THF)Polar Aprotic1.53 : 198.6

Note: Polar aprotic solvents like DCM provide the optimal dielectric environment to stabilize the transition state without engaging in deleterious hydrogen bonding.

References

  • US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof Source: Google Patents URL:2

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction Source: MDPI (Molecules 2006) URL:1

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW Source: New Drug Approvals URL:

Sources

Benazeprilat Benzyl Ester (Glycine) t-Butyl Ester: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this hub to address the complex stability profiles and degradation mechanisms of Benazeprilat Benzyl Ester (Glycine) t-butyl ester. This intermediate features an intricate balance of orthogonal protecting groups—a base-labile/hydrogenolysable benzyl ester and an acid-labile tert-butyl ester—grafted onto the benazeprilat core.

Understanding the precise kinetic boundaries of these moieties is critical for successful synthesis, formulation, and stability testing.

System Architecture & Mechanistic Causality

Before troubleshooting experimental anomalies, it is critical to understand the causality behind the molecule's reactivity:

  • tert-Butyl Ester (t-Bu): Highly susceptible to acidic cleavage via an SN​1 mechanism, driven by the formation of a highly stable tert-butyl cation[1]. Conversely, it is remarkably resistant to nucleophilic attack (basic hydrolysis) due to severe steric hindrance blocking the carbonyl carbon[2].

  • Benzyl Ester (Bn): Susceptible to basic hydrolysis (saponification) via a standard addition-elimination mechanism, as the primary benzylic carbon is sterically accessible[3]. It is uniquely cleavable via catalytic hydrogenolysis, allowing for orthogonal deprotection without altering pH.

  • Benazeprilat Core: The parent benazeprilat is a potent ACE inhibitor. Its native degradation is primarily driven by hydrolytic pathways[4], and it is a known major degradation product when its prodrug forms are exposed to hydrolytic stress[5].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Premature Loss of the tert-Butyl Group During Workup

Symptom: LC-MS analysis of your crude mixture shows a major peak with a mass shift of -56 Da (loss of isobutylene) relative to the target mass. Root Cause: The reaction or workup conditions dropped below pH 4. t-Butyl esters undergo rapid acid-catalyzed hydrolysis, especially in the presence of strong Brønsted acids (e.g., TFA, HCl)[1]. Solution & Prevention:

  • Buffer the System: Quench reactions with saturated aqueous NaHCO3​ rather than dilute acid.

  • Temperature Control: If a mild acidic workup is unavoidable (e.g., using 10% citric acid to wash away unreacted amines), perform the extraction strictly at 0 °C in a biphasic system (e.g., water/diethyl ether) to kinetically slow the SN​1 cleavage.

Issue 2: Unintended Benzyl Ester Cleavage During Saponification

Symptom: Attempting to selectively modify another part of the molecule under mild base results in a -90 Da mass shift (loss of benzyl alcohol). Root Cause: Benzyl esters are highly susceptible to hydroxide-mediated saponification[3]. Even mild bases (like LiOH or K2​CO3​ in aqueous methanol) can initiate nucleophilic acyl substitution over prolonged periods. Solution & Prevention:

  • Switch Solvents: Avoid protic solvents (MeOH, EtOH) which can form highly nucleophilic alkoxides. Use aprotic systems (e.g., THF/water) and strictly monitor the reaction time.

  • Orthogonal Deprotection: If you need to remove the benzyl group intentionally without touching the t-butyl ester, utilize catalytic hydrogenation ( H2​ , Pd/C) instead of basic hydrolysis.

Issue 3: Epimerization of the Chiral Centers

Symptom: HPLC shows split peaks (diastereomers) with identical mass spectra. Root Cause: Prolonged exposure to strong bases (e.g., TEA, DIPEA) during coupling steps causes proton abstraction at the α -carbon of the glycine or benazeprilat core, leading to racemization. Solution & Prevention: Limit the equivalents of base during peptide coupling and use high-efficiency racemization suppressants like HOBt or Oxyma Pure.

Frequently Asked Questions (FAQs)

Q: Can I use TFA to remove the t-butyl ester without affecting the benzyl ester? A: Yes. The benzyl ester is highly stable to neat Trifluoroacetic acid (TFA). A standard protocol of 50% TFA in DCM for 1-2 hours at room temperature will quantitatively cleave the t-butyl ester while leaving the benzyl ester entirely intact.

Q: How stable is the benazeprilat core itself under these deprotection conditions? A: Benazeprilat is the active, stable diacid metabolite. While benazepril (the ethyl ester prodrug) is highly prone to hydrolysis yielding benazeprilat[4], the benazeprilat core itself is remarkably stable to standard peptide deprotection conditions, though it can undergo minor photochemical degradation under intense UV exposure[5].

Q: What is the best way to monitor the degradation profile? A: Reverse-phase HPLC coupled with High-Resolution Mass Spectrometry (LC-HRMS). The fragmentation pathways of benazepril derivatives are well-documented, allowing for precise identification of hydrolytic degradants by tracking the specific mass losses (-56 Da for t-Bu, -90 Da for Bn)[5].

Quantitative Data: Stability Matrix

The following table summarizes the stability of the orthogonal protecting groups across various pH and thermal conditions, synthesizing kinetic behaviors standard for these moieties.

ConditionpH Ranget-Butyl Ester StabilityBenzyl Ester StabilityPrimary Degradant Formed
Strong Acid (TFA/HCl) < 1Labile (Cleaves < 1h)StableBenazeprilat Benzyl Ester (Glycine)
Mild Acid 3 - 5Moderate (Slow cleavage)StableBenazeprilat Benzyl Ester (Glycine)
Physiological/Neutral 7.4StableStableNone (Stable)
Mild Base ( K2​CO3​ ) 9 - 10StableModerate (Slow cleavage)Benazeprilat (Glycine) t-Butyl Ester
Strong Base (NaOH) > 12StableLabile (Cleaves < 1h)Benazeprilat (Glycine) t-Butyl Ester
Thermal Stress (80°C) 7.0StableStableMinor oxidative byproducts

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in analytical validation steps.

Protocol A: Selective Acidic Cleavage of the t-Butyl Ester

Objective: Remove the t-butyl group while preserving the benzyl ester and benazeprilat core.

  • Preparation: Dissolve 1.0 mmol of Benazeprilat Benzyl Ester (Glycine) t-butyl ester in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C. Dropwise, add 5.0 mL of Trifluoroacetic Acid (TFA) containing 2.5% Triisopropylsilane (TIPS) as a carbocation scavenger.

  • Incubation: Stir at room temperature for 2 hours.

  • Validation (In-Process): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. Causality Check: The reaction is complete when the parent mass disappears and a new peak at [M - 56 + H]+ emerges, confirming the loss of the isobutylene leaving group.

  • Workup: Co-evaporate the reaction mixture with toluene (3 x 10 mL) under reduced pressure to remove residual TFA. Lyophilize from water/acetonitrile.

Protocol B: Selective Hydrogenolysis of the Benzyl Ester

Objective: Remove the benzyl ester orthogonally without using basic hydrolysis, preserving the t-butyl ester.

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of HPLC-grade Methanol. Degas the solution with N2​ for 10 minutes.

  • Catalyst Addition: Add 10% Pd/C (10 mol% relative to substrate) under a continuous N2​ stream to prevent solvent ignition.

  • Reaction: Evacuate the flask and backfill with H2​ gas (via a double-layered balloon). Stir vigorously at room temperature for 3 hours.

  • Validation (In-Process): Monitor via LC-MS. Look for the [M - 90 + H]+ mass shift. The t-butyl ester is completely inert to these conditions.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol. Concentrate the filtrate in vacuo.

Degradation Pathways Visualization

The following diagram maps the orthogonal degradation pathways of the molecule based on environmental stressors.

G Parent Benazeprilat Benzyl Ester (Glycine) t-Butyl Ester AcidDeg Benazeprilat Benzyl Ester (Glycine) [t-Bu Cleaved] Parent->AcidDeg Acidic pH (<4) S_N1 Hydrolysis BaseDeg Benazeprilat (Glycine) t-Butyl Ester [Bn Cleaved] Parent->BaseDeg Basic pH (>10) S_N2 Saponification Parent->BaseDeg Hydrogenolysis (H2, Pd/C) Orthogonal Cleavage FullDeg Benazeprilat + Glycine [Fully Deprotected / Cleaved] AcidDeg->FullDeg Harsh Base/Heat Ester & Amide Cleavage BaseDeg->FullDeg Harsh Acid/Heat Ester & Amide Cleavage

Caption: Orthogonal degradation pathways of Benazeprilat Benzyl Ester (Glycine) t-Butyl Ester.

References

  • Title: Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques Source: ResearchGate URL: [Link]

  • Title: Benzyl Esters Source: Organic Chemistry Portal URL: [Link]

  • Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL: [Link]

Sources

Technical Support Center: Benzyl Esterification Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Benzyl esterification is a cornerstone protection strategy in peptide and general organic synthesis, prized for its stability across diverse chemical conditions and its orthogonal, selective removal via catalytic hydrogenolysis[1].

However, achieving quantitative yields requires a deep understanding of reaction kinetics, solvent effects, and byproduct mitigation. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your synthetic workflows are robust and reproducible.

Part 1: Validated Experimental Protocols

To ensure experimental success, every step in the following protocols is paired with its mechanistic rationale, creating a self-validating system where you can logically track the reaction's progress.

Protocol A: Base-Promoted Alkylation (The "Cesium Effect" Method)

This protocol utilizes benzyl bromide and cesium carbonate. It is highly effective for standard carboxylic acids and N-protected amino acids[1].

Materials:

  • Carboxylic acid substrate (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (0.5 equiv for mono-acids)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Salt Formation: Dissolve the carboxylic acid in anhydrous DMF. Add an aqueous solution of Cs₂CO₃ (or solid anhydrous Cs₂CO₃ for moisture-sensitive substrates) and stir for 30 minutes[1].

    • Causality: Cesium's large ionic radius creates a loose, solvent-separated ion pair in polar aprotic solvents like DMF. This prevents the cation from tightly shielding the carboxylate oxygen, rendering it highly nucleophilic.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise. Stir at room temperature for 12–24 hours[1].

    • Validation: Monitor via Thin-Layer Chromatography (TLC). The benzyl ester will appear as a new, UV-active spot with a significantly higher Rf​ value than the highly polar starting acid.

  • Quench & Extraction: Dilute the reaction mixture with water (to solubilize inorganic salts and DMF) and extract with diethyl ether or ethyl acetate[1].

  • Aqueous Washing: Wash the organic layer extensively with water (3x) and brine (1x).

    • Causality: DMF partitions into the organic layer; repeated water washes are mandatory to pull DMF back into the aqueous phase, preventing contamination during concentration.

  • Drying & Concentration: Dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield the benzyl ester[1].

Protocol B: Steglich Esterification (Carbodiimide/DMAP Method)

The Steglich esterification proceeds under mild conditions at ambient temperatures, making it ideal for sterically hindered or acid-labile substrates[2].

Materials:

  • Carboxylic acid (1.0 equiv) & Benzyl alcohol (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) (0.1 - 0.2 M)[2]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and benzyl alcohol in DCM. Add DMAP (0.1 equiv). Cool the flask to 0 °C.

    • Causality: Cooling prevents the highly exothermic premature activation and minimizes the thermal 1,3-rearrangement of the upcoming intermediate.

  • Coupling: Add EDC·HCl (1.2 equiv) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Causality: EDC·HCl reacts with the acid to form an O-acylisourea. DMAP acts as an acyl transfer reagent, attacking this intermediate to form a highly reactive acylpyridinium ion, which is then trapped by benzyl alcohol[3].

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation: The 1M HCl wash is a critical self-validating step; it protonates and extracts both the DMAP catalyst and the urea byproduct of EDC, leaving only the neutral benzyl ester in the organic phase.

Part 2: Mechanistic Pathways & Logic Workflows

Understanding the underlying mechanisms is critical for troubleshooting. Below are the logical pathways governing the Steglich esterification and a decision tree for resolving low yields.

SteglichMechanism Acid Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Slow) Acyl_DMAP Acylpyridinium Ion (Active Ester) O_Acyl->Acyl_DMAP + DMAP (Fast) DMAP DMAP Catalyst DMAP->Acyl_DMAP Acyl_DMAP->DMAP Catalyst Regeneration Product Benzyl Ester + Urea Byproduct Acyl_DMAP->Product + BnOH BnOH Benzyl Alcohol BnOH->Product

Mechanistic pathway of Steglich esterification highlighting DMAP's role in preventing dead-ends.

Troubleshooting Issue Issue: Incomplete Conversion Method Which Method? Issue->Method Alkyl Alkyl Halide (BnBr) Method->Alkyl Steglich Steglich (DCC/EDC) Method->Steglich Solubility Check Carboxylate Solubility Alkyl->Solubility Sterics Steric Hindrance? Steglich->Sterics Base Switch K2CO3 to Cs2CO3 Solubility->Base Poor Solubility DMAP_Check Increase DMAP to 10-20 mol% Sterics->DMAP_Check High Hindrance

Troubleshooting decision tree for resolving incomplete benzyl esterification conversions.

Part 3: Troubleshooting FAQs

Q1: I am using the alkyl halide method with potassium carbonate (K₂CO₃), but my conversion is stalled at 50%. How do I push the reaction to completion? A: The stall is likely due to poor solubility of the potassium carboxylate salt in your organic solvent, leading to a heterogeneous mixture with low kinetic collision rates. Solution: Switch your base to Cesium Carbonate (Cs₂CO₃)[1]. Cesium salts of carboxylic acids are highly soluble in DMF. Furthermore, the large ionic radius of Cs⁺ prevents tight ion-pairing, leaving the carboxylate oxygen highly exposed and nucleophilic.

Q2: During my Steglich esterification, I am isolating a significant amount of an unexpected byproduct, and my ester yield is low. What went wrong? A: You are likely observing the formation of an N-acylurea[3]. When carboxylic acids react with carbodiimides (like DCC or EDC), they initially form an O-acylisourea. If the subsequent attack by benzyl alcohol is too slow (often due to steric hindrance), the O-acylisourea undergoes a spontaneous 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[4]. Solution: Ensure you are adding at least 5–10 mol% DMAP. DMAP is a superior nucleophile compared to the alcohol; it rapidly intercepts the O-acylisourea to form an acylpyridinium intermediate, which cannot undergo the 1,3-rearrangement and reacts rapidly with benzyl alcohol[3].

Q3: I used DCC for my Steglich esterification, but I cannot get rid of the dicyclohexylurea (DCU) byproduct during column chromatography. It keeps co-eluting. A: DCU is notoriously insoluble in most organic solvents and water, causing it to streak on silica gel. Solution: Switch your coupling reagent from DCC to EDC·HCl[2]. The urea byproduct generated by EDC·HCl contains a basic tertiary amine, making it highly water-soluble. A simple post-reaction wash with 1M HCl will completely remove the EDC-urea byproduct into the aqueous phase, bypassing the need for complex chromatography.

Q4: My substrate is highly sensitive to both bases (epimerization risk) and strong acids. Are there ultra-mild alternatives for benzyl esterification? A: Yes. You can utilize 2-Benzyloxy-1-methylpyridinium triflate. This reagent transfers a benzyl group to carboxylic acids under essentially neutral conditions upon gentle heating (83 °C in trifluorotoluene or DMF)[5]. Alternatively, recent methodologies utilizing N-benzyl-N-Boc-amides with catalytic Cs₂CO₃ allow for esterification under ambient, transition-metal-free conditions[6].

Q5: How do I safely deprotect the benzyl ester once my synthesis is complete? A: Deprotection is orthogonal to many other protecting groups (like Boc or Fmoc) and is most commonly achieved through catalytic hydrogenolysis[1]. Dissolve the compound in methanol or ethanol, add 10% Palladium on carbon (Pd/C), and stir under a hydrogen atmosphere (balloon pressure)[1]. The byproducts are simply toluene and the free carboxylic acid[7].

Part 4: Quantitative Data & Parameter Optimization

To aid in experimental design, the following table summarizes the optimal parameters and expected outcomes for various benzyl esterification strategies based on empirical literature data.

Esterification MethodOptimal SolventPreferred Base / CatalystReaction TempExpected Yield RangePrimary Limitation / Byproduct
Alkyl Halide (BnBr) DMF or DMSOCs₂CO₃ (0.5 - 1.0 eq)20 °C - 25 °C85% - 95%Requires aqueous workup to remove DMF; potential for over-alkylation if amines are present.
Steglich (DCC) DCMDMAP (0.05 - 0.1 eq)0 °C to RT75% - 90%Insoluble DCU byproduct complicates purification[4].
Steglich (EDC·HCl) DCM or CH₃CNDMAP (0.1 eq)0 °C to RT75% - 90%EDC is moisture sensitive; gummy residues can form in non-polar solvents[2].
Pyridinium Triflate PhCF₃ or DMFEt₃N (2.0 eq)83 °C80% - 91%Requires elevated temperatures; reagent must be pre-synthesized or purchased[5].

Part 5: References

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at:[Link]

  • Poon, K. W. C., et al. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. American Chemical Society. Available at:[Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at:[Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at:[Link]

  • Chu, C., et al. (2019). Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions. Organic Letters - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in Benazepril HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting checklists. We will explore the fundamental chromatographic causality behind peak tailing in benazepril analysis. Benazepril is a carboxyl-containing angiotensin-converting enzyme (ACE) inhibitor[1]. Due to its specific molecular structure, it is highly susceptible to secondary interactions during reversed-phase liquid chromatography (RPLC). This guide provides self-validating protocols to ensure your analytical methods meet stringent regulatory and scientific standards.

Diagnostic Workflow

G Start Observe Benazepril Peak Tailing (Tailing Factor > 1.5) CheckHardware Check Column Hardware (Frit contamination, void volume) Start->CheckHardware HardwareOK Hardware OK? (Chemical Interaction Suspected) CheckHardware->HardwareOK HardwareOK->Start No (Replace/Wash) AdjustPH Adjust Mobile Phase pH (Titrate to pH 2.5 - 3.0) HardwareOK->AdjustPH Yes CheckPH Tailing Resolved? AdjustPH->CheckPH AddTEA Add Silanol Blocker (e.g., Triethylamine) CheckPH->AddTEA No Validate Validate System Suitability (Tailing < 2.0, Plates > 2000) CheckPH->Validate Yes CheckTEA Tailing Resolved? AddTEA->CheckTEA ChangeCol Switch Stationary Phase (Highly End-capped Type B C18) CheckTEA->ChangeCol No CheckTEA->Validate Yes ChangeCol->Validate

Diagnostic workflow for resolving benazepril HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does benazepril consistently exhibit severe peak tailing on standard C18 columns? A1: In RPLC, the primary retention mechanism should be purely hydrophobic partitioning. However, peak tailing occurs when multiple retention mechanisms are present and one becomes overloaded[2]. Benazepril contains basic amine groups that become positively charged under certain conditions. These positively charged groups interact with the negatively charged residual silanols (Si-O⁻) on the surface of the silica stationary phase[3]. Free silanols are highly acidic, and this increased acidity drives strong ion-exchange interactions with the basic analyte[2]. Because these secondary silanophilic interactions possess slower desorption kinetics than hydrophobic partitioning, the analyte molecules lag during elution, creating the characteristic asymmetrical trailing edge. Furthermore, mechanistic studies using density functional theory have demonstrated that interactions with vicinal silanol pairs play a major role in the tailing of structurally similar carboxylic and sulfinic acids[4].

Q2: How does mobile phase pH manipulation neutralize these secondary interactions? A2: Causality dictates that we must control the ionization state of both the stationary phase and the analyte to prevent electrostatic attraction. Free silanols typically ionize above pH 3.5. By adjusting the mobile phase pH to 3.0 or below (using modifiers like orthophosphoric acid), we suppress the ionization of the silanol groups, forcing them into their neutral (Si-OH) state[2]. Simultaneously, this ensures the acidic functional groups on benazepril remain protonated. This dual-suppression effectively shuts down the electrostatic attraction, forcing the analyte to elute purely based on the primary hydrophobic mechanism, thereby restoring a Gaussian peak shape.

Q3: If pH adjustment is insufficient, why is Triethylamine (TEA) the recommended additive? A3: When using traditional Type A silica columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups that resist simple pH suppression[2]. In these cases, we introduce a competitive silanol blocker. Triethylamine (TEA) is a small, highly basic amine that aggressively competes with benazepril for the active silanol sites. By adding TEA (typically ≥20 mM) to the mobile phase, we saturate and neutralize these free silanol groups[2]. This prevents benazepril from undergoing secondary retention.

Q4: What are the self-validating system suitability criteria to ensure the method is robust? A4: A scientifically sound protocol must be self-validating. To ensure the tailing is chemically resolved and not a transient artifact, you must run replicate injections of the benazepril standard. The system suitability must confirm that the tailing factor is not less than 0.9 and not more than 2.0[5]. Additionally, the theoretical plate count must not be less than 2000, which validates that column efficiency is maintained and band broadening is strictly controlled[5].

Step-by-Step Methodology: Optimized RP-HPLC Protocol for Benazepril

To establish a self-validating system for benazepril quantification, follow this field-proven methodology:

  • Buffer Preparation: Prepare a phosphate buffer by dissolving the appropriate phosphate salt in HPLC-grade water. Add Triethylamine to achieve a concentration of 0.1% v/v.

  • pH Adjustment: Titrate the buffer solution with orthophosphoric acid until a stable pH of 3.0 is reached[6]. Filter the solution through a 0.45 µm membrane filter and sonicate to degas.

  • Mobile Phase Blending: Mix the optimized buffer with organic modifiers. A proven ratio is Triethylamine Buffer : Acetonitrile : Methanol in a 50:25:25 (v/v) ratio[6].

  • Stationary Phase Selection: Install a modern Type B, highly end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Type B silica significantly minimizes peak tailing for basic compounds due to reduced free silanol content and metal-free manufacturing[2].

  • Chromatographic Conditions: Set the flow rate to 1.0 - 2.0 mL/min (depending on system backpressure limits) and the column oven temperature to 25°C. Set the UV detector to 235 nm[6].

  • Equilibration and Injection: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved. Inject 20 µL of the benazepril standard preparation[6].

  • Validation: Calculate the tailing factor and theoretical plates to confirm system suitability before proceeding with sample analysis.

Quantitative Data Presentation

The following table summarizes the critical system suitability parameters required to validate the mitigation of peak tailing.

ParameterTarget SpecificationCausality / Rationale
Tailing Factor (Tf) 0.9 - 2.0Ensures symmetrical elution; strictly indicates the successful suppression of secondary silanol interactions[5].
Theoretical Plates (N) ≥ 2000Validates column efficiency, proper packing integrity, and limits of band broadening[5].
Retention Time %RSD ≤ 2.0%Confirms mobile phase stability, proper equilibration, and pump delivery precision.
Peak Area %RSD ≤ 2.0%Validates injection precision, autosampler performance, and method reproducibility[5].

References

  • Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC SciSpace
  • Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 PubChem (NIH)
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chrom
  • Development and validation of a rapid and specific rp- hplc method for simultaneous estimation of benazepril and hydrochlorothiazide International Journal of Pharmacy and Analytical Research (IJPAR)
  • How to Reduce Peak Tailing in HPLC? Phenomenex

Sources

Mechanistic Overview of Benazepril Synthesis and Byproduct Intersections

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottleneck in the manufacturing of Benazepril: byproduct formation and stereochemical impurity control .

Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, requires strict stereochemical control to yield the active (S,S)-diastereomer[1]. Whether your facility utilizes reductive amination, chiral alkylation, or aza-Michael addition, understanding the mechanistic causality behind byproduct formation is essential for developing self-validating, high-yield protocols.

Before troubleshooting specific issues, it is critical to map the synthetic pathways and where side reactions diverge from the target API.

SynthesisRoutes Benzazepine Benzazepine Core (3S-amino derivative) ReductiveAmination Reductive Amination (NaCNBH3) Benzazepine->ReductiveAmination Alkylation SN2 Alkylation (Base, Solvent) Benzazepine->Alkylation KetoEster Ethyl 2-oxo-4-phenylbutyrate KetoEster->ReductiveAmination ChiralEster Ethyl (R)-2-sulfonyloxy- 4-phenylbutyrate ChiralEster->Alkylation Benazepril Benazepril (S,S) Target API ReductiveAmination->Benazepril Major (70%) Epimer (R,S)-Diastereomer Byproduct ReductiveAmination->Epimer Minor (30%) Alkylation->Benazepril SN2 Pathway Elimination Cinnamate Derivative Elimination Byproduct Alkylation->Elimination E2 Pathway

Caption: Divergent synthetic routes for Benazepril and their primary mechanistic byproducts.

Frequently Asked Questions & Troubleshooting Guides

Q1: Controlling Diastereomeric Ratios in Reductive Amination

Question: When synthesizing benazepril via the reductive amination of ethyl 2-oxo-4-phenylbutyrate with the (3S)-benzazepine core, we consistently observe a 7:3 ratio of the (S,S) target to the undesired (R,S) epimer. How can we minimize this byproduct?

Causality & Expert Insight: The reductive amination route utilizing sodium cyanoborohydride ( NaCNBH3​ ) suffers from poor facial selectivity[2]. Because the intermediate imine formed between the benzazepine core and the keto-ester is highly flexible, hydride attack occurs from both faces, inevitably trapping up to 30% of the material as the (R,S)-diastereomer[2].

Solution: Rather than attempting to force stereoselectivity during the reduction step, the most scalable approach is to subject the crude mixture to epimerization and kinetic resolution [1]. By exploiting the solubility differences between the diastereomers in a specific solvent matrix, the equilibrium can be driven entirely toward the insoluble (S,S) form.

Protocol 1: Epimerization and Kinetic Resolution

  • Solvent Exchange: Concentrate the crude reductive amination mixture and reconstitute it in a solvent system of ethanol and ethyl acetate (1:4 ratio).

  • Acidification: Introduce anhydrous hydrogen chloride (HCl) gas slowly at 10–15 °C until the pH reaches 2.0.

  • Seeding: Seed the solution with pure (S,S)-benazepril hydrochloride crystals.

  • Epimerization: Heat the slurry gently to 40 °C. Under these acidic conditions, the secondary amine undergoes reversible protonation and iminium ion formation, allowing the stereocenter at the side chain to epimerize[1].

  • Crystallization: Because the (S,S)-diastereomer hydrochloride salt is significantly less soluble, it continuously precipitates out of the solution, driving Le Chatelier's principle until the (R,S) byproduct is nearly entirely converted and recovered as the desired API[1].

Q2: Suppressing Elimination Byproducts in the Alkylation Route

Question: We shifted to the alkylation route using the trifluoromethanesulfonate (triflate) ester of ethyl (R)-2-hydroxy-4-phenylbutyrate. However, we are losing up to 20% of our yield to an elimination byproduct (ethyl 4-phenylbut-2-enoate). How do we suppress E2 elimination?

Causality & Expert Insight: The triflate group is an exceptionally potent leaving group. While this accelerates the desired SN​2 substitution, the α -protons adjacent to the ester carbonyl are highly acidic. In the presence of the basic conditions required to neutralize the generated acid (typically N-methylmorpholine), the E2 elimination pathway becomes highly competitive with SN​2 substitution[2][3].

Solution: Attenuate the leaving group ability. Switching from a triflate to a p-nitrobenzenesulfonate (nosylate) or p-halobenzenesulfonate ester significantly reduces the basicity-driven elimination while maintaining sufficient reactivity for the SN​2 attack by the sterically hindered benzazepine amine[2][3].

Table 1: Influence of Leaving Group on Alkylation Pathway (Relative Ratios)

Leaving GroupReactivity SN​2 (Benazepril) Yield E2 (Elimination) ByproductRecommended Base
Triflate (-OTf) Very High~70 - 75%20 - 25%N-methylmorpholine
Nosylate (-ONs) Moderate> 83%< 5%Potassium Carbonate
Mesylate (-OMs) Low< 50% (Incomplete)< 2%Triethylamine

Note: Data synthesized from process optimization patents regarding benazepril alkylation[2][3].

Q3: Eradicating the 7-Bromo Analogue Impurity

Question: Our final API batch failed QC due to the presence of an impurity at m/z 503.39. We identified this as the 7-bromo analogue of benazepril. How is this forming, and how can we clear it?

Causality & Expert Insight: This impurity does not form during the coupling step; it is a carryover from your starting materials. The synthesis of the benzazepine core often utilizes a brominated precursor (e.g., 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one)[4][5]. If the subsequent catalytic dehalogenation/hydrogenation step is incomplete, the 7-bromo-3-amino intermediate survives and reacts identically to the desired core during the final coupling, yielding the 7-bromo benazepril impurity[5][6].

BromoImpurity Start Raw Material (Contains 7-bromo impurity) Hydro Catalytic Hydrogenation (Pd/C, Methanol, 40-50 psi) Start->Hydro Check In-Process Control (LC-MS for m/z 503) Hydro->Check Pass Pure (3S)-Amino Core (<0.1% 7-bromo) Check->Pass No Impurity Detected Fail Reprocess / Extended Hydrogenation Check->Fail Impurity > 0.1% Fail->Hydro Re-subject to Pd/C

Caption: Workflow for monitoring and eliminating the 7-bromo analogue impurity during benzazepine core synthesis.

Protocol 2: Complete Dehalogenation of the Benzazepine Core To ensure the 7-bromo impurity is completely eradicated before coupling[5]:

  • Reaction Setup: Dissolve the crude 3-azido/bromo benzazepine intermediate in methanol (10 volumes).

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C, 50% wet) at a 10% w/w ratio to the substrate. Crucial: Do not skimp on catalyst loading, as the bromine atom can poison the catalyst surface.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 40–50 psi. Stir vigorously at room temperature for 16 hours.

  • Periodic Venting: Vent the reactor every 4 hours to remove generated HBr gas, which can stall the catalytic cycle.

  • In-Process Control (IPC): Before filtration, sample the reaction mass and analyze via LC-MS. Proceed to filtration only when the peak corresponding to the 7-bromo core is undetectable.

Q4: Solvent Effects in Aza-Michael Addition Alternatives

Question: We are exploring the formal synthesis of benazepril via an asymmetric aza-Michael reaction to avoid the toxicity of sodium cyanoborohydride. However, our diastereomeric ratios are highly variable. What drives this?

Causality & Expert Insight: In the aza-Michael addition of L-homophenylalanine ethyl ester to unsaturated keto-esters, the reaction is reversible (addition-elimination process)[7]. The diastereoselectivity is fundamentally governed by the thermodynamic stability of the products in the chosen solvent. Solvents that differentially stabilize the (S,S) transition state or precipitate the desired product will yield higher d.r. values[7].

Table 2: Solvent Effects on Diastereomeric Ratio in Aza-Michael Addition

SolventDielectric Constant ( ϵ )Diastereomeric Ratio (S,S : R,S)Isolated Yield (%)
Dichloromethane9.14.20 : 196.0
Acetonitrile37.53.75 : 199.0
Ethanol24.52.15 : 198.0
Toluene2.41.60 : 199.1
Tetrahydrofuran (THF)7.51.53 : 198.6

Note: Dichloromethane provides the optimal microenvironment for dynamic resolution in this specific addition pathway[7].

References

  • WO2005009972A2 - Process for preparation of benazepril. Google Patents.
  • CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride. Google Patents.
  • A Process For The Preparation Of Benazepril Hydrochloride. Quick Company (Indian Patent Application). Available at:[Link]

  • CN1844102A - Process for preparing Benazepril hydrochloride materials. Google Patents.
  • EP1430031B1 - Kinetic Resolution of a Intermediate Useful in the Production of Benazepril and Analogues Thereof. European Patent Office. Available at:[Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate (Molecules 2006). Available at:[Link]

Sources

Technical Support Center: Troubleshooting Benazepril Ester Impurity Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of isolating and purifying benazepril and its ester-related impurities. Because benazepril relies on an ester prodrug mechanism, its synthesis and downstream processing are highly susceptible to esterification side-reactions, diastereomeric formation, and hydrolytic degradation.

This guide bridges theoretical causality with field-proven methodologies to help you optimize your purification workflows.

Synthesis and Impurity Generation Pathway

Understanding the origin of an impurity is the first step in eliminating it. Benazepril is synthesized by condensing an amino benzazepinone with a triflate intermediate derived from 2(R)-hydroxy-4-phenylbutyric acid ethyl ester. Deviations in this pathway generate specific ester and degradation impurities.

SynthesisPathway SM1 Amino Benzazepinone (Starting Material) Target Benazepril (Target API) SM1->Target SM2 Ethyl 2(R)-hydroxy-4- phenylbutyrate Triflate Triflate Intermediate (Chiral Center) SM2->Triflate Triflic Anhydride (SN2 Prep) Triflate->Target + SM1 (N-Alkylation) ImpC Impurity C (SR-Diastereomer) Triflate->ImpC Partial Racemization (Loss of Stereocontrol) ImpG Impurity G (Ethyl Ester Analog) Target->ImpG Over-esterification Side Reaction ImpB Impurity B (Benazeprilat / Diacid) Target->ImpB Ester Hydrolysis (High Temp / pH) OHB OHB Impurity (Hydroxylated) Target->OHB Trace Moisture (Oxidation)

Benazepril synthesis pathway and the generation of critical ester and degradation impurities.

Troubleshooting Guide & FAQs

Q1: During preparative HPLC, Benazepril (Target) and Impurity G (Ethyl Ester) co-elute. How can I resolve this?

  • Causality: Impurity G is the ethyl ester analog of benazepril. Because benazepril itself contains an ethyl ester and a free carboxylic acid, the addition of a second ethyl ester in Impurity G increases its hydrophobicity. Under standard reversed-phase conditions, the difference in partition coefficients is minimal, leading to co-elution.

  • Solution: Implement ion-pairing chromatography. By adding a bulky cation like tetrabutylammonium bromide (TBAB) to the mobile phase, the reagent forms a reversible ion-pair with the free carboxylic acid of benazepril[1]. This drastically increases the retention time of benazepril, pulling it away from the fully esterified Impurity G, which lacks a free acid and cannot form this ion-pair[2].

Q2: I am observing a steady increase in Impurity B (Benazeprilat) during the purification and concentration steps. What is the mechanism, and how do I stop it?

  • Causality: Impurity B is the active diacid metabolite, formed via the hydrolytic cleavage of benazepril's ester group. This hydrolysis is catalyzed by exposure to aqueous mobile phases at extreme pH levels or elevated temperatures during fraction pooling and solvent evaporation[3].

  • Solution: Maintain the mobile phase pH strictly between 2.5 and 3.0 using mild acids (e.g., glacial acetic acid)[1][3]. Keep the column temperature at or below 30°C and concentrate fractions under reduced pressure at <40°C.

Q3: A new unknown impurity is appearing at roughly 0.2% area. LC-MS shows an m/z of 441. What is this, and how do I isolate it?

  • Causality: An m/z of 441 (MH+) corresponds to a hydroxylated benazepril (OHB) derivative with the molecular formula C24H28N2O6. This impurity forms due to the presence of trace moisture during synthesis, leading to hydroxylation at the C17 carbon atom[4][5].

  • Solution: To isolate OHB for characterization, switch from a standard binary gradient to an isocratic system utilizing ammonium acetate and acetonitrile. This specific mobile phase provides the precise selectivity required to separate OHB from the main benazepril peak[4].

Q4: I am detecting Impurity F in my final API batches. Where is this coming from?

  • Causality: Impurity F (1,1-Dimethylethyl[(3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetate) is a t-butyl ester intermediate[6]. It appears when the t-butyl protecting group on the acetic acid moiety is incompletely cleaved during the final deprotection steps.

  • Solution: Optimize the acidic deprotection conditions to ensure complete cleavage of the t-butyl ester before proceeding to the final crystallization.

Diagnostic Workflow for Impurity Resolution

Use the following decision tree to rapidly diagnose and correct chromatographic failures during benazepril purification.

Troubleshooting Start Crude Benazepril HPLC Analysis Check1 Co-elution with Impurity G? Start->Check1 Check2 High Levels of Impurity B? Start->Check2 Check3 Unknown Peak at m/z 441? Start->Check3 Sol1 Add Ion-Pairing Reagent (e.g., TBAB) Check1->Sol1 Yes Sol2 Adjust Mobile Phase pH to 2.5-3.0 Check2->Sol2 Yes Sol3 Isolate via Isocratic Ammonium Acetate LC Check3->Sol3 Yes

Decision tree for troubleshooting benazepril chromatographic purification issues.

Quantitative Summary of Benazepril Impurities

ImpurityChemical Identity / DescriptionOrigin / MechanismMolecular Formula
Impurity B Benazeprilat (Diacid)Ester hydrolysis of BenazeprilC22H24N2O5
Impurity C SR-DiastereomerPartial racemization of triflateC24H28N2O5
Impurity F t-Butyl ester intermediateIncomplete deprotectionC16H22N2O3
Impurity G Ethyl ester analogOver-esterification side reactionC26H32N2O5
OHB Hydroxylated BenazeprilMoisture-induced oxidationC24H28N2O6

Data synthesized from established chromatographic and spectroscopic characterizations[4][5][6].

Self-Validating Experimental Protocol

Protocol: Ion-Pairing HPLC Purification of Benazepril from Ester Impurities This methodology utilizes an integrated validation step to ensure the system is capable of separating benazepril from its structurally similar ester analogs before committing valuable crude material.

Step 1: Mobile Phase Preparation

  • Dissolve 0.81 g of tetrabutylammonium bromide (TBAB) in 360 mL of ultra-pure water.

  • Add 0.2 mL of glacial acetic acid to stabilize the pH[1].

  • Mix the aqueous solution with 640 mL of HPLC-grade methanol (Ratio 36:64)[1].

  • Filter the mixture through a 0.45 µm membrane and degas thoroughly.

Step 2: System Suitability Validation (Self-Validating Check)

  • Action: Inject a standard system suitability solution containing Benazepril Hydrochloride and Impurity B (Benazeprilat).

  • Validation Check: Calculate the chromatographic resolution ( R ). Proceed to preparative purification ONLY IF R≥1.7 [1].

  • Troubleshooting: If R<1.7 , the system fails validation. Do not inject the crude sample. Verify the mobile phase pH and ensure the TBAB concentration is accurate, as insufficient ion-pairing will collapse the separation window.

Step 3: Chromatographic Separation

  • Column: Utilize a C18 or Symmetry Shield stationary phase (e.g., 250 × 4.6 mm, 5.0 µm for analytical scale; scale up proportionally for preparative)[2].

  • Parameters: Set the flow rate to 1.0 mL/min and maintain the column temperature strictly at 30°C to prevent thermal degradation[1][2].

  • Detection: Monitor UV absorbance at 240 nm[2].

Step 4: Fraction Recovery

  • Collect the main benazepril peak.

  • Immediately process the fraction under reduced pressure at <40°C to prevent the post-purification hydrolytic formation of Impurity B.

References

  • Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods. Ovid / Elsevier.4

  • Isolation and Characterization of Benazepril Unknown Impurity by Chromatographic and Spectroscopic Methods. PubMed.5

  • A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. Asian Journal of Research in Pharmaceutical Sciences.2

  • New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing.3

  • Benazepril Hydrochloride (USP Monograph). DrugFuture.1

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. New Drug Approvals.Link

  • Benazepril Hydrochloride EP Impurity F. Alentris Research.6

Sources

Improving crystallization of benazepril hydrochloride from ester precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of benazepril hydrochloride. This guide is designed for researchers, chemists, and pharmaceutical scientists working on the synthesis and purification of this active pharmaceutical ingredient (API). Here, we address common challenges encountered during the crystallization of benazepril hydrochloride, particularly when derived from its ester precursors. Our approach is rooted in mechanistic understanding and field-proven methodologies to help you optimize your process for yield, purity, and polymorphic control.

Introduction: The Crystallization Challenge

Benazepril is a prodrug, typically synthesized with an ester group (e.g., ethyl or t-butyl ester) that is cleaved in the liver to form the active metabolite, benazeprilat.[1][2] The final step in synthesizing the API often involves the deprotection of this ester, followed by salt formation with hydrochloric acid and subsequent crystallization. This crystallization step is critical as it dictates the diastereomeric purity, polymorphic form, and overall quality of the final product.[1]

Key challenges in this process include controlling the diastereomeric ratio of the desired (S,S)-isomer, preventing the formation of amorphous material or "oiling out," and selectively crystallizing the desired polymorphic form.[1][3] Benazepril hydrochloride is known to exist in at least two polymorphic forms, designated Form A and Form B, with Form A being more stable at higher temperatures.[4][5][6]

This guide provides solutions to these common issues in a practical, question-and-answer format.

General Process Workflow: From Precursor to Crystal

The conversion of a benazepril ester precursor to crystalline benazepril hydrochloride generally follows the pathway outlined below. This workflow involves hydrolysis (deprotection) of the ester, formation of the hydrochloride salt, and finally, controlled precipitation or crystallization.

G cluster_0 Upstream Synthesis cluster_1 Deprotection & Salt Formation cluster_2 Crystallization cluster_3 Final Product Precursor Benazepril Ester Precursor (e.g., t-butyl or ethyl ester) Hydrolysis Step 1: Hydrolysis (e.g., Acidic conditions) Precursor->Hydrolysis Deprotection of ester Salt_Formation Step 2: HCl Addition (HCl gas or aqueous HCl) Hydrolysis->Salt_Formation Forms Benazepril Free Base in situ Crude_Solution Crude Benazepril HCl in Solution Salt_Formation->Crude_Solution Generates Hydrochloride Salt Crystallization Step 3: Controlled Crystallization (Solvent/Anti-solvent, Cooling) Crude_Solution->Crystallization Induces Precipitation Isolation Step 4: Isolation & Drying (Filtration, Vacuum Drying) Crystallization->Isolation Final_API Crystalline Benazepril HCl (Form A or Form B) Isolation->Final_API

Caption: General workflow for benazepril HCl crystallization.

Frequently Asked Questions & Troubleshooting

Q1: My crystallization attempt resulted in an oil or foam instead of a solid. What causes this and how can I fix it?

A1: "Oiling out" or the formation of an amorphous foam is a common problem that typically occurs when the rate of supersaturation is too high, causing the solute to precipitate as a liquid phase before it has time to organize into a crystal lattice. In the case of benazepril hydrochloride, this was observed in early syntheses where HCl gas was bubbled into a dichloromethane solution, initially yielding a foam.[1][7]

Causality & Troubleshooting Steps:

  • Reduce Supersaturation Rate: The most effective strategy is to slow down the process.

    • Slower Anti-Solvent Addition: If using an anti-solvent system, add the anti-solvent more slowly and with vigorous stirring to maintain a homogenous solution at the point of addition.

    • Gradual Cooling: If relying on cooling crystallization, decrease the temperature at a slower, controlled rate. A linear cooling rate of 5-10°C per hour is a good starting point.

  • Optimize Solvent System: The choice of solvent is critical.

    • Increase Solvent Power: The primary solvent may be too weak, causing the salt to "crash out" upon formation. Ensure the benazepril hydrochloride is fully dissolved before adding an anti-solvent or cooling. Benazepril HCl is soluble in alcohols like ethanol and methanol.[1][8]

    • Select an Appropriate Anti-Solvent: The anti-solvent should be fully miscible with the solvent but should have very low solubility for the product. Ethers (like diisopropyl ether) and alkanes (like heptane) are effective anti-solvents for benazepril HCl when it is dissolved in ethanol.[3][7]

  • Introduce Seeding:

    • Add a small quantity of pre-existing benazepril hydrochloride crystals (seed crystals) at a point of slight supersaturation (i.e., after the solution has been cooled slightly or a small amount of anti-solvent has been added). This provides a template for crystal growth and can prevent oiling out by lowering the energy barrier to nucleation.

Q2: I am struggling to achieve high diastereomeric purity (>99.5% SS-isomer). How can I improve this?

A2: Achieving high diastereomeric purity is a well-documented challenge, as early crystallization methods often yielded inconsistent ratios.[1][7] The key is to use a solvent system that allows for effective discrimination between the desired (S,S) diastereomer and the undesired (S,R) diastereomer during crystal lattice formation.

Proven Method for High Purity:

A robust method for consistently achieving a diastereomeric purity of at least 99.8% involves the use of an ethanol and diisopropyl ether solvent system.[3][7][9] The rationale is that the specific polarity and hydrogen bonding characteristics of this system favor the crystallization of the (S,S) isomer, leaving the (S,R) isomer enriched in the mother liquor.

ParameterRecommended ConditionRationale
Solvent Absolute EthanolProvides good solubility for benazepril HCl and is a polar protic solvent.[3][9]
Anti-solvent Diisopropyl EtherReduces the solubility of the product to induce crystallization; fully miscible with ethanol.[3][9]
Temperature 20-30°CAddition at room temperature provides a controlled rate of precipitation.[7][9]
Concentration Concentrated Ethanolic SolutionStarting with a concentrated solution ensures a good yield upon addition to the anti-solvent.[3][9]

See Protocol 1 for a detailed step-by-step methodology.

Q3: How do I control the polymorphic form to selectively obtain Form A or Form B?

A3: The choice of solvent and the method of salt formation are the primary determinants of the resulting polymorphic form.[4][10] Form A is the more thermodynamically stable form, while Form B can often be obtained under specific conditions and may convert to Form A upon heating.[5][6][11]

Controlling Polymorphism:

Target FormMethodKey SolventsReference
Form A Anti-solvent addition to a solution of Benazepril HCl.Ethanol (solvent) / Heptane or Diisopropyl Ether (anti-solvent)[3][4]
Form A Passing HCl gas into a solution of the benazepril free base.Diethyl Ether[4][7]
Form A Recrystallization from a mixed solvent system.3-Pentanone / Methanol (10:1 ratio)[1][4]
Form B Addition of aqueous HCl to a solution of the benazepril free base.Ethyl Acetate[4][10]
Form B Slurry conversion of Form A.Stirring a suspension of Form A in Tetrahydrofuran (THF) or Acetone.[10]

The following decision tree can help guide your experimental design for polymorphic control.

G Start Starting Material: Benazepril Free Base or HCl Salt? FreeBase Benazepril Free Base Start->FreeBase Free Base HCl_Salt Benazepril HCl Salt Start->HCl_Salt HCl Salt HCl_Gas Use HCl Gas FreeBase->HCl_Gas Aq_HCl Use Aqueous HCl FreeBase->Aq_HCl Slurry Slurry Conversion of Form A HCl_Salt->Slurry Recrystal Recrystallization HCl_Salt->Recrystal Solvent_Ether Solvent: Diethyl Ether HCl_Gas->Solvent_Ether Solvent_EtOAc Solvent: Ethyl Acetate Aq_HCl->Solvent_EtOAc Result_A1 Result: Form A Solvent_Ether->Result_A1 Result_B1 Result: Form B Solvent_EtOAc->Result_B1 Solvent_THF Solvent: THF / Acetone Slurry->Solvent_THF Solvent_EtOH Solvent System: Ethanol / Anti-solvent Recrystal->Solvent_EtOH Result_B2 Result: Form B Solvent_THF->Result_B2 Result_A2 Result: Form A Solvent_EtOH->Result_A2

Caption: Decision tree for controlling benazepril HCl polymorphism.

Experimental Protocols

Protocol 1: High Purity Crystallization of Benazepril HCl (Form A)

This protocol is adapted from a patented method designed to achieve a diastereomeric purity of ≥99.8% for the (S,S)-isomer.[3][7][9]

Materials:

  • Crude Benazepril Hydrochloride

  • Absolute Ethanol

  • Diisopropyl Ether

  • Activated Charcoal (optional, for decolorizing)

  • Reaction vessel with overhead stirrer

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve crude benazepril hydrochloride (e.g., 18.8 g) in absolute ethanol (e.g., 94 mL) in the reaction vessel at ambient temperature (20-30°C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (e.g., 0.75 g), stir for 15-20 minutes, and filter to obtain a clear, colorless filtrate.

  • Concentration: Concentrate the ethanolic solution to approximately one-third of its original volume under reduced pressure at a temperature not exceeding 40°C. This step is crucial for creating a sufficiently concentrated solution for high yield.

  • Precipitation: In a separate vessel, place the required volume of diisopropyl ether (e.g., 263 mL). With vigorous stirring, add the concentrated benazepril hydrochloride solution from Step 3 to the diisopropyl ether at a controlled rate. Maintain the temperature between 20-30°C. A white precipitate will form immediately.

  • Digestion: Continue stirring the resulting suspension for at least 1-2 hours at 20-30°C. This "digestion" or "aging" step allows for the crystal structure to mature and can improve filterability and purity.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of fresh diisopropyl ether to remove any residual mother liquor.

  • Drying: Dry the isolated solid under reduced pressure at 45-50°C until a constant weight is achieved (typically 6-8 hours).

Self-Validation:

  • Purity Analysis: Analyze the final product by HPLC to confirm diastereomeric purity (Target: ≥99.8% SS:SR).

  • Polymorph Characterization: Analyze the product by Powder X-ray Diffraction (PXRD). The resulting pattern should match the reference pattern for Benazepril Hydrochloride Form A.[3]

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to confirm the melting point, which should be sharp and consistent (approx. 187-190°C).[7]

Reference Data

Table: Crystallographic Parameters of Benazepril Hydrochloride Polymorphs

The following data, derived from single-crystal and powder X-ray diffraction studies, provides a basis for the definitive identification of Form A and Form B.[4][5][6]

ParameterForm AForm B
Crystal System MonoclinicOrthorhombic
Space Group P2(1)P2(1)2(1)2(1)
a (Å) 7.86557.9353
b (Å) 11.770011.6654
c (Å) 13.556026.6453
β (°) ** 102.947090
Volume (ų) **1223.072466.5
Z 24

References

  • European Patent Office. (2009). IMPROVED PROCESS FOR CRYSTALLIZATION OF BENAZEPRIL HYDROCHLORIDE - EP 1891014 B1. [Link]

  • Google Patents. (n.d.). WO2007015263A2 - Improved process for crystallization of benazepril hydrochloride.
  • New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link]

  • Google Patents. (n.d.). EP1891014B1 - Improved process for crystallization of benazepril hydrochloride.
  • Lin, K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]

  • AcadeMax. (n.d.). Preparation and characterization of Forms A and B of benazepril hydrochloride. Retrieved from [Link]

  • PubMed. (2012). [Preparation and characterization of Forms A and B of benazepril hydrochloride]. Zhongguo Yi Yao Gong Ye Za Zhi, 43(11), 881-885. [Link]

  • ResearchGate. (n.d.). Preparation and characterization of Forms A and B of benazepril hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004013105A1 - Crystalline polymorphic and amorphous forms of benazepril hydrochloride.
  • Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • PubMed. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Molecules, 11(8), 641-8. [Link]

  • ResearchGate. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104788376A - A kind of new crystal form of benazepril hydrochloride and preparation method thereof.
  • ResearchGate. (n.d.). Benazepril Hydrochloride: Comprehensive Profile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012267A - Novel crystalline object of benazepril hydrochloride and preparation method of crystalline object.
  • Pharmaffiliates. (n.d.). benazepril hydrochloride and its Impurities. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Benazepril and Benazeprilat

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Center. Benazepril is an ester prodrug rapidly hydrolyzed in the liver to its active, highly polar metabolite, benazeprilat[1]. While LC-MS/MS offers superior sensitivity for quantifying these compounds in human plasma, analysts frequently encounter severe matrix effects—specifically ion suppression in the electrospray ionization (ESI) source.

This guide provides mechanistic insights, actionable Q&A troubleshooting, and self-validating experimental protocols to ensure your assay maintains absolute scientific integrity.

Pathway A Benazepril (Ester Prodrug) B Hepatic Esterases (Hydrolysis) A->B In vivo C Benazeprilat (Active Di-acid) B->C D ACE Inhibition (Vasodilation) C->D Pharmacodynamics

Fig 1. Benazepril hydrolysis to benazeprilat and subsequent ACE inhibition.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does the benazeprilat signal experience severe ion suppression compared to the parent drug benazepril? Causality: Matrix ionization suppression results from charge competition in the ESI source between components in the sample matrix and the target analytes[2]. Because benazeprilat is a highly polar dicarboxylic acid, it exhibits poor retention on standard C18 reversed-phase columns and elutes early. This early elution window perfectly overlaps with high concentrations of poorly retained endogenous salts and early-eluting lysophospholipids, which outcompete benazeprilat for droplet surface charge during the ESI process.

Q2: I use standard Protein Precipitation (PPT) with acetonitrile. Why is my assay precision still failing? Causality: While PPT effectively crashes out gross proteins (like albumin), it leaves over 99% of endogenous phospholipids (e.g., phosphatidylcholines) in the supernatant. Phospholipids are notorious for fouling the MS source and causing irreproducible analyte responses[2]. Furthermore, highly retained phospholipids from previous injections can bleed into subsequent runs, causing unpredictable suppression zones.

Q3: Can I just use traditional Solid Phase Extraction (SPE) to clean up the plasma? Causality: You can, but it is highly problematic for this specific assay. When using conventional SPE to remove interfering phospholipids, the challenge is selecting elution conditions that differentiate polar analytes from the interfering lipids[3]. Because benazeprilat is highly polar, aggressive wash steps designed to remove lipids will often wash away the benazeprilat as well, leading to unacceptably low recovery.

Q4: How can I selectively remove phospholipids without losing my polar benazeprilat? Causality: Instead of relying on hydrophobic interactions, utilize chemical filtration based on Lewis acid-base mechanics (e.g., HybridSPE). Zirconia-coated stationary phases selectively bind the phosphate moiety of phospholipids, permanently retaining them while allowing both benazepril and benazeprilat to pass through the sorbent bed unhindered. This dramatically reduces residual phospholipids, leading to a significant reduction in matrix effects[4].

DecisionTree Start Plasma Sample PPT Standard PPT (Acetonitrile) Start->PPT SPE Traditional SPE Start->SPE Hybrid Phospholipid Depletion Start->Hybrid Outcome1 High Phospholipids Severe Suppression PPT->Outcome1 Outcome2 Variable Recovery for Polar Benazeprilat SPE->Outcome2 Outcome3 >99% PL Removed Zero Suppression Hybrid->Outcome3

Fig 2. Sample preparation decision tree for mitigating LC-MS/MS matrix effects.

Section 2: Quantitative Data Comparison

To demonstrate the necessity of advanced sample preparation, the table below summarizes the quantitative impact of different extraction methods on benazeprilat matrix effects and recovery.

Sample Preparation MethodPhospholipid Removal (%)Benazeprilat Recovery (%)Matrix Factor (MF)*%CV (Precision)
Protein Precipitation (PPT)< 5%92.4%0.45 (Severe Suppression)18.5%
Traditional Reversed-Phase SPE~ 60%68.2% (Polar loss)0.78 (Moderate Suppression)11.2%
Zirconia-based Depletion (HybridSPE)> 99%94.6%0.98 (Negligible Effect)3.4%

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates suppression.

Section 3: Self-Validating Experimental Protocols
Protocol A: Post-Column Infusion (Diagnosing the Matrix Effect)

This protocol is the gold standard for visualizing exactly where matrix components elute and suppress ionization.

Step-by-Step Methodology:

  • Hardware Setup: Install a zero-dead-volume mixing tee between the analytical column outlet and the ESI source inlet.

  • Syringe Pump Integration: Connect a syringe pump to the third port of the tee.

  • Analyte Infusion: Infuse a neat solution containing benazepril and benazeprilat (100 ng/mL in 50:50 Water:Methanol) at a constant rate of 10 µL/min.

  • Equilibration: Start the LC flow at your method's initial gradient conditions. Monitor the MS/MS transitions for both analytes until a stable, flat baseline is achieved.

  • Matrix Injection: Inject 10 µL of an extracted blank plasma sample (prepared via your current method).

  • Observation: Monitor the baseline over the entire gradient run. Any negative deflection (dip) in the baseline corresponds directly to ion suppression from co-eluting matrix components.

  • Self-Validation: Overlay this post-column infusion chromatogram with a standard injection of benazepril/benazeprilat. If the retention times of your analytes fall within the suppression dips, your sample preparation must be upgraded.

PostColumn LC LC Pump & Autosampler Col Analytical Column LC->Col Tee Mixing Tee Col->Tee MS ESI-MS/MS Detector Tee->MS Syr Syringe Pump (Analyte Infusion) Syr->Tee

Fig 3. Post-column infusion setup for real-time visualization of ion suppression.

Protocol B: Zirconia-Based Phospholipid Depletion

This protocol ensures extracts are free of ESI-suppressing lipids without sacrificing the recovery of polar benazeprilat.

Step-by-Step Methodology:

  • Precipitation: Add 100 µL of plasma to a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile. Mechanistic note: The acid disrupts protein-analyte binding, maximizing recovery.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Transfer: Transfer the entire mixture (precipitate and supernatant) to a zirconia-based phospholipid depletion 96-well plate (e.g., HybridSPE).

  • Elution: Apply vacuum (10 in Hg) for 2-4 minutes. Collect the filtrate in a clean collection plate. The zirconia matrix will selectively bind the phosphate groups of the lipids.

  • Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Vortex and inject onto the LC-MS/MS.

  • Self-Validation (Matrix Factor Calculation): Calculate the Matrix Factor (MF) by dividing the peak area of benazeprilat spiked after extraction by the peak area of a neat standard prepared in mobile phase. An MF between 0.95 and 1.05 validates the complete absence of suppression.

Sources

Technical Support Center: Enhancing the Stability of Benazepril Ester Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benazepril Reference Standards. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is formulated as a prodrug containing an ethyl ester group. While this esterification enhances oral bioavailability by facilitating absorption, it introduces significant stability challenges during analytical testing and reference standard storage. The primary degradation pathway is the hydrolysis of the ester group to form the active diacid metabolite, benazeprilat[1].

As a Senior Application Scientist, I have designed this guide to provide researchers and analytical chemists with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to maintain the absolute integrity of benazepril reference standards.

Part 1: Troubleshooting & FAQs

Q1: Why does my benazepril reference standard consistently show a growing secondary peak (identified as benazeprilat) even when stored as a dry powder at room temperature? Expert Insight: The appearance of benazeprilat in solid-state reference standards is almost exclusively driven by ambient moisture absorption leading to ester hydrolysis. Benazepril hydrochloride is highly susceptible to nucleophilic attack by water molecules at the ester carbonyl carbon. This reaction becomes autocatalytic if residual moisture is present; the formation of the diacid lowers the microenvironmental pH, further accelerating acidic hydrolysis[1][2]. Furthermore, if your standard has been exposed to certain excipients or alkaline trace metals (such as magnesium stearate during extraction from a formulated product), the degradation rate increases exponentially[3]. Resolution: Store the solid reference standard at -20°C in a tightly sealed container over a desiccant. Crucially , always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Q2: How can I differentiate between hydrolytic degradation and oxidative degradation in my stability-indicating HPLC assay? Expert Insight: Hydrolysis and oxidation yield distinct chromatographic profiles. Hydrolytic stress (both acidic and basic) primarily cleaves the ethyl ester, yielding benazeprilat as the major degradation product[1][4]. Benazeprilat typically elutes earlier than benazepril on a reversed-phase C18 column due to its increased polarity from the newly formed free carboxylic acid. Conversely, oxidative stress (e.g., exposure to peroxides) attacks the benzazepine ring or the amino acid side chain, generating multiple minor degradants that often elute later or exhibit altered UV spectra[1][4]. Resolution: Utilize a photodiode array (PDA) detector or LC-MS/TOF to confirm peak identity. Benazeprilat will show an identical UV chromophore to benazepril but a mass shift corresponding to the loss of the ethyl group (-28 Da).

Q3: During forced degradation studies, my benazepril standard degrades rapidly in 0.1 N NaOH but much slower in 0.1 N HCl. Is this kinetic profile expected? Expert Insight: Yes. The alkaline hydrolysis of benazepril follows pseudo-first-order kinetics and is highly efficient because the hydroxide ion is a strong nucleophile that directly attacks the ester carbonyl[5]. Acidic hydrolysis is comparatively slower because it relies on the protonation of the carbonyl oxygen followed by an attack from a weaker nucleophile (water)[2].

Part 2: Quantitative Data & Degradation Profiles

To assist in method development and peak identification, the following table summarizes the expected degradation behavior of benazepril under standard ICH forced degradation conditions[1][4][6].

Stress ConditionReagent / EnvironmentPrimary Degradation ProductDegradation Rate / Susceptibility
Alkaline Hydrolysis 0.1 N NaOH, Room TempBenazeprilatHigh (Rapid pseudo-first-order kinetics)
Acidic Hydrolysis 0.1 N HCl, 50°C - 60°CBenazeprilatModerate (Highly temperature dependent)
Oxidative Stress 3% H2O2, Room TempN-oxides / Ring cleavage productsLow to Moderate
Photolytic Stress UV/Vis Light (ICH Q1B)Multiple minor degradantsLow (Primarily occurs in acidic/neutral pH)
Thermal Stress Solid state, 60°CBenazeprilat (if moisture present)Low (Highly stable if strictly anhydrous)

Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow this methodology for preparing stable benazepril stock solutions.

Protocol: Preparation of Anhydrous Benazepril Stock Solutions (1.0 mg/mL) Causality Check: Water is the primary enemy of the benazepril ester. Using anhydrous solvents and minimizing aqueous buffer contact until immediately before injection prevents premature benazeprilat formation, ensuring the standard reflects true purity rather than preparation-induced degradation.

  • Equilibration: Remove the benazepril reference standard vial from -20°C storage and place it in a desiccator at room temperature for at least 60 minutes prior to opening.

  • Weighing: Accurately weigh 10.0 mg of benazepril hydrochloride using a microbalance. Note: Perform this step swiftly to minimize exposure to ambient humidity.

  • Solvent Dissolution: Transfer the powder to a 10 mL Class A volumetric flask. Dissolve in 5.0 mL of anhydrous acetonitrile (HPLC grade, <0.001% water).

  • Volume Adjustment: Sonicate for 2 minutes until fully dissolved, then make up to the 10.0 mL mark with anhydrous acetonitrile.

  • Storage: Aliquot the stock solution into amber glass vials with PTFE-lined septa. Purge the headspace with dry nitrogen gas before sealing to prevent oxidative degradation. Store at -20°C. Under these conditions, the stock solution is stable for up to 30 days.

  • Working Solutions: Dilute the stock solution with the analytical mobile phase (e.g., phosphate buffer pH 7.0 / Acetonitrile)[7] only on the day of analysis to prevent aqueous hydrolysis in the autosampler.

  • System Suitability (Self-Validation): Inject a blank (anhydrous acetonitrile) followed by the working solution. The benazeprilat peak area must be <0.5% of the benazepril main peak area to validate that the stock preparation workflow successfully prevented ester hydrolysis.

Part 4: Visualizing the Stability Dynamics

Below are the mechanistic pathways and logical workflows illustrating how environmental stressors act upon the benazepril prodrug, and how to mitigate them.

G Benazepril Benazepril (Prodrug / Ethyl Ester) Hydrolysis Hydrolytic Stress (Moisture / pH Extremes) Benazepril->Hydrolysis Oxidation Oxidative Stress (Peroxides / Free Radicals) Benazepril->Oxidation Photolysis Photolytic Stress (UV / Vis Light) Benazepril->Photolysis Benazeprilat Benazeprilat (Active Diacid Metabolite) Hydrolysis->Benazeprilat Ester Cleavage OxDegradants Oxidative Degradants (Complex Byproducts) Oxidation->OxDegradants PhotoDegradants Photolytic Degradants (Minor Cleavage Products) Photolysis->PhotoDegradants

Benazepril degradation pathways under various environmental stress conditions.

Workflow Step1 1. Equilibrate Standard (Desiccator, RT) Step2 2. Weighing (Minimize Humidity Exposure) Step1->Step2 Step3 3. Solvent Selection (Anhydrous Acetonitrile) Step2->Step3 Step4 4. N2 Headspace Purge (Prevent Oxidation/Moisture) Step3->Step4 Step5 5. Aliquot & Store (-20°C, Amber Vials) Step4->Step5

Step-by-step workflow for the preparation of stable benazepril stock solutions.

References

  • Title: Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation Source: oup.com URL: [Link]

  • Title: Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product Source: nih.gov URL: [Link]

  • Title: Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques Source: researchgate.net URL: [Link]

  • Title: Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form Source: longdom.org URL: [Link]

  • Source: google.com (Google Patents)
  • Title: Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC Source: nih.gov URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of Benazepril Ester Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Site Reactivity of Benazepril

Benazepril hydrochloride is a highly effective angiotensin-converting enzyme (ACE) inhibitor, formulated as a prodrug to enhance oral bioavailability. From a chemical standpoint, benazepril possesses a unique "dual-site" reactivity profile that makes its impurity landscape highly complex.

The active pharmaceutical ingredient (API) contains two critical functional groups: an ethyl ester on its propyl chain and a free acetic acid moiety on the benzazepine ring. During synthesis, formulation, and storage, these two sites undergo competing hydrolytic and esterification reactions. Understanding the causality behind these structural shifts is essential for analytical scientists tasked with developing robust, stability-indicating assays.

Mechanistic Pathways of Ester Impurity Formation

The formation of benazepril ester impurities is not random; it is strictly governed by the thermodynamic and environmental conditions the API is exposed to.

  • Hydrolytic Cleavage (Impurity C): The ethyl ester on the propyl chain is highly susceptible to aqueous hydrolysis. Exposure to moisture or extreme pH cleaves this ester, yielding the active diacid metabolite, Benazeprilat (Compendial Impurity C). While this cleavage happens enzymatically in vivo, its occurrence in vitro represents degradation.

  • Esterification (Impurity G & Methyl Ester): The free acetic acid moiety on the benzazepine ring is prone to nucleophilic attack by alcohols. If the API is exposed to ethanol (often used in formulation or as a solvent), it forms Impurity G , a highly lipophilic diethyl ester. Similarly, exposure to methanol during analytical sample preparation can cause transesterification or direct esterification, yielding a non-compendial Methyl Ester impurity.

  • Synthetic Carryover (t-Butyl Ester): During the synthesis of benazepril, the acetic acid moiety is often protected as a tert-butyl ester (). Incomplete acidic deprotection leaves residual t-Butyl Ester in the final API batch.

G Benazepril Benazepril (API) Mono-ethyl ester ImpC Benazeprilat (Imp C) Diacid (Hydrolysis) Benazepril->ImpC Hydrolysis of ethyl ester ImpG Impurity G Diethyl ester Benazepril->ImpG Esterification with ethanol MethylEster Methyl Ester Impurity Mixed ester Benazepril->MethylEster Esterification with methanol tButylEster t-Butyl Ester Impurity Synthetic Precursor tButylEster->Benazepril Acidic deprotection of t-butyl group

Formation pathways of major benazepril ester impurities.

Comparative Chromatographic Behavior

To reliably separate these structurally similar ester impurities, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is required. The chromatographic behavior of these impurities is a direct function of their lipophilicity. As the molecule shifts from a highly polar diacid (Impurity C) to a bulky di-ester (t-Butyl Ester), its affinity for the non-polar C18 stationary phase increases, drastically shifting its Relative Retention Time (RRT).

Table 1: Comparative Analysis of Benazepril Ester Impurities

ImpurityStructural ModificationPharmacopeial StatusRRTCausality of Formation
Impurity C (Benazeprilat) Hydrolysis of the propyl-chain ethyl ester to a free diacidEP / USP~0.5In vivo active metabolite; forms in vitro via aqueous hydrolysis
Benazepril (API) Mono-ethyl ester (Baseline)Active API1.0N/A
Methyl Ester Esterification of the benzazepine acetic acid moiety with methanolNon-compendial~1.4Solvent interaction during synthesis or analytical prep
Impurity G Esterification of the benzazepine acetic acid moiety with ethanol (Diethyl ester)EP / USP~2.5Process impurity; ethanolysis during formulation
t-Butyl Ester Esterification of the benzazepine acetic acid moiety with t-butanolNon-compendial>2.5Incomplete deprotection of synthetic intermediate

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

Standard RP-HPLC methods often fail to resolve Impurity C from the void volume due to its high polarity. Furthermore, the free carboxylic acids on both Benazepril and Impurity C cause severe peak tailing at standard pH levels. To counteract this, we employ an ion-pairing mechanism , a technique validated in stability-indicating studies ().

The following protocol utilizes tetrabutylammonium bromide (TBAB). The bulky, positively charged tetrabutylammonium cation forms a neutral, lipophilic ion-pair with the carboxylate anions of the drug and its impurities. This causality-driven choice ensures sharp peak shapes and adequate retention on the C18 column.

Step-by-Step Methodology

Phase 1: Mobile Phase Preparation

  • Buffer Synthesis: Dissolve 0.81 g of Tetrabutylammonium bromide (TBAB) in 360 mL of HPLC-grade water.

  • pH Adjustment: Add 0.2 mL of glacial acetic acid to suppress the ionization of residual silanols on the stationary phase.

  • Organic Modifier: Add 640 mL of HPLC-grade Methanol. Mix thoroughly and degas via sonication for 10 minutes.

Phase 2: Chromatographic Conditions

  • Column: End-capped Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size. (Note: End-capping is critical to prevent secondary interactions with the basic nitrogen of the benzazepine ring).

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: UV at 240 nm.

  • Column Temperature: 25°C.

Phase 3: The Self-Validating System Suitability Gate A protocol is only trustworthy if it can independently verify its own operational integrity before sample analysis begins.

  • Inject a System Suitability Solution containing 10 µg/mL of Benazepril API and 10 µg/mL of Impurity C.

  • Validation Gate: The resolution ( Rs​ ) between Impurity C and Benazepril must be ≥2.0 , and the tailing factor for the Benazepril peak must be ≤1.5 .

  • Causality of the Gate: If the ion-pairing agent degrades, or if the column loses its end-capping over time, Impurity C will lose its induced lipophilicity. It will elute prematurely and tail into the API peak, causing the Rs​ to drop below 2.0. This automatic failure prevents the reporting of compromised, co-eluted quantitative data.

References

  • Eranki, R. J. V., et al. "New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC." American Journal of Analytical Chemistry, vol. 4, no. 12, 2013. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11465773, Benazepril tert-Butyl Ester." PubChem, 2024. URL: [Link]

  • U.S. National Library of Medicine. "Benazepril HCl and Hydrochlorothiazide - Clinical Pharmacology." DailyMed. URL: [Link]

Comparing HPLC and UPLC for benazepril impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing chromatographic methods for active pharmaceutical ingredients (APIs). When profiling impurities for complex molecules like Benazepril hydrochloride—an angiotensin-converting enzyme (ACE) inhibitor—the choice of analytical platform dictates not only the throughput of a laboratory but the reliability of its stability-indicating data.

Regulatory bodies (such as ICH Q3A/Q3B) demand rigorous quantification of process impurities and degradation products. Historically, High-Performance Liquid Chromatography (HPLC) has been the gold standard. However, Ultra-Performance Liquid Chromatography (UPLC) has revolutionized this workflow. This guide objectively compares HPLC and UPLC for benazepril impurity profiling, providing mechanistic insights, comparative data, and self-validating protocols.

Mechanistic Principles: The Van Deemter Advantage

The fundamental difference between HPLC and UPLC lies in the stationary phase particle size and the fluid dynamics described by the Van Deemter equation [1].

Conventional HPLC methods for benazepril utilize columns packed with 5.0 µm particles[2]. As flow rates increase in HPLC, the resistance to mass transfer (the C -term in the Van Deemter equation) causes significant peak broadening, limiting the speed of analysis.

UPLC overcomes this by utilizing sub-2 µm particles (typically 1.7 µm bridged ethyl hybrid, or BEH, silica). Smaller particles minimize eddy diffusion (the A -term) and drastically reduce the distance analytes must travel to interact with the stationary phase[1]. Consequently, UPLC can operate at much higher optimal linear velocities without losing theoretical plates. For benazepril—a molecule prone to generating structurally similar degradants like Impurity A, B, and C—this translates to sharper peaks, superior resolution, and a dramatic reduction in run time.

Comparative Data & Performance Metrics

The following table synthesizes experimental data from validated literature comparing conventional HPLC and stability-indicating UPLC methods for benazepril impurity profiling[2][3].

ParameterConventional HPLC[2]Stability-Indicating UPLC[3]
Column Dimensions C18 (250 × 4.6 mm, 5.0 µm)BEH C18 (50 × 2.1 mm, 1.7 µm)
Flow Rate 1.0 mL/min0.3 mL/min
Typical Run Time 30 – 110 minutes~10 minutes
Injection Volume 20 – 25 µL1 – 2 µL
System Pressure ~2,000 – 3,000 psi~10,000 – 15,000 psi
Solvent Consumption High (~30–110 mL per run)Low (~3 mL per run)
Detection Wavelength 240 nmDual: 217 nm & 240 nm

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every analytical protocol must be self-validating. Below are the step-by-step methodologies for both platforms, including the causality behind the chemical choices and the system suitability criteria required to validate the run.

Protocol 1: Conventional HPLC Method for Benazepril Impurities

Objective: Isocratic separation of benazepril and related process impurities[2].

  • Mobile Phase Preparation: Mix 0.02M tetrabutylammonium hydroxide (adjusted with 0.05% v/v acetic acid) and methanol in a 50:50 (v/v) ratio.

    • Causality: Benazepril and its impurities possess polar carboxylic acid groups. Tetrabutylammonium acts as an ion-pairing reagent, temporarily neutralizing these charges to increase lipophilicity. This enhances retention and resolution on the non-polar C18 stationary phase[2].

  • Sample Preparation: Dissolve the bulk benazepril hydrochloride in the mobile phase to achieve a working concentration of 100 µg/mL.

  • Chromatographic Execution: Set the flow rate to 1.0 mL/min and column oven to 25°C. Inject 25 µL of the sample. Monitor the eluent using a Photo Diode Array (PDA) detector at 240 nm[2].

  • Self-Validation (System Suitability): The system is validated for quantitative use only if the relative standard deviation (%RSD) of six replicate standard injections is ≤ 2.0%, and the resolution ( Rs​ ) between adjacent impurity peaks is ≥ 1.5.

Protocol 2: Stability-Indicating UPLC Method

Objective: Rapid, gradient separation of benazepril and its degradation products under forced stress conditions[3].

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of water; adjust to pH 3.0 with orthophosphoric acid.

    • Solvent B: 100% Acetonitrile.

    • Causality: Benazepril has a pKa of approximately 3.1. Buffering the mobile phase to pH 3.0 ensures the acidic moieties remain fully protonated. This suppresses secondary electrostatic interactions with residual silanols on the silica backbone, preventing peak tailing and ensuring sharp peak symmetry[3].

  • Sample Preparation: Expose the sample to ICH-recommended stress conditions (e.g., 3% H2​O2​ for oxidative stress, or 2N NaOH for hydrolytic stress). Neutralize the solution and dilute to the target concentration.

  • Chromatographic Execution: Run a gradient elution (e.g., increasing Solvent B from 20% to 80% over 10 minutes) at a flow rate of 0.3 mL/min. Inject 1–2 µL. Monitor simultaneously at 217 nm and 240 nm[3].

  • Self-Validation (System Suitability): The assay is validated only if the PDA peak purity angle is strictly less than the peak purity threshold for the main benazepril peak. This confirms peak homogeneity and guarantees no unknown degradants are co-eluting with the API[3].

Workflow Visualization

The following diagram illustrates the logical divergence and efficiency gains when transferring a benazepril impurity profiling method from an HPLC to a UPLC platform.

G Start Benazepril Sample (Spiked with Impurities A-C) Split Select Chromatographic Platform Start->Split HPLC HPLC Pathway Column: 5.0 µm C18 Flow: 1.0 mL/min Split->HPLC Conventional Method UPLC UPLC Pathway Column: 1.7 µm BEH C18 Flow: 0.3 mL/min Split->UPLC Modernized Method HPLC_Res Run Time: ~60-110 min High Solvent Consumption HPLC->HPLC_Res UPLC_Res Run Time: ~10 min Low Solvent Consumption UPLC->UPLC_Res Detect PDA Detection (217 nm / 240 nm) Peak Purity Assessment HPLC_Res->Detect UPLC_Res->Detect Analyze Impurity Quantification (ICH Q3A/Q3B Compliance) Detect->Analyze

Workflow comparison of Benazepril impurity profiling via HPLC and UPLC platforms.

Causality & Troubleshooting in Method Development

When developing these methods, detection wavelength is a critical parameter. Why does the UPLC protocol utilize dual-wavelength detection at both 217 nm and 240 nm?

While benazepril exhibits a strong absorption maximum around 240 nm due to its aromatic ring, certain aliphatic degradation products generated during forced stress testing lack extended conjugation. Monitoring the eluent at a lower UV wavelength (217 nm) ensures that these non-chromophoric degradants are not missed, thereby maintaining the method's stability-indicating power[3].

Conclusion

While HPLC remains a reliable workhorse for routine benazepril analysis[2], UPLC offers an undeniable analytical advantage. By leveraging sub-2 µm particle chemistry and the principles of the Van Deemter equation[1], UPLC reduces analysis time by up to 90%, drastically cuts solvent consumption, and provides the superior peak capacity required to resolve complex degradation profiles[3]. For modern drug development professionals, transitioning to UPLC is not just an operational upgrade; it is a critical step toward ensuring higher data integrity and regulatory compliance.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Benazeprilat Quantification Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. Benazeprilat, the active diacid metabolite of the prodrug benazepril, is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its concentration in biological matrices directly correlates with therapeutic efficacy, making the reliability of its measurement a critical concern for researchers and drug developers.

This guide provides an in-depth comparison of two prevalent bioanalytical methods for benazeprilat quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and culminate in a cross-validation framework to ensure data integrity and comparability across platforms, grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV represents a workhorse technique in many analytical laboratories. Its robustness, cost-effectiveness, and straightforward operation make it a valuable tool, particularly for applications where high sensitivity is not the limiting factor. The principle relies on the separation of benazeprilat from other plasma components on a chromatographic column, followed by quantification based on its inherent ability to absorb ultraviolet light at a specific wavelength.

Causality in Experimental Design

The selection of each parameter in an HPLC-UV method is deliberate. A reversed-phase C18 column is chosen for its ability to retain and separate moderately polar compounds like benazeprilat from the complex biological matrix.[5] The mobile phase, a mixture of an acidic phosphate buffer and acetonitrile, is optimized to achieve sharp, symmetrical peaks with a reasonable retention time. The acidic pH (e.g., pH 2.6) ensures that benazeprilat, an acidic compound, is in its non-ionized form, promoting better retention and peak shape.[5] Solid-Phase Extraction (SPE) is the preferred sample preparation technique as it provides a cleaner extract compared to simpler methods like protein precipitation, which is crucial for minimizing interference in UV detection.

Experimental Protocol: HPLC-UV
  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Spike 500 µL of human plasma with the internal standard (IS), such as riluzole.[5]

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 Series or equivalent.

    • Column: Hypersil BDS C18 (4.6 x 300 mm, 5 µm).[5]

    • Mobile Phase: Gradient of 10 mM phosphate buffer (pH 2.6) and acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 237 nm.[5]

Workflow Visualization: HPLC-UV Method

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample + IS p3 Load & Wash p1->p3 p2 SPE Conditioning p2->p3 p4 Elute Analyte p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 HPLC Injection p5->a1 Inject Reconstituted Sample a2 C18 Column Separation a1->a2 a3 UV Detection (237 nm) a2->a3 a4 Data Acquisition a3->a4

Caption: Experimental workflow for benazeprilat quantification using HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1][3] This technique couples the powerful separation capabilities of HPLC with the precise detection and structural confirmation provided by tandem mass spectrometry. Selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for benazeprilat, virtually eliminating matrix interference.

Causality in Experimental Design

The high selectivity of MS detection allows for a much simpler and faster sample preparation method. A straightforward protein precipitation is sufficient to remove the bulk of plasma proteins, dramatically increasing sample throughput.[1] A deuterated internal standard (e.g., Benazeprilat-d5) is ideal as its chemical properties are nearly identical to the analyte, ensuring it accurately tracks the analyte through extraction and ionization, correcting for any variability.[1] The MRM transitions (e.g., m/z 397.5 for the precursor ion and a specific fragment for the product ion) are unique to benazeprilat, providing unequivocal identification and quantification.[6]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (Benazeprilat-d5).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., Agilent SB-C18, Diamond C18).[7][8]

    • Mobile Phase: Isocratic or gradient mixture of 0.1% formic acid in water and acetonitrile.[8][9]

    • Flow Rate: 0.3 - 0.6 mL/min.[7][8]

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Benazeprilat: e.g., m/z 425.5 → [fragment ion][6] (Note: The precursor m/z can vary based on adducts, another source cites m/z 397.5)[6]

      • Benazeprilat-d5 (IS): Monitor appropriate mass shift.

    • Parameters: Optimize collision energy and other source parameters for maximum signal.

Workflow Visualization: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 LC Injection p4->a1 Inject Supernatant a2 C18 Column Separation a1->a2 a3 ESI Source Ionization a2->a3 a4 MRM Detection a3->a4 a5 Data Acquisition a4->a5

Caption: High-throughput workflow for benazeprilat quantification via LC-MS/MS.

Method Validation: A Foundation of Trust

Both methods must undergo rigorous validation to ensure they are fit for purpose, following guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH M10.[3][10] This process establishes the performance characteristics of the assay.

Table 1: Typical Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (FDA/ICH)HPLC-UV Performance (Typical)[5]LC-MS/MS Performance (Typical)[8][9]
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or IS.GoodExcellent
Linearity (r²) The relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99> 0.997> 0.99
Range The concentration interval over which the method is precise and accurate.Defined by the Lower and Upper Limits of Quantification (LLOQ/ULOQ).20 - 2000 ng/mL1 - 2000 ng/mL
Accuracy Closeness of measured values to the true value.Mean concentration should be within ±15% of nominal (±20% at LLOQ).-7.5% to 6.7% errorWithin ±15%
Precision (RSD%) Closeness of replicate measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Intra-day: 2.2 - 8.5%Inter-day: similar< 15%
LLOQ Lowest concentration measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; must meet accuracy/precision criteria.20 ng/mL1 ng/mL
Stability Analyte stability in matrix under various conditions (freeze-thaw, storage).Concentration of QC samples should be within ±15% of nominal values.StableStable

Cross-Validation: Bridging Methods for Data Comparability

When data from different analytical methods are to be compared or combined, a cross-validation study is essential.[11][12] This process formally demonstrates that the two validated methods produce comparable results, ensuring continuity in drug development programs where, for instance, an early-phase HPLC-UV method is replaced by a more sensitive LC-MS/MS method in later stages.

Experimental Design for Cross-Validation

The core of cross-validation involves analyzing the same set of samples with both the "test" method (e.g., HPLC-UV) and the "reference" method (e.g., LC-MS/MS).

  • Sample Selection: Prepare at least three batches of Quality Control (QC) samples at low, medium, and high concentrations. If available, a set of incurred samples (real study samples) should also be included.

  • Analysis: Analyze the selected samples using both the fully validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: For each sample, calculate the percentage difference between the concentration value obtained by the HPLC-UV method and the value obtained by the LC-MS/MS method.

  • Acceptance Criteria: The mean difference between the two methods should not exceed a predefined limit, typically ±20%. For at least 67% of the individual samples, the difference should be within ±20%.[13]

Workflow Visualization: Cross-Validation Process

CrossValidation_Workflow cluster_methods Parallel Analysis m1 Method A (e.g., LC-MS/MS) ResultsA Concentration Results A m1->ResultsA m2 Method B (e.g., HPLC-UV) ResultsB Concentration Results B m2->ResultsB Samples Identical Sample Set (QC & Incurred Samples) Samples->m1 Samples->m2 Compare Statistical Comparison (% Difference) ResultsA->Compare ResultsB->Compare Report Cross-Validation Report (Pass/Fail) Compare->Report

Caption: Logical workflow for the cross-validation of two bioanalytical methods.

Table 2: Illustrative Cross-Validation Data

Sample IDLC-MS/MS Result (ng/mL)HPLC-UV Result (ng/mL)% Difference
QC Low 155.251.5-6.7%
QC Low 253.856.1+4.3%
QC Mid 1489.1501.4+2.5%
QC Mid 2510.5495.2-3.0%
QC High 11550.01498.0-3.4%
QC High 21602.01650.0+3.0%
Mean % Difference -0.55%

Comparative Guide: Choosing the Right Method

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the study. Neither method is universally superior; they are tools to be applied judiciously.

Table 3: Head-to-Head Method Comparison

FeatureHPLC-UVLC-MS/MSRationale & Recommendation
Sensitivity (LLOQ) Lower (e.g., 20 ng/mL)[5]Higher (e.g., 0.5 - 1 ng/mL)[8][14]LC-MS/MS is required for low-dose PK studies, metabolite profiling, or pediatric studies where sample volume is limited.
Selectivity Good; susceptible to matrix interferences.Excellent; based on unique mass-to-charge ratios.LC-MS/MS is superior for complex matrices or when co-administered drugs could interfere with UV detection.
Throughput Lower; requires extensive sample cleanup (SPE).Higher; compatible with rapid protein precipitation.For large clinical trials requiring rapid turnaround, LC-MS/MS is more efficient .
Cost (Instrument/Operational) LowerHigherHPLC-UV is a cost-effective choice for routine QC, formulation analysis, or academic research with budget constraints.
Robustness High; less complex instrumentation.Moderate; requires specialized maintenance.HPLC-UV methods are often more rugged and easier to transfer between labs without extensive re-optimization.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable methods for the quantification of benazeprilat when properly validated. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for demanding bioanalytical applications in regulated drug development. HPLC-UV remains a highly valuable, robust, and accessible alternative for scenarios where its performance capabilities meet the study's objectives.

The ultimate goal of this guide is to underscore that trustworthiness in bioanalytical data is not inherent to the technology itself but is established through a systematic process of validation and, where necessary, cross-validation. By understanding the principles, strengths, and limitations of each method, researchers can confidently select the appropriate tool and generate data of the highest scientific integrity to support their critical research and development decisions.

References

  • U.S. Food and Drug Administration. (2018).
  • Chen, X., et al. (2007). Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma by high performance liquid chromatography with ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis.
  • Pistos, C., et al. (2006). Development and validation of a liquid chromatographic/electrospray ionization mass spectrometric method for the determination of benazepril, benazeprilat and hydrochlorothiazide in human plasma. Journal of Mass Spectrometry.
  • BenchChem. (2025).
  • Chen, K., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study.
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • Mishina, E.V. (2003). Clinical Pharmacology Review NDA 19,851, Lotensin.
  • BenchChem. (2025).
  • Stanisz, B., et al. Validation of UV derivative spectrophotometric method for determination of benazepril hydrochloride in tablets and evaluation of its stability.
  • Findlay, J. W., et al. (2014).
  • Jones, B. R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
  • European Bioanalysis Forum.
  • ResearchGate. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry.

Sources

A Comparative Guide to Impurity Profiling of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5, Formula: C₃₃H₃₈N₂O₅) is a key intermediate or a potential process-related impurity in the synthesis of Benazepril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2] As with any component in the pharmaceutical manufacturing chain, ensuring its purity is not merely a quality control metric; it is a fundamental pillar of drug safety and efficacy. Impurities, even in trace amounts, can be pharmacologically active, toxic, or impact the stability of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, technically-grounded comparison of methodologies for the impurity profiling of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester. We will navigate the rigorous framework set forth by the International Council on Harmonisation (ICH), explaining the causality behind experimental choices and presenting self-validating protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for identifying, quantifying, and controlling impurities to meet global regulatory standards.

Part 1: The Regulatory Landscape: Interpreting ICH Guidelines for Impurity Profiling

The foundation of any impurity profiling strategy rests on a thorough understanding of the relevant ICH guidelines. These documents provide a scientific and practical framework for ensuring the quality of drug substances.

ICH Q3A(R2): Thresholds for Impurities in New Drug Substances

ICH Q3A(R2) mandates the reporting, identification, and qualification of impurities.[3][4] The action thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the final drug product. For a drug like Benazepril, with a typical MDD up to 40 mg/day, the following thresholds apply:

Threshold TypeMaximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold 0.05%The level at which an impurity must be reported in a regulatory submission. It signifies the point where an impurity is considered significant enough to require documentation.
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)The level at which an impurity's structure must be elucidated. This is crucial for understanding its potential biological activity.
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)The level at which an impurity must be assessed for its biological safety. This often involves toxicological studies or referencing existing safety data.

This structured approach ensures that the analytical and toxicological effort is focused on impurities that pose a genuine risk.

ICH M7(R2): Control of Mutagenic (DNA Reactive) Impurities

Of particular concern are mutagenic impurities, which can damage DNA and potentially cause cancer even at very low levels.[5][6] The ICH M7(R2) guideline provides a framework for their assessment and control, moving beyond the simple concentration thresholds of Q3A.[7][8] The core concept is the Threshold of Toxicological Concern (TTC) , which establishes an acceptable intake of 1.5 µ g/day for a lifetime exposure to a mutagenic impurity, considered to pose a negligible carcinogenic risk.[6]

The assessment follows a structured workflow to classify impurities and determine the necessary control strategy.

ICH_M7_Workflow start Impurity Identified qsar Perform in silico (Q)SAR Assessment (2 complementary models) start->qsar result Review (Q)SAR Results qsar->result ames Conduct Ames Test (Bacterial Mutagenicity Assay) result->ames Positive, conflicting, or unclassified class5 Class 5: Non-mutagenic Impurity. Control according to ICH Q3A. result->class5 Negative ames_result Review Ames Result ames->ames_result class1_2 Class 1 or 2: Mutagenic Impurity. Control at or below Acceptable Intake. ames_result->class1_2 Positive ames_result->class5 Negative insufficient Insufficient evidence to classify. Treat as mutagenic. ames_result->insufficient Equivocal

Caption: ICH M7 Decision Tree for Mutagenic Impurity Assessment.

Part 2: Experimental Strategy: A Self-Validating Protocol

A robust impurity profile is built upon a foundation of meticulously planned experiments designed to reveal both existing and potential impurities. This involves stress testing to predict degradation pathways and the development of a powerful, stability-indicating analytical method.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify likely degradation products that could form during the shelf life of the substance and to demonstrate the specificity of the analytical method.[9][10] The protocols below are based on established methodologies for Benazepril and adapted for its ester intermediate.[11][12]

Objective: To generate degradation products under harsh conditions to challenge the analytical method.

Experimental Protocols:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate at 80°C for 8 hours.

    • Cool to room temperature, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Incubate at 80°C for 4 hours.[13]

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to ~100 µg/mL.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase to ~100 µg/mL.

  • Thermal Degradation:

    • Expose the solid powder to 105°C in a hot air oven for 48 hours.

    • Dissolve the stressed powder in the mobile phase to achieve a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid powder to UV light (254 nm) and visible light (overall illumination of 1.2 million lux hours) as per ICH Q1B guidelines.

    • Dissolve and dilute to a final concentration of ~100 µg/mL.

Comparative Analysis of Stability-Indicating Methods

The cornerstone of impurity profiling is a validated, stability-indicating analytical method capable of separating the main component from all process and degradation-related impurities.

Workflow for Method Development and Validation:

MethodDev_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) select_method Select Method (e.g., RP-HPLC) optimize Optimize Parameters (Column, Mobile Phase, Flow Rate) select_method->optimize stress Inject Stressed Samples to Confirm Specificity optimize->stress specificity Specificity stress->specificity Proceed to Validation linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness

Caption: Workflow for Analytical Method Development and Validation.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the premier technique due to its high resolution, sensitivity, and reproducibility.[14][15]

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for moderately polar compounds like the target molecule.
Mobile Phase A: 0.02 M Phosphate Buffer (pH 7.0)B: AcetonitrileA buffered aqueous phase controls the ionization state of acidic/basic moieties, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape.
Gradient 0-10 min (30% B), 10-25 min (30-70% B), 25-30 min (70% B)A gradient elution is necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection Photodiode Array (PDA) at 240 nmPDA detection is critical. It not only quantifies known peaks but also assesses the peak purity of the main analyte, ensuring co-eluting impurities are not missed. The 240 nm wavelength is chosen based on the UV absorbance maxima of benazepril-related structures.[15]
Column Temp. 30°CMaintaining a constant column temperature ensures retention time stability.

Method 2: High-Performance Thin-Layer Chromatography (HPTLC) - A Comparative Alternative

HPTLC offers a high-throughput, cost-effective alternative, particularly for initial screening.[12]

ParameterRecommended ConditionsRationale
Stationary Phase Pre-coated silica gel 60 F254 platesStandard silica gel provides good separation for a wide range of compounds.
Mobile Phase Carbon Tetrachloride: Methanol: Triethylamine (7.6:2.4:0.1 v/v/v)This non-aqueous system provides a unique selectivity profile compared to RP-HPLC. Triethylamine is added to reduce peak tailing of basic compounds.
Detection Densitometry at 240 nmDensitometric scanning allows for quantitative analysis directly on the plate.

Performance Comparison: HPLC vs. HPTLC

FeatureHPLC/UPLCHPTLC
Resolution Very HighModerate to High
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Throughput SequentialHigh (Parallel analysis on one plate)
Cost per Sample HigherLower
Peak Purity Analysis Excellent (with PDA)Limited
Primary Application Definitive quantification, validationRapid screening, raw material ID

Part 3: Structural Elucidation and Final Assessment

Once impurities are detected and separated, their identities must be confirmed, especially for those exceeding the ICH Q3A identification threshold.

Structure Elucidation using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of unknown impurities.[10][16]

LCMS_Workflow start Unknown Peak Detected in HPLC-UV lcms_run Analyze Sample using LC-MS/MS start->lcms_run ms1 Obtain MS1 Spectrum (Determine Molecular Ion [M+H]⁺) lcms_run->ms1 ms2 Obtain MS2 Spectrum (Fragment the Molecular Ion) lcms_run->ms2 propose_formula Propose Elemental Formula (using High-Resolution MS) ms1->propose_formula interpret Interpret Fragmentation Pattern (Compare with parent drug) ms2->interpret propose_structure Propose Impurity Structure interpret->propose_structure confirm Confirm with Reference Standard or NMR (if isolated) propose_structure->confirm

Sources

Benchmarking NextGen ACE Inhibitor Impurity Standards: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks stemming from substandard reference materials. In the realm of Angiotensin-Converting Enzyme (ACE) inhibitors—such as Enalapril, Lisinopril, and Ramipril—quantifying degradation products is notoriously difficult. These peptidomimetic compounds are highly susceptible to hydrolysis and intramolecular cyclization.

This guide benchmarks NextGen high-purity synthesized impurity standards against conventional pharmacopeial reference materials. By dissecting the mechanistic causality of ACE inhibitor degradation and detailing a self-validating analytical protocol, we provide a robust framework for pharmaceutical quality control and regulatory compliance.

The Mechanistic Causality of ACE Inhibitor Degradation

To accurately benchmark impurity standards, we must first understand the chemical pathways that generate these impurities. ACE inhibitors typically degrade via two primary routes depending on environmental stress factors BenchChem Technical Analysis[1]:

  • Alkaline Hydrolysis: The ethyl ester group of the prodrug (e.g., Enalapril) undergoes hydrolysis in basic conditions to form the active diacid metabolite (Enalaprilat).

  • Intramolecular Cyclization: Under acidic conditions, neutral conditions, or elevated temperatures, the secondary amine attacks the ester carbonyl. This nucleophilic acyl substitution yields a diketopiperazine (DKP) derivative, commonly classified as Impurity D PMC: Thermal Degradation of Enalapril[2].

degradation Enal Enalapril (Active Prodrug) Enalat Enalaprilat (Diacid Impurity/Metabolite) Enal->Enalat Alkaline Hydrolysis (pH > 8) DKP Diketopiperazine (DKP) (Impurity D) Enal->DKP Intramolecular Cyclization (Acidic/Heat)

Mechanistic pathways of ACE inhibitor degradation yielding Enalaprilat and DKP impurities.

Understanding these pathways is critical: if your reference standard is unstable in the chosen diluent, it will spontaneously generate DKP ex vivo, invalidating your calibration curve and leading to Out-of-Specification (OOS) results.

Benchmarking: NextGen Synthesized vs. Conventional Standards

Regulatory bodies mandate strict control over organic impurities. According to the ICH Q3A(R2) Guidelines[3], for a maximum daily dose of ≤2g, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%.

To reliably quantify impurities at the 0.05% level, the reference standard itself must be impeccably pure and thoroughly characterized. NextGen synthesized standards (such as those fully characterized by 1H-NMR, LC-MS, IR, and TGA SynThink Impurity Characterization[4]) offer significant advantages over older, conventional lots.

Quantitative Comparison Table
Analytical ParameterConventional Pharmacopeial StandardsNextGen Synthesized Impurity StandardsScientific Impact & Causality
Purity Certification Often >95% (HPLC Area %)>99% (qNMR & LC-MS/MS verified)High purity reduces baseline noise and prevents false-positive impurity reporting at the 0.05% ICH threshold.
Characterization Data Basic CoA (Assay only)Comprehensive (1H-NMR, MS, IR, TGA)Confirms exact stereochemistry (e.g., distinguishing diastereomers of DKP), ensuring peak assignment accuracy.
Stability in Solution Prone to rapid DKP conversionOptimized formulation/lyophilizedExtends working standard shelf-life; ensures calibration curve linearity by preventing in situ degradation.
Isotopic Labeling Rarely availableAvailable (13C, 15N, D)Enables precise LC-MS/MS quantification by correcting for matrix ionization suppression.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical methods must be self-validating. This means incorporating system suitability criteria that immediately flag procedural errors or standard degradation. Below is a rigorously optimized, stability-indicating RP-HPLC method for resolving Enalapril from its diacid and DKP impurities IJPBS Validated RP-HPLC Method[5].

Step-by-Step RP-HPLC Methodology

Step 1: Mobile Phase Preparation (The Causality of pH)

  • Action: Prepare Mobile Phase A using a phosphate buffer adjusted to pH 2.2, and Mobile Phase B as Acetonitrile.

  • Causality: ACE inhibitors and their diacid metabolites possess multiple ionizable groups. At pH 2.2, the carboxyl groups are fully protonated (neutralized). This suppression of ionization drastically increases their hydrophobicity, ensuring adequate retention on a C8 or C18 column and preventing co-elution at the void volume.

Step 2: Standard and Sample Preparation (Thermal Control)

  • Action: Dissolve the NextGen Enalapril Diketopiperazine standard and Enalapril Maleate samples in the diluent. Immediately transfer vials to an autosampler maintained at 4°C.

  • Causality: As established, Enalapril undergoes intramolecular cyclization to DKP at room temperature. Cold storage kinetically freezes this degradation pathway, ensuring the DKP quantified is truly from the batch, not an artifact of sample preparation BenchChem Troubleshooting[1].

Step 3: Chromatographic Execution

  • Action: Inject 10 µL onto a Platinum EPS C8 column (250 × 4.6 mm, 5µm). Run a gradient elution at 1.5 mL/min with UV detection at 215 nm.

  • Expected Retention Times: Enalaprilat (~2.44 min), Enalapril (~6.59 min), DKP (~8.33 min)[5].

Step 4: System Suitability & Self-Validation

  • Action: Before analyzing unknown batches, verify that the resolution ( Rs​ ) between Enalapril and DKP is > 2.0, and the Relative Standard Deviation (RSD) of five replicate standard injections is < 2.0%.

  • Causality: If Rs​ drops below 2.0, it indicates column degradation or mobile phase pH drift, prompting immediate corrective action before data is compromised.

workflow Prep Sample Preparation (pH controlled, Autosampler at 4°C) Chrom Chromatographic Separation (Gradient RP-HPLC, pH 2.2 Buffer/ACN) Prep->Chrom Detect Detection & Quantification (UV at 215nm & MS Confirmation) Chrom->Detect Valid System Suitability Check (Resolution > 2.0, RSD < 2%) Detect->Valid Valid->Prep Continuous Feedback Loop

Self-validating analytical workflow for ACE inhibitor impurity profiling.

Conclusion

Benchmarking ACE inhibitor impurity standards reveals that the transition from conventional materials to NextGen synthesized standards is not merely a regulatory formality—it is a scientific necessity. By utilizing standards with >99% purity and comprehensive structural characterization, and by implementing strictly controlled, self-validating chromatographic protocols, analytical laboratories can eliminate false positives, stabilize their calibration curves, and ensure absolute compliance with ICH Q3A guidelines.

References
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Tasianinch.
  • Fused Deposition Modeling (FDM) 3D Printing of the Thermo-Sensitive Peptidomimetic Drug Enalapril Maleate. PMC - NIH.
  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay. IJPBS.
  • Technical Support Center: Analysis of Enalapril and its Metabolites. BenchChem.
  • Enalapril EP Impurity D | CAS : 115729-52-7. SynThink Research Chemicals.

Sources

Quantitative Analysis of Diastereomeric Purity in Benazepril Precursors: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to enforce stringent regulatory standards for chiral drugs, the quantitative analysis of diastereomeric purity has become a non-negotiable critical quality attribute (CQA). Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, contains two stereogenic centers and is exclusively administered as the (S,S)-enantiomer. The presence of (R,R), (S,R), or (R,S) isomers—often generated during the coupling of benzazepine intermediates with chiral side chains—can drastically alter the drug's pharmacokinetic profile and safety.

This guide objectively compares the two leading analytical methodologies for quantifying the diastereomeric purity of benazepril precursors: Reversed-Phase HPLC utilizing an α1-acid glycoprotein (AGP) column versus Normal-Phase HPLC utilizing a Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) column .

Mechanistic Causality in Chiral Recognition

To optimize an analytical method, one must first understand the thermodynamic and steric forces driving the separation. Chiral stationary phases (CSPs) do not merely filter molecules; they engage in a dynamic, three-point interaction model with the analytes.

  • Protein-Based CSPs (Chiral AGP): The separation is driven by a combination of hydrophobic interactions and hydrogen bonding within the highly asymmetric, complex clefts of the immobilized α1-acid glycoprotein [1]. The binding affinity is highly sensitive to the pH and ionic strength of the mobile phase, which dictates the ionization state of both the protein and the benazepril precursor.

  • Polysaccharide-Based CSPs (CDMPC): The chiral recognition mechanism relies heavily on the steric fit of the asymmetric precursor into the helical chiral cavity of the cellulose derivative. Carbamate groups provide sites for hydrogen bonding, while phenyl rings facilitate π-π interactions [2]. This separation is strictly enthalpy-driven; thus, lower column temperatures increase the separation factor (α).

G cluster_0 Chiral Stationary Phase (CSP) Cavity Pi π-π Interactions Detector Differential Elution (S,S) vs (R,S) Pi->Detector Hbond Hydrogen Bonding Hbond->Detector Steric Steric Inclusion Steric->Detector Analyte Benazepril Precursor Stereoisomers Analyte->Pi Aromatic rings Analyte->Hbond Amide bonds Analyte->Steric Chiral centers

Fig 1. Three-point chiral recognition mechanism between benazepril precursors and CSPs.

Comparative Performance Analysis

When selecting a method for routine quality control or in-process monitoring of benazepril synthesis, the choice between AGP and CDMPC hinges on resolution requirements, solvent compatibility, and thermal stability.

Table 1: Methodological Comparison of Leading CSPs
ParameterRP-HPLC (Chiral AGP)NP-HPLC (CDMPC)Causality & Analytical Advantage
Mobile Phase Phosphate buffer (pH 6.0) / Methanol (80:20)Hexane / n-Butanol (90:10)AGP requires aqueous buffers to maintain protein conformation. CDMPC uses non-polar solvents to maximize H-bonding strength.
Optimal Temp 30°C25°CCDMPC is enthalpy-driven; higher temps disrupt the steric fit. AGP is more stable at slightly elevated temps.
Resolution (Rs) > 1.5 for all four isomers1.34 – 1.84AGP provides baseline separation for all four stereoisomers, making it the industry gold standard for final API release.
Throughput Moderate (Run time ~30 min)High (Run time ~15 min)CDMPC offers faster elution times, ideal for high-throughput in-process screening of synthetic intermediates.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following methodologies incorporate built-in system suitability checks to guarantee that any deviation in column chemistry or mobile phase preparation is immediately detected.

Method A: Reversed-Phase HPLC on Chiral AGP (The Industry Standard)

This method is optimized for the baseline separation of the (S,S), (R,R), (S,R), and (R,S) isomers of benazepril and its late-stage precursors [3].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Dissolve appropriate phosphate salts in MS-grade water to create a buffer. Adjust strictly to pH 6.0 using dilute orthophosphoric acid. Causality: A pH of 6.0 ensures the benazepril precursor's carboxyl/amine groups are appropriately ionized for electrostatic interaction with the AGP clefts without denaturing the protein.

  • Solvent Blending: Mix the pH 6.0 phosphate buffer with HPLC-grade Methanol in an 80:20 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Chromatographic Conditions:

    • Column: Chiral AGP (150 × 4.0 mm, 5 µm).

    • Flow Rate: 0.9 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 240 nm.

  • Self-Validating Control (System Suitability): Inject a resolution standard containing 1 mg/mL of all four isomers. The method is only valid if the resolution ( Rs​ ) between the closely eluting (S,R) and (R,S) diastereomers is ≥1.5 .

Method B: Normal-Phase HPLC on CDMPC (High-Throughput Alternative)

This method is highly effective for early-stage benazepril intermediates where rapid turnaround times are required [2].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and n-Butanol in a 90:10 (v/v) ratio. Causality: n-Butanol is chosen over ethanol because its larger steric bulk subtly alters the effective size of the CDMPC chiral cavity, enhancing the resolution for bulky benzazepine derivatives.

  • Chromatographic Conditions:

    • Column: Chiral CDMPC (250 × 4.6 mm, 10 µm).

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C (Strictly controlled).

    • Detection: UV at 239 nm.

  • Self-Validating Control (Thermodynamic Check): Run a calibration standard at 25°C and 30°C. Due to the enthalpy-driven nature of the column, the retention factor ( k′ ) must demonstrably decrease at 30°C. If it does not, the column's chiral stationary phase may be degraded.

G cluster_1 Self-Validating Matrix Start Sample Prep: 1 mg/mL in Mobile Phase System System Suitability: Rs > 1.5, N > 2000 Start->System Linearity Linearity (R² > 0.999) System->Linearity Accuracy Spike Recovery (98-102%) System->Accuracy Precision RSD < 2% (Intra/Inter-day) System->Precision Robustness Robustness: Temp ±2°C, pH ±0.2 Linearity->Robustness Accuracy->Robustness Precision->Robustness Output Validated Diastereomeric Quantification Robustness->Output

Fig 2. Self-validating workflow for diastereomeric purity analysis of benazepril intermediates.

Quantitative Data & Validation Metrics

The table below summarizes the expected retention times and elution order for benazepril stereoisomers using the industry-standard AGP method. The elution order—(S,S) followed by (R,R), (S,R), and (R,S)—highlights the specific affinity of the AGP chiral clefts for the (R)-configuration at the secondary stereocenter [3].

Table 2: Representative Retention Metrics (Chiral AGP Method)
StereoisomerConfigurationRetention Time (min)Relative Retention (RRT)Resolution ( Rs​ )
Active API (S,S)-Benazepril6.91.00N/A
Enantiomeric Impurity (R,R)-Benazepril13.01.88> 2.0
Diastereomeric Impurity 1 (S,R)-isomer15.32.22> 1.5
Diastereomeric Impurity 2 (R,S)-isomer25.43.68> 3.0

Data derived from validated stereochemical stability studies on benazepril hydrochloride.

Conclusion

For the quantitative analysis of diastereomeric purity in benazepril precursors, the choice of analytical technique must align with the phase of drug development. CDMPC-based Normal-Phase HPLC provides a rapid, enthalpy-driven solution ideal for high-throughput screening during early-stage precursor synthesis. However, for final API release and rigorous stability testing, AGP-based Reversed-Phase HPLC remains the authoritative standard, offering unparalleled baseline resolution of all four stereoisomers through complex, multi-point protein interactions.

References

  • Cirilli, R., et al. "Stereoselective analysis of benazepril and its stereoisomers by reversed-phase high-performance liquid chromatography on a chiral AGP column." Journal of Chromatography A, 1998. Available at:[Link]

  • Chen, Juanjuan, et al. "Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column." Analytical Letters, 2007. Available at:[Link]

  • Kublin, Elżbieta, et al. "IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE." Acta Poloniae Pharmaceutica, 2015. Available at:[Link]

Comprehensive Comparative Stability Guide: Benazepril vs. Benazeprilat

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor utilized primarily for the management of hypertension. Formulated as a prodrug (benazepril hydrochloride), it features an ethyl ester group designed to enhance lipophilicity and oral bioavailability. Upon administration, hepatic esterases cleave this ester bond to yield the pharmacologically active diacid, benazeprilat [1].

While the esterification strategy successfully overcomes the poor absorption of the active diacid, it introduces a significant chemical liability: hydrolytic instability . The ester bond acts as a thermodynamic sink, highly susceptible to nucleophilic attack under environmental stress (moisture, pH extremes, and heat). Consequently, understanding the comparative stability of the ester prodrug (benazepril) versus its active diacid derivative (benazeprilat) is a critical prerequisite for robust pharmaceutical formulation and quality control[2].

Causality of Degradation

The primary degradation mechanism for benazepril is the hydrolysis of its ethyl ester group. Because benazeprilat is the end-product of this specific hydrolytic pathway, it exhibits a fundamentally different, more resilient stability profile in aqueous environments. However, both compounds remain susceptible to secondary degradation pathways, such as oxidative cleavage and photolysis, which attack the benzazepine ring system or the amino acid side chain[2][3].

G B Benazepril (Ethyl Ester Prodrug) H Hydrolysis (Acid/Base/Enzymatic) B->H Ester Cleavage O Oxidative & Photolytic Stress B->O ROS / UV Exposure BA Benazeprilat (Active Diacid) H->BA BA->O Harsh Conditions DP Minor Degradation Products O->DP

Figure 1: Degradation pathways of benazepril highlighting ester hydrolysis to benazeprilat.

Comparative Stability Profile: Quantitative Data

The structural differences between benazepril and benazeprilat dictate their behavior under forced degradation conditions. The table below synthesizes quantitative and kinetic observations from validated stability-indicating studies[4][5][6].

Stress ConditionBenazepril (Ester Prodrug)Benazeprilat (Active Diacid)Mechanistic Observation
Alkaline Hydrolysis (0.1 N NaOH, RT)Highly Unstable (Rapid Degradation)StableBenazepril degrades following pseudo-first-order kinetics to form benazeprilat[4].
Acidic Hydrolysis (0.1 M HCl, 50–63 °C)UnstableStableTemperature-dependent ester cleavage yielding benazeprilat as the major degradant[6].
Enzymatic Hydrolysis (Porcine Liver Esterase, pH 7.4)Unstable (Metabolic Simulation)StableRapid biotransformation simulating in vivo hepatic activation[6].
Thermal Stress (Dry Heat, 80 °C)Moderately StableModerately StableBoth compounds show resistance to dry heat, but benazepril degrades rapidly if moisture is present (coupled hydrolysis)[5][7].
Photolytic Stress (UV Light, Acidic/Neutral pH)UnstableUnstableBoth undergo photochemical degradation resulting in multiple minor, non-hydrolytic degradation products[3][8].
Oxidative Stress (3% H2​O2​ , RT)SusceptibleSusceptibleOxidative cleavage affects the core ring structure, yielding distinct degradants separate from benazeprilat[7].

Experimental Protocols for Forced Degradation Studies

To objectively evaluate the stability of benazepril and quantify its conversion to benazeprilat, a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol is required. The following methodology ensures that degradation is halted precisely for accurate kinetic profiling[4][5].

Sample Preparation & Stress Application
  • Stock Solution: Dissolve benazepril hydrochloride in methanol to achieve a primary concentration of 1.0 mg/mL.

  • Alkaline Stress (Pseudo-first-order kinetic profiling): Transfer 1.0 mL of stock solution to a 10 mL volumetric flask. Add 1.0 mL of 0.1 N NaOH. Keep at room temperature (25 °C).

  • Acidic Stress: Transfer 1.0 mL of stock solution to a 10 mL flask. Add 1.0 mL of 0.1 M HCl. Heat the solution in a water bath at 60 °C for 4 hours[6][7].

  • Oxidative Stress: Treat 1.0 mL of stock solution with 1.0 mL of 3% H2​O2​ at room temperature for 4 hours.

  • Reaction Quenching (Critical Step): To prevent further degradation prior to injection, neutralize the acid/base stressed samples with equimolar amounts of base/acid (e.g., add 1.0 mL of 0.1 N HCl to the alkaline sample). Dilute all samples to the 10 mL mark with the mobile phase to achieve a final nominal concentration of 100 µg/mL.

Chromatographic Separation (HPLC-UV)
  • Stationary Phase: Reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 µm particle size)[4][5].

  • Mobile Phase: Isocratic elution using a mixture of Phosphate Buffer (pH 4.5) and Acetonitrile (53:47, v/v)[4]. Alternatively, Water:Methanol (55:45, v/v, pH 7) can be utilized[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 233 nm or 242 nm[4][5].

  • System Suitability: Benazeprilat (the more polar diacid) will elute significantly earlier than the lipophilic benazepril ester. Baseline resolution ( Rs​>2.0 ) between the parent drug and benazeprilat must be confirmed.

Advanced Characterization (LC-MS/TOF)

For the identification of unknown minor degradation products (particularly from photolytic and oxidative stress), the neutralized samples should be subjected to LC-MS/TOF analysis. High-resolution mass spectrometry (HR-MS) combined with on-line Hydrogen/Deuterium (H/D) exchange allows for the determination of accurate masses and the exact number of exchangeable protons, facilitating the structural elucidation of complex degradants[3][8].

G2 S1 Sample Preparation (10-100 µg/mL Benazepril HCl) S2 Stress Application (0.1N HCl, 0.1N NaOH, UV, Heat) S1->S2 Initiate S3 Reaction Quenching (Neutralization & Dilution) S2->S3 Time-course sampling S4 Chromatographic Separation (RP-HPLC, C18 Column) S3->S4 Inject 20µL S5 Detection & Characterization (UV 242nm & LC-MS/TOF) S4->S5 Elution

Figure 2: Self-validating experimental workflow for forced degradation and kinetic profiling.

Field-Proven Formulation Insights

From a drug development perspective, the comparative instability of the benazepril ester dictates formulation strategies. Because benazepril undergoes rapid hydrolysis to benazeprilat in the presence of moisture and basic excipients, formulations must strictly control water activity ( aw​ ).

Furthermore, when formulating fixed-dose combinations (e.g., Benazepril + Amlodipine), the microenvironmental pH of the solid dosage form must be carefully buffered. Amlodipine is often formulated as a besylate salt, and the interaction between different salt forms and excipients can inadvertently catalyze the ester cleavage of benazepril if hygroscopic excipients draw moisture into the tablet matrix. Utilizing dry granulation techniques and moisture-barrier packaging are standard industry practices to preserve the integrity of the ester prodrug throughout its shelf life.

References

  • ResearchGate. "Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques". ResearchGate. Available at: [Link]

  • PubMed. "Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques". National Institutes of Health. Available at: [Link]

  • Oxford Academic. "Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation". Journal of Chromatographic Science. Available at: [Link]

  • SMPDB. "Benazepril Action Pathway". Small Molecule Pathway Database. Available at: [Link]

  • Longdom Publishing. "Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form". Journal of Chromatography & Separation Techniques. Available at:[Link]

  • Taylor & Francis. "Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form". Analytical Chemistry Letters. Available at: [Link]

  • ResearchGate. "Liquid Chromatographic Studies of the Stability of Benazepril". ResearchGate. Available at:[Link]

  • PubMed. "Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC". National Institutes of Health. Available at:[Link]

  • Google Patents. "Stable Solid Dosage Forms of Amlodipine and Benazepril". Google Patents.
  • Scientific Research Publishing. "New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC". American Journal of Analytical Chemistry. Available at:[Link]

Sources

Advanced Analytical Strategies: Validation of a GC-MS Method for Benazeprilat Determination in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly polar active metabolites in complex biological matrices. Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is administered as a prodrug and rapidly hydrolyzed by hepatic esterases into its active dicarboxylic acid metabolite, benazeprilat[1].

For pharmacokinetic (PK) and pharmacodynamic (PD) studies, the precise determination of benazeprilat in human plasma is non-negotiable. While modern laboratories often default to LC-MS/MS platforms for such assays[2], Gas Chromatography-Mass Spectrometry (GC-MS) remains an exceptionally robust, orthogonal technique when matrix ion suppression in LC-MS/MS compromises data integrity.

This guide objectively compares GC-MS against alternative methodologies and provides a comprehensive, self-validating experimental protocol for the GC-MS determination of benazeprilat.

Mechanistic Context: The Benazeprilat Pathway

To understand the analytical challenges, we must first look at the molecule's biology. Benazeprilat is highly polar due to its active carboxylate groups, which are essential for binding to the zinc ion in the active site of ACE.

G BENA Benazepril (Prodrug) HEPA Hepatic Cleavage (Esterases) BENA->HEPA BENZ Benazeprilat (Active Metabolite) HEPA->BENZ Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) BENZ->ACE Competitive Inhibition ANG Angiotensin II Production Blocked ACE->ANG VASO Vasodilation & BP Reduction ANG->VASO

Metabolic conversion of benazepril to benazeprilat and its ACE inhibitory pathway.

Analytical Platform Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

When selecting an analytical platform, we must balance sensitivity, throughput, and matrix resilience. LC-MS/MS is widely favored for its rapid throughput and lack of derivatization requirements[1]. However, LC-MS/MS is notoriously susceptible to matrix effects (ion suppression or enhancement) from endogenous plasma phospholipids.

Conversely, GC-MS requires derivatization to neutralize the polarity of benazeprilat, but it offers unparalleled chromatographic resolution and immunity to ESI-related ion suppression[3]. HPLC-UV is cost-effective but lacks the sensitivity required for low-dose PK profiling[3].

Table 1: Performance Comparison of Analytical Platforms for Benazeprilat

ParameterGC-MSLC-MS/MSHPLC-UV
Analyte Volatility Requires DerivatizationNative AnalysisNative Analysis
Sample Preparation SPE (Stringent cleanup)Protein Precipitation / SPESPE / Liquid-Liquid
Sensitivity (LLOQ) ~2.5 ng/mL~0.4 ng/mL~5.0 ng/mL
Matrix Effects Negligible (Orthogonal separation)Susceptible to Ion SuppressionHigh interference risk
Linear Range 2.50 – 1000 ng/mL0.40 – 400 ng/mL5.0 – 200 ng/mL

Data synthesized from validated international regulatory methods[3],[1],[2].

Experimental Workflow: A Self-Validating GC-MS Protocol

A robust analytical method must be a self-validating system. In this protocol, we utilize an isotopically labeled internal standard (Benazeprilat-d5). By introducing this standard at the very first step, we create an internal control mechanism. Any subsequent volumetric losses during the Solid-Phase Extraction (SPE) or kinetic variations in the derivatization efficiency will affect the analyte and the internal standard identically. The mass spectrometer quantifies the ratio of their ions, effectively neutralizing procedural variances and ensuring absolute quantitative trustworthiness[3].

Step-by-Step Methodology

1. Sample Preparation & Internal Standard Spiking

  • Action: Aliquot 500 µL of human plasma into an automated 96-well plate. Spike with 50 µL of Benazeprilat-d5 internal standard (IS) solution.

  • Causality: Spiking the IS before any manipulation ensures that extraction recovery and derivatization yield are mathematically normalized.

2. Automated Solid-Phase Extraction (SPE)

  • Action: Load the spiked plasma onto a pre-conditioned 96-well mixed-mode SPE disk plate. Wash with 5% methanol in water to remove hydrophilic endogenous compounds. Elute with 100% methanol.

  • Causality: GC-MS capillary columns and inlets are highly sensitive to non-volatile lipids and proteins. SPE provides a significantly cleaner extract compared to simple protein precipitation, preserving column longevity and baseline stability[3].

3. Derivatization (Methyl Ester Conversion)

  • Action: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen. Reconstitute and react with a safe, stable diazomethane derivative to convert benazeprilat into its methyl ester derivative.

  • Causality: Benazeprilat contains free carboxylic acid groups, making it highly polar and non-volatile. Methylation neutralizes this polarity, dramatically increasing volatility and thermal stability, which is an absolute prerequisite for GC elution[3].

4. Capillary GC-MS Analysis

  • Action: Inject 1 µL of the derivatized sample into the GC-MS operating in electron ionization (EI) mode. Monitor the mass-selective detector at m/z 365 for benazeprilat and m/z 370 for the internal standard.

  • Causality: Selected Ion Monitoring (SIM) at these specific high-mass fragments filters out low-mass background noise, maximizing the signal-to-noise ratio and achieving the required 2.50 ng/mL LLOQ[3].

Workflow PLASMA 1. Plasma Sample + Benazeprilat-d5 (IS) SPE 2. Solid-Phase Extraction (Automated 96-well plate) PLASMA->SPE Load & Bind ELUTION 3. Elution & Evaporation (Organic Solvent) SPE->ELUTION Wash & Elute DERIV 4. Derivatization (Methyl Ester Conversion) ELUTION->DERIV Reconstitute GCMS 5. Capillary GC-MS (m/z 365 & 370) DERIV->GCMS Inject DATA 6. Data Acquisition & Quantification GCMS->DATA

Step-by-step GC-MS sample preparation and analysis workflow for benazeprilat.

Validation Data Presentation

To confirm the trustworthiness of this method, it was validated according to international regulatory requirements (ICH/FDA guidelines)[3]. The self-validating nature of the IS-derivatization workflow yields exceptional precision and accuracy.

Table 2: GC-MS Method Validation Parameters for Benazeprilat

Validation ParameterAcceptance Criteria (ICH/FDA)GC-MS Performance Results
Linearity Range Correlation coefficient (R²) ≥ 0.9902.50 – 1000 ng/mL (R² > 0.998)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 8.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1% – 9.9%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)94.5% – 105.2%
Extraction Recovery Consistent across QC levels> 85% (Normalized perfectly by IS)
Expert Conclusion

While LC-MS/MS currently dominates the landscape of high-throughput bioanalysis[1],[2], the validated GC-MS method detailed above provides an indispensable orthogonal approach. By coupling automated 96-well SPE with precise methyl ester derivatization and isotopic internal standardization, we engineer a self-validating system. This method effectively bypasses the matrix suppression pitfalls of electrospray ionization, delivering rugged, highly reproducible quantification of benazeprilat in human plasma suitable for stringent regulatory submissions.

References
  • Pommier, F., Boschet, F., & Gosset, G. (2003). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. ResearchGate.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Benazepril and its Active Metabolite Benazeprilat in Human Plasma using LC-MS/MS. BenchChem.
  • Taylor & Francis. (2025). Bioequivalence Study of Single-Pill Capsule Formulation of Amlodipine Plus Benazepril in Healthy Chinese Subjects Under Fasting and Fed Conditions. Taylor & Francis Online.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Genotoxicity of Benazepril and Related Compounds: A Comparative Analytical Guide

Introduction

Benazepril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension. Upon oral administration, it undergoes hepatic cleavage of its ester group to form the active metabolite, benazeprilat [2]. While extensive clinical and non-clinical data confirm that benazepril itself is devoid of mutagenic or clastogenic activity [1], the pharmaceutical development process must rigorously evaluate its "related compounds"—including synthetic intermediates, degradation products, and trace process impurities [3].

This guide provides a comprehensive comparison of the genotoxic profiles of benazepril and its related compounds, detailing the mechanistic protocols required to assess them under the ICH M7 regulatory framework [4].

Section 1: Comparative Genotoxicity Profiles: API vs. Related Compounds

The safety of a drug product is not solely defined by the active pharmaceutical ingredient (API). The synthesis of benazepril involves complex organic reactions that can generate low-level impurities. Under the ICH M7 guidelines, any impurity with a DNA-reactive mechanism must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to limit lifetime carcinogenic risk [5].

Table 1: Comparative Genotoxicity and Regulatory Classification of Benazepril Compounds

CompoundClassification(Q)SAR Structural AlertAmes Test (OECD 471)Micronucleus Test (OECD 487)Regulatory Control Framework
Benazepril HCl Active Pharmaceutical IngredientNegativeNegativeNegativeStandard Dosing (Clinical)
Benazeprilat Active MetaboliteNegativeNegativeNegativeN/A (In Vivo Metabolite)
Benazepril Impurity C Degradation ProductNegativeNegativeNegativeICH Q3A/B (Standard Limits)
N-Nitroso Impurities Trace Process ImpurityPositive (Cohort of Concern)PositivePositiveICH M7 (TTC ≤1.5 µ g/day )

Causality Insight : Why the stark difference in genotoxic potential? Benazepril and benazeprilat lack electrophilic centers capable of covalently binding to DNA. In contrast, N-nitroso compounds (often monitored in ACE inhibitor manufacturing) are highly reactive alkylating agents once metabolically activated by cytochrome P450 enzymes, leading to direct DNA base alkylation.

Section 2: The ICH M7 Assessment Workflow

To systematically evaluate benazepril-related compounds, drug development professionals employ a tiered approach, moving from computational predictions to in vitro validation.

Genotoxicity_Workflow API Benazepril Impurity Identified QSAR In Silico (Q)SAR Screening API->QSAR Alert Structural Alert? QSAR->Alert Ames Ames Test (OECD 471) Alert->Ames Yes NonMutagenic Non-Mutagenic (Class 4/5) Alert->NonMutagenic No Mutagenic Mutagenic (Class 1/2/3) Ames->Mutagenic Positive Ames->NonMutagenic Negative TTC Limit to TTC (≤1.5 µg/day) Mutagenic->TTC Standard Standard Control (ICH Q3A/B) NonMutagenic->Standard

Logical workflow for assessing benazepril impurities under ICH M7 guidelines.

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the data, the experimental workflows used to assess benazepril-related compounds must be designed as self-validating systems. Every assay must contain internal controls that prove the assay functioned correctly, regardless of the test article's outcome.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test evaluates the mutagenic potential of benazepril impurities by exposing histidine-dependent Salmonella typhimurium strains to the test article[4].

Mechanistic Causality : We utilize specific strains (e.g., TA98, TA100) because they carry different pre-existing mutations. TA98 detects frameshift mutations, while TA100 detects base-pair substitutions. If the benazepril impurity is a mutagen, it induces a "reverse mutation," restoring the bacteria's ability to synthesize histidine and form visible colonies on minimal agar.

Step-by-Step Methodology :

  • Preparation of S9 Mix : Isolate the S9 fraction from rat livers induced with Aroclor 1254. Why? Many impurities are pro-mutagens requiring mammalian metabolic activation to become reactive. Bacteria lack these cytochrome P450 enzymes.

  • Dose Formulation : Dissolve the benazepril-related compound in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Pre-incubation : Mix 0.1 mL of the bacterial culture, 0.1 mL of the test article, and 0.5 mL of S9 mix (or buffer for non-activated conditions). Incubate at 37°C for 20 minutes to allow metabolic conversion and DNA interaction.

  • Plating : Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring : Incubate for 48-72 hours at 37°C. Count the revertant colonies using an automated colony counter.

Self-Validation Criteria :

  • Negative Control : The DMSO vehicle must yield colony counts within the laboratory's historical spontaneous reversion range.

  • Positive Control : Strain-specific mutagens (e.g., 2-aminoanthracene for S9 activation) must produce a ≥3-fold increase in colonies. If the positive control fails, the entire benazepril impurity dataset is invalidated.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects point mutations, it cannot detect structural chromosomal damage (clastogenicity) or numerical chromosomal anomalies (aneugenicity). Previous nucleus anomaly tests for benazepril HCl were negative [1], but novel impurities must be screened.

Mechanistic Causality : We use Chinese Hamster Ovary (CHO) cells and treat them with Cytochalasin B. Cytochalasin B inhibits actin polymerization, preventing cytokinesis (cell division) but allowing nuclear division. This forces dividing cells to become binucleated. If a benazepril impurity breaks a chromosome, the fragment lags behind during anaphase and forms a distinct "micronucleus" outside the main nuclei.

Step-by-Step Methodology :

  • Cell Culture : Seed CHO cells in multi-well plates and incubate for 24 hours to achieve exponential growth.

  • Exposure : Treat cells with the benazepril impurity at varying concentrations (up to the limit of solubility or cytotoxicity) for 3-6 hours (with S9) and 24 hours (without S9).

  • Cytokinesis Block : Add Cytochalasin B (3-6 µg/mL) to the cultures and incubate for an additional 1.5 to 2 cell cycles (approx. 24-30 hours).

  • Harvest and Staining : Harvest the cells, apply a hypotonic shock to swell them, fix with methanol/acetic acid, and stain with Acridine Orange.

  • Microscopic Analysis : Score 2,000 binucleated cells per concentration. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure the impurity did not induce excessive cytotoxicity (which can cause false positives).

Self-Validation Criteria :

  • The CBPI must show that the cells are actively dividing.

  • Concurrent positive controls (Mitomycin C for clastogenicity; Colchicine for aneugenicity) must show statistically significant increases in micronucleated binucleated cells compared to the vehicle control.

Conclusion

The genotoxicity assessment of benazepril-related compounds is a rigorous, multi-tiered process. While benazepril hydrochloride and its active metabolite benazeprilat are inherently non-genotoxic, the analytical focus must remain on the synthetic lifecycle and degradation pathways. By employing self-validating Ames and Micronucleus assays guided by ICH M7 in silico predictions, drug development professionals can confidently qualify impurities and ensure patient safety.

References

  • Title: Lotensin® (benazepril hydrochloride)
  • Source: nih.
  • Source: synthinkchemicals.
  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)
  • Source: nih.

Comprehensive Technical Guide: Polymorphic Forms of Benazepril Hydrochloride Derived from Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Benazepril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure (1)[1]. As an application scientist overseeing Active Pharmaceutical Ingredient (API) development, I approach the synthesis and formulation of this compound by focusing on two critical parameters: the orthogonal protection strategies used during its synthesis (specifically utilizing ester intermediates) and the rigorous control of its solid-state polymorphic forms.

This guide provides an objective comparison of the known polymorphic forms of benazepril hydrochloride (Form A and Form B) and details the self-validating experimental workflows required to isolate them.

Mechanistic Context: Prodrug Activation and Ester Intermediates

To understand the synthetic strategy of benazepril, one must first understand its mechanism of action. Benazepril is formulated as an ethyl ester prodrug . Upon oral administration, hepatic esterases cleave this ethyl ester to yield benazeprilat, the active diacid metabolite that competitively inhibits ACE within the Renin-Angiotensin-Aldosterone System (RAAS) (1)[1].

RAAS_Pathway Ang Angiotensinogen (Liver) AngI Angiotensin I Ang->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Peptide) AngI->AngII Converted by ACE ACE (Lungs) ACE->AngII Benazepril Benazepril HCl (Ethyl Ester Prodrug) Benazeprilat Benazeprilat (Active Diacid) Benazepril->Benazeprilat Hepatic Esterase Hydrolysis Benazeprilat->ACE Competitive Inhibition

RAAS pathway illustrating competitive ACE inhibition by the active metabolite benazeprilat.

Because the final drug molecule must retain its ethyl ester to function as a bioavailable prodrug, synthetic pathways must employ orthogonal protecting groups. A highly effective approach utilizes benazepril tert-butyl ester as a late-stage synthetic intermediate (2)[2].

The Causality of Ester Selection: The tert-butyl ester on the benzazepine acetic acid moiety can be cleanly cleaved using anhydrous hydrochloric acid (HCl) gas. This acidic deprotection simultaneously generates the free carboxylic acid and forms the hydrochloride salt of the secondary amine, all without saponifying the critical ethyl ester required for the prodrug's efficacy (3)[3].

Crystallographic Comparison: Form A vs. Form B

Once crude benazepril hydrochloride is synthesized, controlling its crystallization is paramount. The physical stability and handling characteristics of an API are directly tied to its crystal lattice. Benazepril hydrochloride exists in at least two distinct anhydrous polymorphic forms: Form A and Form B (4)[4].

Single-crystal X-ray diffraction (SCXRD) reveals that Form A crystallizes in a monoclinic system, whereas Form B adopts an orthorhombic system (5)[5].

Table 1: Crystallographic Data for Benazepril Hydrochloride Polymorphs

ParameterForm AForm B
Crystal System MonoclinicOrthorhombic
Space Group P2(1)P212121
a (Å) 7.8655(4)7.9353(8)
b (Å) 11.7700(6)11.6654(11)
c (Å) 13.5560(7)26.6453(16)
β (°) 102.9470(10)90
Volume (ų) 1223.07(11)2466.5(4)
Z (Molecules/Unit Cell) 24

Data synthesized from crystallographic studies (6)[6].

Thermodynamic Causality: Form A is the thermodynamically stable polymorph at elevated temperatures. However, Form B exhibits superior kinetic stability and improved handling characteristics at ambient temperatures, making it highly desirable for pharmaceutical formulation (7)[7]. Because they form an enantiotropic system, applying heat to Form B will induce a solid-state thermal transition back into Form A (6)[6].

Experimental Protocols: Synthesis and Polymorphic Screening

To ensure a self-validating system, the following protocols integrate synthesis from the ester intermediate with targeted polymorphic crystallization.

Polymorph_Workflow Ester Benazepril tert-Butyl Ester (Synthetic Intermediate) Deprotect Acidic Deprotection (HCl gas) Ester->Deprotect Cleavage Crude Crude Benazepril HCl Deprotect->Crude Salt Formation FormA_Cond Anti-Solvent Crystallization (Ethanol / Heptane, 5°C) Crude->FormA_Cond Dissolution FormB_Cond Solvent-Mediated Transition (THF or TBME/Water, 20°C) Crude->FormB_Cond Suspension FormA Polymorph Form A (Monoclinic, P2(1)) FormA_Cond->FormA Precipitation FormB Polymorph Form B (Orthorhombic, P212121) FormB_Cond->FormB Phase Transition FormB->FormA Heating > 76°C

Workflow for synthesizing and isolating Benazepril HCl polymorphs from ester intermediates.

Protocol 1: Synthesis of Crude Benazepril HCl from Ester Intermediate
  • Dissolution: Dissolve benazepril tert-butyl ester in anhydrous ethyl acetate.

  • Acidic Cleavage: Bubble anhydrous HCl gas through the solution while maintaining the temperature at 0–5°C.

    • Causality: The low temperature prevents the degradation of the prodrug's essential ethyl ester, while the highly labile tert-butyl group is selectively cleaved as isobutylene gas.

  • Isolation: Once the reaction reaches completion (verified by in-process HPLC), evaporate the solvent under reduced pressure to yield crude benazepril hydrochloride as a foam (1)[1].

Protocol 2: Anti-Solvent Crystallization of Form A
  • Primary Dissolution: Dissolve 111 mg of crude benazepril HCl in 0.8 mL of water-free ethanol.

  • Anti-Solvent Addition: Rapidly add this solution to 10 mL of heptane maintained at 20°C.

  • Cooling & Maturation: Stir the suspension and slowly cool to 5°C.

    • Causality: Ethanol acts as a strong solvent, while heptane is a strict anti-solvent. The rapid supersaturation forces the precipitation of the high-temperature stable Form A before the lattice can organize into the ambient-stable Form B (8)[8].

  • Validation: Filter, dry in vacuum, and confirm Form A via Powder X-Ray Diffraction (PXRD) before proceeding.

Protocol 3: Solvent-Mediated Phase Transition to Form B
  • Suspension: Suspend 100 mg of confirmed Form A in a mixture of 2 mL tert-butyl methyl ether (TBME) and 0.1 mL water (Alternatively, 2 mL of pure THF can be used).

  • Phase Transition: Stir the slurry continuously for 14 hours at 20°C.

    • Causality: Form A is metastable at 20°C in these specific solvent systems. The slurry provides the activation energy and mobility for the crystal lattice to dissolve microscopically and recrystallize into the thermodynamically favored orthorhombic Form B (8)[8].

  • Validation: Filter and dry in a vacuum at 30°C. Confirm Form B via PXRD.

Analytical Characterization Standards

To ensure the integrity of the isolated polymorphs, the following analytical validations must be performed:

  • Powder X-Ray Diffraction (PXRD): Utilizing a Cu Kα radiation source (4-40° 2θ range), PXRD serves as the primary fingerprinting tool. Form B must show characteristic peaks at d-values 13.6, 10.7, and 8.8 Å, and an absence of the characteristic Form A peak at 2θ = 11.9° (7)[7].

  • Differential Scanning Calorimetry (DSC): Thermal analysis will validate the enantiotropic relationship. Heating Form B will produce an endothermic event corresponding to its solid-state transition into Form A, followed by the final melting of Form A (6)[6].

References
  • BenchChem Technical Support Team. An In-depth Technical Guide to the Crystallographic Data of Benazepril Hydrochloride. BenchChem. 4

  • ResearchGate. Preparation and characterization of Forms A and B of benazepril hydrochloride. 6

  • PubMed. Preparation and characterization of Forms A and B of benazepril hydrochloride. 5

  • Google Patents. WO2004013105A1 - Crystalline polymorphic and amorphous forms of benazepril hydrochloride. 8

  • Google Patents. WO2006084761A1 - Crystalline polymorphs of benazepril hydrochloride. 7

  • New Drug Approvals. Benazepril hydrochloride Synthesis and Review. 1

  • Pharmaffiliates. CAS No : 109010-61-9 | Product Name : Benazepril tert-Butyl Ester. 2

  • Google Patents. WO2003092698A1 - A process for the preparation of benazepril hydrochloride.3

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

As researchers and developers, our focus is rightly on synthesis and discovery. However, the lifecycle of a chemical does not end upon its final reaction. Responsible stewardship requires a thorough understanding of the proper disposal of all laboratory materials. This guide provides a comprehensive framework for the safe and compliant disposal of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, a compound with both pharmaceutical and complex organic characteristics.

A Note on Compound-Specific Data: Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a specialized research chemical. As such, a publicly available, compound-specific Safety Data Sheet (SDS) is not readily found.[1][2] The following procedures are therefore based on the established principles of chemical safety, drawing from the known properties of its constituent functional groups and regulatory standards for laboratory waste. Always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols and local regulations. [3][4]

Hazard Profile Analysis: Deconstructing the Molecule

Understanding the potential hazards of a molecule is the first step toward its safe disposal. Let's break down the compound:

  • Benazeprilat Core: This is the active metabolite of the ACE inhibitor Benazepril.[5] Its presence signifies that the compound is pharmacologically active .[5][6] Disposal must consider the potential for environmental and biological effects. Unused or expired pharmaceuticals are a growing environmental concern, and their improper disposal can contaminate water systems.[7]

  • Ester Groups (Benzyl and tert-butyl): The molecule contains two ester functional groups. While many simple esters have low toxicity, they are organic compounds and should be treated as such.[8][9] They are generally flammable and should be kept away from ignition sources.[10] The tert-butyl ester is notably stable under many conditions but can be cleaved by acids.[11][12]

  • Organic Structure: As a complex organic molecule, it is considered a chemical waste and must not be disposed of down the drain.[10]

Based on this analysis, the primary hazards to consider are its pharmacological activity and its nature as a non-halogenated organic compound .

The Core Principle: Waste Segregation

The cardinal rule of chemical waste management is segregation. Mixing different classes of chemical waste is not only dangerous—risking unforeseen reactions—but also violates regulatory standards and complicates the final disposal process.[13] Your laboratory should have designated, clearly labeled containers for different waste streams.

Waste StreamDescriptionIs this compound compatible?
Non-Halogenated Organic Solvents/Liquids For organic liquids that do not contain fluorine, chlorine, bromine, or iodine.Yes. This is the most likely destination for this compound if dissolved in a non-halogenated solvent.
Halogenated Organic Solvents/Liquids For organic liquids containing halogens (e.g., dichloromethane, chloroform).No. This compound does not contain halogens.
Aqueous Waste (Acidic/Basic) For water-based solutions.No. Do not dispose of organic compounds in aqueous waste streams.
Solid Chemical Waste For contaminated lab materials (gloves, paper towels, etc.) and solid chemical reagents.Yes. Solid forms of the compound or materials contaminated with it belong here.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling the waste from the point of generation to its final container.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE.[10]

  • Safety Goggles: To protect eyes from splashes.

  • Lab Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent skin contact.

  • Closed-toe Shoes: Standard laboratory practice.

Containerization and Labeling

Proper containment and labeling are mandated by the Resource Conservation and Recovery Act (RCRA) and are critical for safety and compliance.[14][15]

  • Select the Correct Container:

    • For solutions of the compound, use a designated "Non-Halogenated Organic Waste" container.[9] The container must be made of a material compatible with the solvent used (e.g., glass or polyethylene).

    • For the pure solid compound or for materials heavily contaminated with it (e.g., a spatula with residue), use a designated "Solid Chemical Waste" container.

  • Label the Container Immediately: All waste containers must be clearly labeled with:

    • The words "HAZARDOUS WASTE ".[4][13]

    • The full chemical name(s) of the contents. Avoid formulas or abbreviations.[4]

    • The approximate concentration of each component.

    • The date accumulation started.[14]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4] This prevents the release of volatile organic compounds (VOCs) and potential spills.

Managing the Waste
  • For Liquid Waste (Solutions): Carefully pour the waste solution into the designated non-halogenated organic waste container using a funnel. Do not leave the funnel in the container.[4]

  • For Solid Waste: Place the solid compound, or any contaminated items like weighing paper or contaminated gloves, directly into the solid chemical waste container.

  • For Empty "Dirty" Containers: The original container that held the Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates are considered hazardous waste and must be added to the non-halogenated organic waste container. The third rinsate can often be disposed of with the solvent. Consult your EH&S department for their specific "empty container" policy.

Spill Management

Accidents happen. A clear plan for spill management is essential.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill: For a small, manageable spill:

    • Ensure the area is well-ventilated, or work within a fume hood.

    • Contain the spill with an absorbent material like vermiculite or cat litter.[9]

    • Using forceps or a scoop, collect the absorbed material and place it in the solid chemical waste container.

  • For Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EH&S or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Regulatory Context: The "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under RCRA.[14][15] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your lab) is responsible for it until its final, safe disposal.[14] Academic labs may operate under specific regulations, such as Subpart K, which provides alternative requirements for managing laboratory waste.[16][17] Partnering with a licensed environmental services provider is crucial for the final transport and disposal of the accumulated waste.

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the logical steps for properly disposing of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester waste.

Disposal_Workflow start Identify Waste: Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste  Solid liquid_waste Liquid Waste (Solution in solvent) waste_type->liquid_waste Liquid   solid_container Place in labeled 'Solid Chemical Waste' container solid_waste->solid_container liquid_container Place in labeled 'Non-Halogenated Organic Waste' container liquid_waste->liquid_container close_container Securely close container after adding waste solid_container->close_container liquid_container->close_container final_disposal Store in Satellite Accumulation Area for pickup by EH&S close_container->final_disposal

Caption: Decision workflow for segregating and containerizing waste.

By adhering to these principles and procedures, you can ensure the safe, compliant, and environmentally responsible disposal of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, fulfilling our collective duty to maintain a safe laboratory environment.

References

  • NextSDS. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester — Chemical Substance Information. [Link]

  • Pharmascience Inc. (1997). PRODUCT MONOGRAPH pms-BENAZEPRIL (benazepril hydrochloride) 5 mg, 10 mg and 20 mg Tablets Angiotensin-Converting Enzyme Inhibit. [Link]

  • NextSDS. 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester — Chemical Substance Information. [Link]

  • MedChemExpress. (2024). Benazepril hydrochloride-SDS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5463984, Benazeprilat. [Link]

  • AAPPTec, LLC. MSDS - Safety Data Sheet - H-Gly-OtBu HCl. [Link]

  • ACTenviro. (2025). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]

  • LabManager. (2022). Hazardous Waste Management in the Laboratory. [Link]

  • Chanelle Pharmaceuticals Manufacturing Ltd. (2012). Forzepril 2.5mg film-coated tablet for dogs. - Summary of Product Characteristics. [Link]

  • Fiveable. (2025). Tert-butyl esters - Organic Chemistry II. [Link]

  • ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Par Pharmaceutical. (2015). SAFETY DATA SHEET - BENAZEPRIL HYDROCHLORIDE TABLETS. [Link]

  • Vertec BioSolvents. (2024). What Are Esters? Properties, Structures, and Uses. [Link]

  • Chemtalk. (2008). Ester Disposal. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • MLI Environmental. (2026). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Columbia University. Chemical Waste Management Guidelines. [Link]

  • Asian Journal of Management. (2020). An Introduction to How to Dispose of Unutilized and Expired Medicine. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • MDPI. (2024). Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. Search for FDA Guidance Documents. [Link]

  • Healthcare Association of New York State. Disposal of Pharmaceutical Controlled Substances. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, a research-grade chemical and an ester-protected metabolite of benazepril.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. The recommendations herein are synthesized from available safety data and established best practices in the pharmaceutical research and development sector.[2][3]

Foundational Safety: Hazard Identification and Risk Assessment

Understanding the specific hazards of a compound is the non-negotiable first step in developing a robust safety protocol. Based on the Globally Harmonized System (GHS) classification for the isomeric form of this compound, the primary hazards are well-defined.[4]

Table 1: GHS Hazard Classification

Hazard Class GHS Category Hazard Statement
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |

The physical form of this compound is typically a crystalline solid or powder.[5] This presents a significant risk of aerosolization, leading to inadvertent inhalation, a primary route of exposure. Direct contact with skin and eyes, along with accidental ingestion, are also critical exposure pathways that must be mitigated.[4]

The core principle guiding our work is ALARA (As Low As Reasonably Achievable). Every control measure and personal protective equipment (PPE) choice is made to minimize exposure through all potential routes.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only barrier. A comprehensive safety plan always starts with the most effective control measures.

  • Engineering Controls : These are the first line of defense, designed to remove the hazard at its source. For Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, this is non-negotiable.

    • Chemical Fume Hood : All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood. This captures dust and vapors, preventing them from entering the laboratory environment.

    • Ventilated Balance Enclosure (VBE) : When weighing the solid powder, a VBE (also known as a powder hood) is highly recommended. It provides a contained, low-turbulence environment to prevent the aerosolization of fine particles.[6]

  • Administrative Controls : These are the procedural foundations of a safe lab.

    • Standard Operating Procedures (SOPs) : Detailed, written SOPs for handling this specific compound must be available to all personnel.

    • Training : All researchers must be trained on the specific hazards and handling procedures for this compound before beginning work.

    • Restricted Access : Areas where this compound is actively being used should be clearly marked, and access should be limited to authorized personnel.

Core PPE Protocols: Your Last Line of Defense

When engineering and administrative controls are in place, the following PPE is mandatory for all work with Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester. The precautionary statement P280 explicitly calls for comprehensive protection: "Wear protective gloves/protective clothing/eye protection/face protection."[4]

Eye and Face Protection

Due to the serious eye irritation hazard (H319), robust eye protection is critical.[4]

  • Safety Glasses with Side Shields : These are the absolute minimum requirement for any work in the laboratory.

  • Chemical Splash Goggles : Required when there is any risk of splashing, such as during solution preparation or transfer. They must be worn over standard prescription glasses.

  • Face Shield : A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities (>1g) of the powder or solutions, or during any procedure with a heightened risk of splashing or aerosol generation. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

Hand Protection

The compound is a known skin irritant (H315).[4] Therefore, proper glove selection and use are paramount.

  • Glove Type : Nitrile gloves are the standard recommendation. They provide good chemical resistance and dexterity while avoiding potential latex allergies.[2]

  • Glove Inspection : Always inspect gloves for tears or punctures before use.[6]

  • Double Gloving : Consider wearing two pairs of nitrile gloves, especially when handling the pure solid or concentrated solutions, to provide an extra layer of protection against contamination during glove removal.

  • Proper Removal : Use proper glove removal techniques to avoid skin contact with the outer surface of the contaminated glove.[6] Dispose of used gloves in the designated chemical waste container immediately after use.

Body Protection
  • Laboratory Coat : A clean, buttoned laboratory coat is mandatory to protect skin and personal clothing from contamination.

  • Chemical-Resistant Apron : When handling larger volumes of solutions where significant splashes are possible, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Coveralls : For large-scale operations or spill cleanup, disposable coveralls (e.g., made of Tyvek®) may be necessary to ensure full-body protection.[7]

Respiratory Protection

The risk of respiratory tract irritation (H335) from inhaling the dust is a primary concern.[4]

  • When Required : A respirator is mandatory whenever handling the solid powder outside of a certified engineering control (e.g., fume hood or VBE). This is a critical safeguard against exposure.

  • Respirator Type : A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.

  • Fit Testing : All personnel required to wear respirators must be properly fit-tested to ensure a protective seal.

Task-Specific PPE Scenarios

The level of PPE must match the risk of the specific task being performed.

Table 2: Task-Based PPE Requirements

Task Minimum Required PPE
Weighing Solid Powder Inside a VBE/Fume Hood: Nitrile gloves, lab coat, safety glasses. On an open bench (NOT RECOMMENDED): N95 respirator, chemical goggles, face shield, nitrile gloves, lab coat.
Preparing Solutions (Dissolving) Chemical fume hood, chemical splash goggles, nitrile gloves, lab coat.
Conducting Reactions / Handling Solutions Chemical fume hood, safety glasses (or goggles if splash risk exists), nitrile gloves, lab coat.
Small Spill Cleanup (<1g) N95 respirator, chemical splash goggles, nitrile gloves, lab coat.

| Large Spill Cleanup (>1g) | N95 respirator (or higher), chemical splash goggles, face shield, double-layered nitrile gloves, disposable coveralls. |

Donning, Doffing, and Disposal Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Step-by-Step Donning Protocol:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, don N95 respirator. Perform a seal check.

  • Eye/Face Protection: Don safety goggles and/or face shield.

  • Hand Protection: Don gloves. Ensure cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The "Dirty-to-Clean" Principle):
  • Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Use a glove-to-glove and skin-to-skin technique.

  • Body Protection: Unbutton the lab coat and remove it by turning it inside out, touching only the inside surfaces.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye/Face Protection: Remove face shield and goggles from the back.

  • Respiratory Protection: Remove respirator from the back.

  • Final Hand Hygiene: Wash hands again as the final step.

All disposable PPE must be placed in a designated, sealed hazardous waste container for proper disposal according to institutional and local regulations.[6]

PPE Selection and Disposal Workflow

PPE_Workflow cluster_prep Preparation & Assessment cluster_execution Execution cluster_completion Completion & Disposal assess Assess Task & Risks (Weighing, Dissolving, Spill) select_ppe Select Appropriate PPE (Based on Table 2) assess->select_ppe Determines don Don PPE (Clean-to-Dirty) select_ppe->don Proceed to execute Perform Laboratory Task (In Fume Hood) don->execute doff Doff PPE (Dirty-to-Clean) execute->doff Upon Completion disposal Dispose in Labeled Chemical Waste doff->disposal Immediate wash Final Hand Hygiene disposal->wash

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.